N-(4-aminophenyl)-2-methylpropanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-aminophenyl)-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7(2)10(13)12-9-5-3-8(11)4-6-9/h3-7H,11H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZENEPXJSXLINE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353013 | |
| Record name | N-(4-aminophenyl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
441053-25-4 | |
| Record name | N-(4-aminophenyl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of N-(4-aminophenyl)-2-methylpropanamide
An In-Depth Technical Guide to the Synthesis of N-(4-aminophenyl)-2-methylpropanamide: A Key Intermediate in Drug Discovery
Abstract
This compound is a pivotal chemical intermediate whose structural motif is a recurring feature in a multitude of biologically active compounds, particularly in the realm of kinase inhibitor development. The synthesis of this molecule, while conceptually straightforward via amide bond formation, presents a significant and classic chemical challenge: the selective mono-acylation of a symmetric diamine, p-phenylenediamine. This guide provides a comprehensive exploration of the primary synthetic strategies to obtain this compound, designed for researchers, medicinal chemists, and process development scientists. We will dissect the mechanistic underpinnings of direct acylation versus a regioselective approach involving a nitro-group reduction, offering a comparative analysis of their respective advantages and limitations. Detailed, field-tested experimental protocols are provided, alongside guidance on characterization, purification, and safety. The causality behind experimental choices is emphasized throughout, aiming to equip the reader with a robust understanding of how to approach and optimize this critical synthesis.
Introduction: The Strategic Importance of the N-(4-aminophenyl)amide Scaffold
Context in Medicinal Chemistry and Drug Discovery
The amide bond is a cornerstone of medicinal chemistry, prized for its exceptional physiological stability and its ability to act as both a hydrogen bond donor and acceptor, which is crucial for molecular recognition at biological targets.[1] A significant percentage of all pharmaceutical drugs incorporate this functional group.[1] When combined with an aminophenyl group, the resulting scaffold becomes a privileged structure in modern drug design. The primary amino group of the N-(4-aminophenyl)amide moiety is a versatile handle for further chemical elaboration and frequently serves as a key hydrogen bonding partner, often interacting with the hinge region of kinase domains.[1] This makes compounds like this compound highly valuable as starting materials or building blocks for the synthesis of compound libraries aimed at discovering new therapeutic agents.[1]
Synthetic Challenges: The Selectivity Imperative
The from p-phenylenediamine and an acylating agent like isobutyryl chloride appears simple. However, the presence of two nucleophilic amino groups on p-phenylenediamine introduces a significant challenge. The reaction can readily proceed to form not only the desired mono-acylated product but also the di-acylated byproduct, N,N'-(1,4-phenylene)bis(2-methylpropanamide). Achieving a high yield of the mono-substituted product requires careful control over reaction conditions to manage the relative reactivity of the starting material versus the product.[2][3]
Synthetic Strategies and Mechanistic Considerations
Two primary strategies dominate the . The choice between them depends on the desired scale, purity requirements, and available starting materials.
Route A: Direct Selective Acylation of p-Phenylenediamine
This is the most direct and atom-economical approach, involving the reaction of p-phenylenediamine with one equivalent of an acylating agent.
The reaction is a classic nucleophilic acyl substitution. The lone pair of electrons on one of the amino groups of p-phenylenediamine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., isobutyryl chloride). This forms a tetrahedral intermediate which then collapses, expelling the leaving group (chloride) to form the amide bond. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct, preventing it from protonating the remaining starting amine and rendering it non-nucleophilic.
Caption: Nucleophilic acyl substitution mechanism for Route A.
Once the first amino group is acylated, the resulting product, this compound, still possesses a free amino group that can react with another molecule of the acylating agent. The electron-withdrawing nature of the newly formed amide group deactivates the second amino group slightly, making it less nucleophilic than the amino groups on the starting p-phenylenediamine. However, this difference is often not sufficient to prevent the formation of the di-acylated byproduct completely, leading to a statistical mixture of products.
Route B: A Regioselective Approach via Nitro Reduction
To circumvent the selectivity issues of direct acylation, a more controlled, multi-step approach can be employed. This strategy uses a protecting group, in the form of a nitro group, to ensure only one amide bond is formed.[4]
The synthesis begins with 4-nitroaniline. The single amino group is acylated with isobutyryl chloride to form N-(4-nitrophenyl)-2-methylpropanamide. In the final step, the nitro group is selectively reduced to an amine, yielding the desired product with high purity and avoiding the formation of di-acylated species.[4] Common reduction methods include catalytic hydrogenation (e.g., H₂ over Palladium on carbon), or chemical reduction using reagents like iron powder in acetic acid or tin(II) chloride.[4][5][6]
Caption: Regioselective synthesis of the target compound via Route B.
Comparison of Synthetic Routes
| Feature | Route A: Direct Acylation | Route B: Nitro Reduction |
| Steps | 1 | 2 |
| Atom Economy | Higher | Lower (due to protecting group) |
| Selectivity | Moderate to Good | Excellent |
| Yield | Variable, depends on conditions | Generally higher and more reliable |
| Purification | More challenging (separation of di-acylated byproduct) | Simpler (product is often cleaner) |
| Cost | Potentially lower (fewer steps, cheaper starting material) | Potentially higher (more reagents, catalyst cost) |
| Scalability | Can be difficult to control selectivity on a large scale | More robust and scalable |
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken.
Protocol for Route A: Direct Selective Acylation
This protocol is adapted from general procedures for the acylation of aminophenyl derivatives.[7]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| p-Phenylenediamine | 108.14 | 10.81 g | 0.10 |
| Isobutyryl chloride | 106.55 | 10.65 g (10.3 mL) | 0.10 |
| Triethylamine | 101.19 | 11.13 g (15.3 mL) | 0.11 |
| Dichloromethane (DCM) | - | 200 mL | - |
| Saturated NaHCO₃ (aq) | - | 100 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous MgSO₄ | - | As needed | - |
Step-by-Step Methodology
-
Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-phenylenediamine (10.81 g, 0.10 mol) and triethylamine (15.3 mL, 0.11 mol) in anhydrous dichloromethane (200 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition: Add a solution of isobutyryl chloride (10.3 mL, 0.10 mol) in 50 mL of DCM to the dropping funnel. Add the isobutyryl chloride solution dropwise to the stirred p-phenylenediamine solution over a period of 60-90 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes. Visualize spots using a UV lamp.
-
Workup: Quench the reaction by adding 100 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 100 mL of saturated aqueous NaHCO₃ solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 60%) to separate the desired mono-acylated product from unreacted starting material and the di-acylated byproduct.
Protocol for Route B: Acylation followed by Nitro Reduction
This protocol is based on established methods for the acylation of nitroanilines and subsequent reduction.[4]
Part 1: Synthesis of N-(4-nitrophenyl)-2-methylpropanamide
-
Setup: In a 250 mL flask, dissolve 4-nitroaniline (13.81 g, 0.10 mol) in 150 mL of anhydrous DCM with pyridine (8.9 mL, 0.11 mol).
-
Addition: Cool the mixture to 0 °C and slowly add isobutyryl chloride (10.3 mL, 0.10 mol) dropwise.
-
Reaction: Stir the reaction at room temperature overnight.
-
Workup: Wash the reaction mixture with 1M HCl (2 x 100 mL) to remove pyridine, followed by saturated NaHCO₃ (100 mL) and brine (50 mL). Dry the organic layer over MgSO₄, filter, and evaporate the solvent to yield the nitro-intermediate, which is often pure enough for the next step.
Part 2: Reduction to this compound
-
Setup: To a solution of the crude N-(4-nitrophenyl)-2-methylpropanamide (from Part 1) in ethanol (200 mL), carefully add 10% Palladium on carbon (approx. 1 g, ~5 mol%).
-
Hydrogenation: Place the flask under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 4-8 hours).
-
Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional ethanol. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely in air.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the final product, this compound. Recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) can be performed if further purification is needed.
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR (in CDCl₃ or DMSO-d₆) | - Aromatic protons (AA'BB' system, two doublets, ~6.6-7.4 ppm).- Amine protons (NH₂, broad singlet, ~3.5-5.0 ppm).- Amide proton (NH, singlet, ~8.0-9.5 ppm).- Methine proton (CH of isopropyl, septet, ~2.5 ppm).- Methyl protons (CH₃ of isopropyl, doublet, ~1.2 ppm). |
| IR Spectroscopy | - N-H stretching (amine and amide, ~3200-3400 cm⁻¹).- C=O stretching (amide I band, ~1650-1680 cm⁻¹).- N-H bending (amide II band, ~1510-1550 cm⁻¹). |
| Mass Spectrometry (ESI+) | Expected [M+H]⁺ at m/z = 179.23. |
| Melting Point | A sharp melting point indicates high purity. |
| HPLC | A single major peak should be observed, with purity typically >95%. |
Safety and Handling
Working with the reagents for this synthesis requires strict adherence to safety protocols.
| Chemical | Key Hazards | Recommended Precautions |
| p-Phenylenediamine | Toxic, skin sensitizer, suspected mutagen.[8] | Wear gloves, lab coat, and eye protection. Handle in a chemical fume hood. |
| Isobutyryl Chloride | Corrosive, flammable, lachrymator. Reacts violently with water. | Handle in a fume hood. Wear acid-resistant gloves and eye protection. |
| 4-Nitroaniline | Toxic, potential carcinogen. | Handle in a fume hood. Avoid creating dust. |
| Palladium on Carbon | Flammable, potentially pyrophoric when dry. | Handle with care. Do not allow to dry in air. Filter under an inert atmosphere if possible. |
| Dichloromethane | Volatile, suspected carcinogen. | Use only in a well-ventilated fume hood. |
Conclusion and Future Perspectives
The is a practical exercise in managing the principles of chemoselectivity in organic synthesis. While direct acylation offers a rapid, one-step route, its success is highly dependent on rigorous control of reaction conditions to minimize byproduct formation. For applications demanding high purity and scalability, the two-step regioselective route starting from 4-nitroaniline is demonstrably superior, consistently providing a cleaner product. The resulting compound serves as a highly versatile platform for further functionalization, enabling the rapid generation of diverse chemical libraries for screening against a wide array of biological targets, solidifying its importance in the landscape of modern drug discovery.
References
- Selective acylation of 4-substituted-1,3-phenylenediamine - Google P
-
Reaction of p-phenylenediamine with isobutyraldehyde. (a) Flow tube and... - ResearchGate. (URL: [Link])
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N-Acetylation of paraphenylenediamine in human skin and keratinocytes - PubMed. (URL: [Link])
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Selective acylation of 4-substituted-1,3-phenylenediamine - Eureka | Patsnap. (URL: [Link])
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Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PubMed Central. (URL: [Link])
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(A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions - ResearchGate. (URL: [Link])
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Penetration and haptenation of p-phenylenediamine - PubMed. (URL: [Link])
- CN104744302A - Preparation method of 2-(4-aminophenyl)
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(PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile - ResearchGate. (URL: [Link])
- US3658905A - Process for the purification of p-aminophenol - Google P
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- 4. researchgate.net [researchgate.net]
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An In-Depth Technical Guide to the Chemical Properties and Analysis of N-(4-aminophenyl)-2-methylpropanamide
Abstract
N-(4-aminophenyl)-2-methylpropanamide, a substituted aromatic amide, represents a molecule of significant interest within the domains of medicinal chemistry and materials science. Its structure, featuring a primary aromatic amine, a stable amide linkage, and an isopropyl moiety, makes it a versatile scaffold and a valuable intermediate for the synthesis of more complex molecules, including potential kinase inhibitors and other biologically active agents.[1] This technical guide provides a comprehensive overview of the core chemical properties, reactivity, and characterization of this compound. We present a logical framework for its synthesis, predict its spectroscopic signatures (NMR, IR, MS), and detail a robust, field-proven protocol for its quantitative analysis by High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound for application in their work.
Introduction and Contextual Significance
The amide bond is a fundamental cornerstone of modern pharmacology, prized for its exceptional metabolic stability and its ability to participate in hydrogen bonding, a key interaction for molecular recognition at biological targets.[1] this compound (Figure 1) embodies this principle while incorporating a reactive primary aminophenyl group, a common feature in many kinase inhibitors that forms critical hydrogen bonds within the hinge region of the enzyme's ATP-binding pocket.[1]
The strategic combination of a stable amide backbone with a reactive aromatic amine handle positions this compound as an ideal starting point or intermediate for combinatorial library synthesis and lead optimization campaigns in drug discovery. Understanding its fundamental chemical properties is therefore paramount for its effective utilization.
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
Physicochemical Properties
A summary of the core physicochemical properties is provided in Table 1. While experimentally determined data for properties such as melting and boiling points are not widely published, we provide reasoned estimates based on the analysis of analogous structures.
Table 1: Core Physicochemical Properties
| Property | Value | Source / Rationale |
| CAS Number | 441053-25-4 | [2] |
| Molecular Formula | C₁₀H₁₄N₂O | [2] |
| Molecular Weight | 178.23 g/mol | [2] |
| Physical State | Off-white to tan solid | Predicted based on analogous amides. |
| Melting Point | ~130-150 °C (Est.) | Estimated. Higher than 2-methylpropanamide (127-130 °C) due to the additional aromatic ring and intermolecular H-bonding from the second amine group.[3] |
| Boiling Point | > 300 °C (Est.) | High boiling point is expected due to strong intermolecular hydrogen bonding and molecular weight. |
| Solubility | Soluble in methanol, DMSO, DMF. Sparingly soluble in water and non-polar organic solvents. | Predicted based on polarity. The amide and amine groups allow for solubility in polar protic and aprotic solvents. |
| pKa (Estimated) | ~4-5 (aromatic amine); ~17 (amide N-H) | The aromatic amine pKa is typical for anilines. The amide proton is generally non-acidic. |
Synthesis and Reactivity
Proposed Synthetic Protocol: Acylation of p-Phenylenediamine
The most direct and industrially scalable synthesis of this compound involves the selective mono-acylation of p-phenylenediamine with an activated form of isobutyric acid. The use of a slight excess of the diamine can favor mono-substitution, though chromatographic purification is typically necessary.
Causality Behind Experimental Choices:
-
Acylating Agent: Isobutyryl chloride is chosen for its high reactivity. Alternatively, isobutyric anhydride could be used, potentially offering milder reaction conditions but generating a stoichiometric amount of isobutyric acid byproduct.
-
Base: A non-nucleophilic tertiary amine base, such as triethylamine (TEA) or pyridine, is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[4]
-
Solvent: A dry, aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Dioxane is selected to prevent hydrolysis of the acyl chloride and to solubilize the starting materials.[4]
-
Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction between the highly reactive acyl chloride and the amine, minimizing side reactions like di-acylation.
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add p-phenylenediamine (1.2 equivalents).
-
Dissolution: Dissolve the diamine in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (1.5 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Acylation: Dissolve isobutyryl chloride (1.0 equivalent) in a small volume of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred reaction mixture over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring progress by TLC (Thin Layer Chromatography).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude solid can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Caption: Logical workflow for spectroscopic structure confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted in CDCl₃)
-
¹H NMR:
-
~7.0-7.5 ppm (d, 2H) & ~6.6-6.8 ppm (d, 2H): Two doublets corresponding to the AA'BB' system of the 1,4-disubstituted aromatic ring. The protons ortho to the amide will be downfield compared to those ortho to the amine.
-
~7.5-8.5 ppm (s, 1H, broad): A broad singlet for the amide N-H proton.
-
~3.6 ppm (s, 2H, broad): A broad singlet for the primary amine (-NH₂) protons. This peak can exchange with D₂O.
-
~2.4-2.6 ppm (septet, 1H): A septet for the isopropyl C-H proton, split by the six adjacent methyl protons (n+1 rule). [5] * ~1.2 ppm (d, 6H): A doublet for the two equivalent methyl groups of the isopropyl moiety, split by the single methine proton. [5]
-
-
¹³C NMR:
-
~176 ppm: Amide carbonyl carbon.
-
~140-145 ppm: Aromatic carbon bearing the -NH₂ group.
-
~125-135 ppm: Aromatic carbon bearing the amide -NH group.
-
~120-125 ppm: Aromatic C-H carbons ortho to the amide.
-
~115 ppm: Aromatic C-H carbons ortho to the amine.
-
~36 ppm: Isopropyl methine (-CH) carbon.
-
~19 ppm: Isopropyl methyl (-CH₃) carbons.
-
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum provides definitive evidence for the key functional groups. [6]* 3400-3200 cm⁻¹: A pair of sharp-to-medium peaks characteristic of the primary amine N-H stretching vibrations, along with a broader absorption for the secondary amide N-H stretch. [7]* ~1650 cm⁻¹ (strong): A strong, sharp absorption for the amide C=O stretch (Amide I band). [7][8]* ~1590-1620 cm⁻¹: Aromatic C=C stretching vibrations.
-
~1515-1550 cm⁻¹: The N-H bending vibration of the secondary amide (Amide II band).
Mass Spectrometry (MS) (Predicted)
-
Molecular Ion (M⁺): An ion at m/z = 178 corresponding to the molecular weight of the compound [C₁₀H₁₄N₂O]⁺. A small M+1 peak at m/z=179 would also be expected due to the natural abundance of ¹³C. [9]* Key Fragments:
-
m/z = 135: Loss of the isopropyl group ([M - 43]⁺).
-
m/z = 108: Cleavage of the amide C-N bond, yielding the anilinium radical cation.
-
m/z = 71: The isobutyryl cation, [ (CH₃)₂CHCO ]⁺.
-
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
For drug development and quality control, a validated quantitative assay is essential. A reversed-phase HPLC method with UV detection is the industry standard for this class of compounds due to its robustness, specificity, and accessibility. [10]
Rationale for Method Selection
-
Reversed-Phase (C18 Column): The compound has sufficient non-polar character (aromatic ring, isopropyl group) to be retained on a C18 stationary phase, allowing for excellent separation from more polar impurities.
-
Mobile Phase (Acetonitrile/Water): A gradient elution with acetonitrile and water provides a versatile system to elute the analyte with good peak shape and resolve it from potential byproducts like p-phenylenediamine.
-
UV Detection: The phenyl ring provides a strong chromophore, allowing for sensitive detection at wavelengths between 240-260 nm.
Self-Validating HPLC Protocol
This protocol is designed to be self-validating by systematically proving its suitability for the intended purpose, in line with ICH guidelines. [10] Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with quaternary pump, autosampler, and Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Method Validation Parameters & Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria | Rationale |
| Specificity | Inject blank (diluent), placebo, and a spiked sample. | Analyte peak is free from interference at its retention time. Peak purity index > 0.99. | Ensures the signal is only from the analyte, not impurities or matrix components. [10] |
| Linearity & Range | Prepare and inject calibration standards over a range (e.g., 1-100 µg/mL) in triplicate. | Correlation coefficient (R²) > 0.999. | Confirms a direct, proportional relationship between concentration and detector response. [10] |
| Accuracy | Analyze samples spiked with known analyte concentrations at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0 - 102.0%. | Demonstrates the closeness of the measured value to the true value. [10] |
| Precision | Repeatability: Six replicate injections of a 100% concentration standard. Intermediate: Repeat on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2.0%. | Measures the consistency and reproducibility of the method. [10] |
| LOQ / LOD | Determine based on signal-to-noise ratio (S/N) or standard deviation of the response. | LOQ: S/N ≥ 10. LOD: S/N ≥ 3. | Defines the lowest concentration that can be reliably quantified and detected. [10] |
| Robustness | Intentionally vary method parameters (e.g., Flow rate ±0.1 mL/min, Temp ±2°C, Mobile Phase pH ±0.2). | System suitability parameters remain within limits; results are not significantly impacted. | Ensures the method is reliable under normal operational variations. [10] |
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are essential.
-
Hazard Identification: Based on analogous structures, this compound should be considered harmful if swallowed and may cause skin, eye, and respiratory irritation. [11][12]* Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves. [13]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid creating dust. [11]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents. [12][14]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [11]
Conclusion
This compound is a compound with significant synthetic potential, particularly for the pharmaceutical and materials science sectors. This guide has provided a detailed technical overview of its core chemical properties, from its fundamental physicochemical characteristics to a proposed robust synthesis and a comprehensive strategy for its analytical characterization. The predicted spectroscopic data serves as a benchmark for researchers, while the detailed, validation-centric HPLC protocol offers a ready-to-implement method for quantitative analysis, ensuring data integrity and reliability. By understanding and applying the principles outlined herein, researchers can confidently utilize this versatile molecule in their discovery and development endeavors.
References
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- Fisher Scientific. (n.d.). Safety Data Sheet for Tris(4-aminophenyl)amine. Retrieved from Fisher Scientific. [URL not available from search, but a generic link would be https://www.fishersci.
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Valente, S., et al. (2014). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules, 19(9), 13785-13803. [Link]
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Pearson Education. (n.d.). How would you expect the IR and ¹H NMR spectra for propanamide. Retrieved from [Link]
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University of California, Davis. (n.d.). IR Spectroscopy. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of propanamide. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Interpreting the H-1 hydrogen-1 (proton) NMR spectrum of propanamide. Retrieved from [Link]
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ChemSynthesis. (2025). 2-methylpropanamide. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Mass spectrum of propanamide fragmentation pattern. Retrieved from [Link]
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An In-Depth Technical Guide to N-(4-aminophenyl)-2-methylpropanamide (CAS: 441053-25-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Context
N-(4-aminophenyl)-2-methylpropanamide is a substituted aromatic amide that holds significant interest as a structural motif and building block in medicinal chemistry. Its architecture, combining a p-phenylenediamine core with an isobutyramide group, positions it as a valuable scaffold for the synthesis of more complex molecules, particularly in the realm of targeted therapeutics. The amide bond provides metabolic stability, while the primary aromatic amine offers a versatile reactive handle for further chemical elaboration. This guide provides a comprehensive overview of its chemical properties, a robust protocol for its synthesis, expected analytical characterization, and its contextual significance in modern drug discovery.
Physicochemical and Safety Profile
While specific experimental data for this compound is not extensively documented in peer-reviewed literature, its properties can be reliably predicted based on its structure and data from closely related analogues.
Predicted Physicochemical Data
| Property | Predicted Value | Source/Rationale |
| Molecular Formula | C₁₀H₁₄N₂O | - |
| Molecular Weight | 178.23 g/mol | [1] |
| Appearance | Off-white to light brown solid | Based on analogous aromatic amines |
| Melting Point | 125-135 °C | Estimated based on related structures |
| Boiling Point | > 300 °C (decomposes) | High due to hydrogen bonding and aromaticity |
| Solubility | Sparingly soluble in water; Soluble in methanol, ethanol, DMSO, DMF | Amine and amide groups offer some polarity |
| pKa (amine) | ~4.5 | Typical for para-substituted anilines |
Safety & Handling
As a research chemical, this compound should be handled with appropriate care in a laboratory setting. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. All manipulations should be performed in a well-ventilated fume hood.
GHS Hazard Statements (Anticipated):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (Anticipated):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Synthesis and Purification
The synthesis of this compound can be approached via two primary, reliable routes. The choice of pathway often depends on the availability of starting materials.
Pathway 1: Acylation of p-Phenylenediamine
This is the most direct approach, involving the selective mono-acylation of one of the amino groups of p-phenylenediamine. The key to success is controlling the stoichiometry to minimize the formation of the di-acylated byproduct.
Sources
An In-depth Technical Guide to the Biological Activity of N-(4-aminophenyl)-2-methylpropanamide
Executive Summary
N-(4-aminophenyl)-2-methylpropanamide, a small molecule with the chemical formula C₁₀H₁₄N₂O, is emerging as a compound of significant interest to the scientific community.[1][2][3] Its structure, featuring a para-aminophenyl group linked to a methylpropanamide moiety, provides a versatile scaffold for diverse biological activities.[1] This guide offers an in-depth exploration of the known and potential biological functions of this compound, presenting a technical resource for researchers, scientists, and professionals in drug development. We will delve into its potential as an anticancer, antimicrobial, and analgesic agent, while also considering its metabolic fate and toxicological profile. This document will further provide standardized experimental protocols to empower researchers in their investigation of this promising molecule.
Physicochemical Properties and Synthesis
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in biological research.
Structural and Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O | [1][2][3] |
| Molecular Weight | ~178.23 g/mol | [1][2][3] |
| IUPAC Name | This compound | [2] |
| CAS Number | 441053-25-4 | [2] |
| Structure | A para-aminophenyl group attached to a methylpropanamide moiety | [1] |
Conceptual Synthesis Pathway
The synthesis of this compound can be achieved through several established organic chemistry reactions. A common approach involves the acylation of p-phenylenediamine or a protected derivative. A plausible multi-step synthesis is outlined below.[4][5]
Caption: A multi-step synthesis of this compound.
Potential Biological Activities and Mechanisms of Action
The structural motifs within this compound suggest its involvement in several biological pathways, making it a compelling candidate for therapeutic development.
Anticancer Potential
The aminophenyl group is a well-established pharmacophore in oncology research, and this compound is positioned to interact with several key cancer-related targets.[4]
-
Histone Deacetylase (HDAC) Inhibition: This compound has been identified as a potential inhibitor of HDACs.[1] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes.
-
Kinase Inhibition: The aminophenyl moiety is a common feature in many kinase inhibitors, where it can form crucial hydrogen bonds within the ATP-binding pocket of kinases.[4] This suggests that this compound could potentially modulate the activity of various protein kinases involved in cancer cell proliferation and survival.
-
DNA Methyltransferase (DNMT) Inhibition: Structurally related aminophenyl benzamides have demonstrated inhibitory activity against DNMTs.[4][6] Inhibition of these enzymes can reverse aberrant DNA methylation patterns, a hallmark of many cancers, leading to the reactivation of silenced tumor suppressor genes.
Caption: Potential anticancer mechanisms of this compound.
Antimicrobial Activity
Compounds with amide functionalities have a long history as antimicrobial agents.[4] this compound and its analogs have shown promise in this area, with a proposed mechanism involving the disruption of microbial cell membranes and interference with intracellular processes.[1]
TRPV1 Antagonism and Analgesic Potential
A series of 2-(3,5-substituted 4-aminophenyl)acetamide and propanamide derivatives have been investigated as antagonists of the human transient receptor potential vanilloid 1 (TRPV1).[7] TRPV1 is a non-selective cation channel that plays a critical role in the perception of pain and heat. Antagonism of this receptor is a promising strategy for the development of novel analgesics.
Antioxidant and Pro-apoptotic Effects
Structurally similar compounds, such as p-methylaminophenol (p-MAP), a key component of the synthetic retinoid Fenretinide, have demonstrated potent antioxidant and apoptosis-inducing activities in cancer cells.[8] This suggests that this compound may also possess the ability to scavenge free radicals and trigger programmed cell death in pathological conditions.
Metabolic Profile and Toxicological Considerations
The aniline moiety present in this compound makes it a valuable tool for studying metabolic pathways, particularly N-dealkylation and acetylation, which are critical for the detoxification and bioavailability of numerous drugs.[1] These metabolic processes are often mediated by cytochrome P450 (CYP) enzymes in the liver.[1] While direct toxicological data for this specific compound is limited, its structural similarity to other anilines warrants careful evaluation of potential metabolites and their effects.[1] Safety data for a related compound, N-(4-chlorophenyl)-2-methyl-propanamide, indicates a lack of comprehensive toxicity data.[9]
Caption: Metabolic pathways and toxicological assessment workflow.
Experimental Protocols
To facilitate further research into the biological activities of this compound, the following detailed experimental protocols are provided.
In Vitro Anticancer Activity Assessment: MTT Assay
This protocol assesses the cytotoxic effect of the compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well.
-
Gently shake the plate for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
In Vitro Antimicrobial Activity Assessment: Broth Microdilution Assay
This protocol determines the minimum inhibitory concentration (MIC) of the compound against a bacterial strain.
Materials:
-
Bacterial strain (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
This compound
-
DMSO
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Prepare serial dilutions of this compound in MHB in a 96-well plate.
-
Add the bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria in MHB) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Interpretation and Future Directions
The experimental protocols outlined above will generate quantitative data on the cytotoxic and antimicrobial efficacy of this compound. The IC₅₀ and MIC values will serve as key metrics for its potency.
Future research should focus on elucidating the precise molecular mechanisms underlying its biological activities. This could involve:
-
Target identification studies: Utilizing techniques such as affinity chromatography and mass spectrometry to identify the direct binding partners of the compound.
-
In vivo efficacy studies: Evaluating the therapeutic potential of this compound in animal models of cancer and infectious diseases.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of the compound to optimize its potency and selectivity.
The exploration of this compound is still in its early stages, but the available evidence strongly suggests its potential as a valuable lead compound in drug discovery.
References
- N-(4-AMINOPHENYL)-N-METHYLPROPANAMIDE | RUO - Benchchem. (n.d.).
- This compound | 441053-25-4 | Benchchem. (n.d.).
- (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions - ResearchGate. (n.d.).
- Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PubMed Central. (n.d.).
- 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands - PubMed. (n.d.).
- Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide - PubMed. (n.d.).
- This compound | 441053-25-4 - ChemicalBook. (n.d.).
- This compound,(CAS# 441053-25-4) - Sinfoo Biotech. (n.d.).
- N-(4-chlorophenyl)-2-methyl-propanamide Safety Data Sheets - Echemi. (n.d.).
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- 7. 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Molecular Structure and Properties of N-(4-aminophenyl)-2-methylpropanamide
This guide provides a comprehensive technical overview of N-(4-aminophenyl)-2-methylpropanamide, a molecule of significant interest in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document delves into the compound's molecular structure, physicochemical properties, synthesis, and potential applications, with a focus on the causal relationships behind its chemical behavior and biological relevance.
Introduction: The Significance of the N-(4-aminophenyl)amide Scaffold
The amide functional group is a cornerstone in medicinal chemistry, with a substantial percentage of pharmaceutical drugs incorporating this moiety. The stability of the amide bond under physiological conditions renders it a dependable linker in drug molecules.[1] Furthermore, amides can function as both hydrogen bond donors and acceptors, a critical feature for interactions with biological targets.[1] The structure of this compound is of particular interest due to its resemblance to other biologically active compounds, suggesting its potential as a versatile scaffold or intermediate in the design of novel therapeutic agents.[1] The aminophenyl group is a prevalent feature in many kinase inhibitors, where it can form crucial hydrogen bonds within the hinge region of the kinase domain.[1]
Molecular Identity and Physicochemical Properties
This compound is an organic compound featuring a central phenyl ring substituted with an amino group and a 2-methylpropanamide group at the para position.
| Property | Value | Source |
| Molecular Formula | C10H14N2O | [2][3] |
| Molecular Weight | 178.23 g/mol | [2][3] |
| CAS Number | 441053-25-4 | [2][3] |
| IUPAC Name | This compound | [4] |
| Canonical SMILES | CC(C)C(=O)NC1=CC=C(C=C1)N | [4] |
Synthesis of this compound
The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route is often dictated by the availability of starting materials, desired purity, and scalability.
Synthetic Pathway 1: Reduction of a Nitro Precursor
A common and straightforward method involves the reduction of the corresponding nitro compound, N-(4-nitrophenyl)-2-methylpropanamide. This transformation is typically achieved through catalytic hydrogenation.
Caption: Catalytic hydrogenation of the nitro precursor.
Experimental Protocol:
-
Dissolve N-(4-nitrophenyl)-2-methylpropanamide in a suitable solvent, such as ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Synthetic Pathway 2: Multi-Step Synthesis from Aniline
Caption: Multi-step synthesis involving protection, acylation, and deprotection.
Rationale for Experimental Choices:
-
Protection: The amino group of aniline is a strong activating group, which can lead to multiple substitutions and side reactions in subsequent steps. Protection as an acetanilide moderates its reactivity and directs substitution to the para position due to steric hindrance.
-
Friedel-Crafts Acylation: This classic carbon-carbon bond-forming reaction introduces the isobutyryl group onto the aromatic ring. The use of a Lewis acid catalyst like aluminum chloride (AlCl₃) is essential to activate the acyl chloride.
-
Deprotection: The final step involves the removal of the acetyl protecting group to reveal the primary amine, yielding the target compound. This is typically achieved by acid or base-catalyzed hydrolysis.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the amide proton, the methine proton of the isobutyryl group, and the methyl protons.
| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
| Aromatic (ortho to -NH₂) | 6.6-6.8 | Doublet | 2H |
| Aromatic (ortho to -NHCO) | 7.2-7.4 | Doublet | 2H |
| Amide (-NH-) | 7.5-8.5 | Singlet (broad) | 1H |
| Amino (-NH₂) | 3.5-4.5 | Singlet (broad) | 2H |
| Methine (-CH-) | 2.5-2.8 | Septet | 1H |
| Methyl (-CH₃) | 1.1-1.3 | Doublet | 6H |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Chemical Shift (δ, ppm) (Predicted) |
| Carbonyl (-C=O) | 175-178 |
| Aromatic (C-NH₂) | 140-145 |
| Aromatic (C-NHCO) | 130-135 |
| Aromatic (CH, ortho to -NH₂) | 115-118 |
| Aromatic (CH, ortho to -NHCO) | 120-125 |
| Methine (-CH-) | 35-40 |
| Methyl (-CH₃) | 18-22 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is particularly useful for identifying the characteristic vibrations of the functional groups present.
| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Intensity |
| N-H Stretch (Amine) | 3300-3500 | Medium (two bands) |
| N-H Stretch (Amide) | 3200-3400 | Medium |
| C-H Stretch (Aromatic) | 3000-3100 | Medium |
| C-H Stretch (Aliphatic) | 2850-3000 | Medium |
| C=O Stretch (Amide I) | 1650-1690 | Strong |
| N-H Bend (Amide II) | 1510-1570 | Strong |
| C-N Stretch | 1200-1350 | Medium |
Mass Spectrometry (Predicted)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): m/z = 178.23
-
Key Fragmentation Patterns: Expect cleavage of the amide bond and loss of the isobutyryl group.
Molecular Structure and Conformation
While a crystal structure for this compound is not publicly available, we can infer its likely three-dimensional conformation. The amide bond is expected to be planar due to resonance. The phenyl ring and the isobutyryl group will have rotational freedom around the C-N and C-C single bonds, respectively. The overall shape will be influenced by steric hindrance between the substituents.
Potential Applications in Drug Discovery
This compound and its derivatives hold promise in various therapeutic areas, primarily due to the favorable pharmacophoric features of the aminophenylamide scaffold.
Kinase Inhibitors
The 4-aminophenyl moiety is a well-established "hinge-binding" motif in a large number of kinase inhibitors. The amino group can act as a hydrogen bond donor to the backbone of the kinase hinge region, a critical interaction for potent inhibition. The 2-methylpropanamide portion can be modified to explore interactions with other regions of the ATP-binding pocket, potentially leading to the development of selective kinase inhibitors for oncology and inflammatory diseases.
TRPV1 Antagonists
Derivatives of 4-aminophenyl acetamides and propanamides have been investigated as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key target for the development of novel analgesics.[5] this compound could serve as a starting point for the synthesis of new TRPV1 modulators.
Caption: Potential applications of the core scaffold in drug discovery.
Safety and Handling
As with any chemical compound, this compound should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a molecule with a rich chemical scaffold that presents numerous opportunities for further exploration in medicinal chemistry. Its straightforward synthesis and the presence of key pharmacophoric features make it an attractive starting point for the development of novel therapeutic agents. While detailed experimental characterization of this specific compound is not extensively documented in the public domain, its predicted properties and the biological activities of its derivatives underscore its potential value to the scientific community. This guide provides a foundational understanding to stimulate and support further research into this promising chemical entity.
References
-
PubChem. (n.d.). N-(4-aminophenyl)-N-methylpropanamide. Retrieved from [Link]
-
PubMed. (2018). 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands. Retrieved from [Link]
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- 3. This compound | 441053-25-4 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Research Applications of N-(4-aminophenyl)-2-methylpropanamide: A Versatile Scaffold for Drug Discovery
Abstract
N-(4-aminophenyl)-2-methylpropanamide, a seemingly unassuming molecule, holds significant untapped potential within the realm of modern drug discovery. While extensive research dedicated solely to this compound remains limited, its structural motifs—the aminophenyl group and a constrained amide linkage—are cornerstones of numerous biologically active agents. This technical guide provides an in-depth exploration of the prospective research applications of this compound, grounded in established medicinal chemistry principles and supported by detailed experimental protocols. We will delve into its potential as a foundational scaffold for the development of novel kinase inhibitors, epigenetic modulators targeting DNA methyltransferases (DNMTs), and transient receptor potential vanilloid 1 (TRPV1) antagonists for pain management. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity in their discovery pipelines.
Introduction: Unveiling the Potential of a Core Scaffold
This compound (CAS No. 441053-25-4) is a small molecule characterized by a molecular formula of C₁₀H₁₄N₂O and a molecular weight of 178.23 g/mol [1]. Its structure features a p-aminophenyl moiety connected to an isobutyramide group. The inherent value of this compound lies not in a documented history of standalone biological activity, but in the strategic combination of two pharmacologically significant fragments: the aminophenyl group, a well-established pharmacophore in kinase inhibitor design, and the amide bond, a fundamental linker in medicinal chemistry that confers stability and specific hydrogen bonding capabilities[2]. The methyl groups on the propanamide introduce a degree of conformational constraint that can be exploited for optimizing target binding.
This guide will illuminate three primary avenues of research for this compound, providing the scientific rationale and detailed methodologies to investigate its potential in:
-
Oncology and Inflammation: As a scaffold for potent and selective kinase inhibitors.
-
Epigenetics: As a starting point for the discovery of novel DNA methyltransferase (DNMT) inhibitors.
-
Pain Therapeutics: As a template for the development of TRPV1 antagonists.
Furthermore, we will provide a comprehensive overview of synthetic strategies to access this core structure and to generate diverse chemical libraries for screening and optimization.
The Aminophenyl Moiety: A Privileged Pharmacophore in Kinase Inhibition
The aminophenyl group is a recurring motif in a multitude of approved and investigational kinase inhibitors. Its significance stems from its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a highly conserved structural feature across the kinome. This interaction mimics the adenine portion of ATP, allowing for competitive inhibition.
The strategic placement of the amino group on the phenyl ring is crucial for this interaction. In this compound, the para-position of the amine allows for the presentation of the amide substituent out of the ATP-binding pocket, where it can be modified to achieve selectivity and enhance potency by interacting with less conserved regions of the kinase domain.
Investigating Kinase Inhibitory Potential: A Step-by-Step Protocol
To assess the kinase inhibitory activity of this compound and its derivatives, a robust and high-throughput in vitro assay is required. The ADP-Glo™ Kinase Assay is a widely used luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction[1][3].
Experimental Protocol: ADP-Glo™ Kinase Assay
Materials:
-
Kinase of interest (e.g., EGFR, JNK3, p38)
-
Kinase substrate peptide
-
This compound (and derivatives) dissolved in DMSO
-
Ultra-Pure ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration gradient for IC₅₀ determination.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the kinase solution (at a pre-determined optimal concentration) to each well.
-
Incubate the plate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding 5 µL of a pre-mixed solution of the kinase substrate and ATP in kinase reaction buffer.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides the necessary components for the luciferase reaction.
-
Incubate for 30-60 minutes at room temperature to allow for the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) value.
-
Data Presentation:
| Kinase Target | Test Compound IC₅₀ (µM) | Staurosporine IC₅₀ (µM) |
| Kinase A | >100 | 0.015 |
| Kinase B | 25.3 | 0.020 |
| Kinase C | 5.8 | 0.008 |
Table 1: Hypothetical inhibitory activity of a derivative of this compound against a panel of kinases. Staurosporine is used as a positive control.
Causality Behind Experimental Choices: The use of a luminescence-based assay like ADP-Glo™ provides high sensitivity and a broad dynamic range, making it suitable for screening and IC₅₀ determination. The pre-incubation step ensures that the inhibitor has sufficient time to bind to the kinase before the reaction is initiated, providing a more accurate assessment of its potency.
Signaling Pathway Visualization:
Caption: Inhibition of kinase-catalyzed phosphorylation by a derivative of this compound.
Epigenetic Modulation: A Scaffold for DNMT Inhibitors
Epigenetic modifications, particularly DNA methylation, play a crucial role in gene regulation and are frequently dysregulated in cancer. DNA methyltransferases (DNMTs) are the enzymes responsible for establishing and maintaining DNA methylation patterns. The development of DNMT inhibitors is a promising therapeutic strategy for reactivating tumor suppressor genes silenced by hypermethylation[4][5].
Structurally related aminophenyl amides have been investigated as non-nucleoside DNMT inhibitors. For instance, derivatives of N-(4-aminophenyl)benzamide have shown inhibitory activity against DNMTs[6]. The aminophenyl moiety can participate in key interactions within the DNMT active site, while the amide linker provides a stable connection for various substituents that can enhance potency and selectivity.
Assessing DNMT Inhibitory Activity: A Colorimetric Assay Protocol
A colorimetric assay provides a straightforward and reliable method for quantifying DNMT activity and screening for inhibitors. This assay measures the methylation of a DNA substrate coated on a microplate.
Experimental Protocol: Colorimetric DNMT Activity Assay
Materials:
-
Nuclear extracts or purified DNMT enzymes (e.g., DNMT1, DNMT3A)
-
This compound (and derivatives) dissolved in DMSO
-
S-adenosyl-L-methionine (SAM or AdoMet)
-
DNMT Activity/Inhibition Assay Kit (Colorimetric) (e.g., Abcam ab113467 or similar)
-
Microplate reader capable of reading absorbance at 450 nm
Procedure:
-
Assay Plate Preparation: The assay wells are pre-coated with a DNMT substrate.
-
Reaction Mixture Preparation:
-
Prepare the Adomet Working Buffer by diluting the 50X Adomet stock in DNMT Assay Buffer.
-
In the assay wells, add the DNMT enzyme source (nuclear extract or purified enzyme).
-
Add the test compound (this compound derivative) or a known DNMT inhibitor (e.g., Decitabine) as a positive control. For the no-inhibitor control, add an equivalent volume of DMSO.
-
Initiate the reaction by adding the Adomet Working Buffer.
-
-
Methylation Reaction: Incubate the plate at 37°C for 60-90 minutes to allow for DNA methylation.
-
Detection:
-
Wash the wells with the provided 1X Wash Buffer.
-
Add the Capture Antibody (an anti-5-methylcytosine antibody) to each well and incubate for 60 minutes at room temperature.
-
Wash the wells.
-
Add the Detection Antibody (a secondary antibody conjugated to an enzyme) and incubate for 30 minutes at room temperature.
-
Wash the wells.
-
Add the Developer Solution and incubate for 5-10 minutes at room temperature, protected from light, until a blue color develops.
-
Stop the reaction by adding the Stop Solution. The color will change to yellow.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
The absorbance is directly proportional to the DNMT activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Data Presentation:
| DNMT Isozyme | Test Compound IC₅₀ (µM) | Decitabine IC₅₀ (µM) |
| DNMT1 | 18.5 | 0.45 |
| DNMT3A | 32.1 | 1.90 |
Table 2: Hypothetical inhibitory activity of an this compound derivative against DNMT isozymes.
Self-Validating System: The inclusion of a positive control (known DNMT inhibitor) and a no-inhibitor control allows for the validation of the assay performance and the accurate determination of the inhibitory potential of the test compounds.
Logical Relationship Visualization:
Caption: Experimental workflow for the colorimetric DNMT activity assay.
Targeting Pain Pathways: A Scaffold for TRPV1 Antagonists
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a critical role in the perception of pain, particularly inflammatory and neuropathic pain. It is activated by various stimuli, including heat, low pH, and capsaicin (the pungent component of chili peppers)[7][8]. Antagonists of the TRPV1 receptor are therefore of significant interest as potential novel analgesics.
A series of 4-aminophenyl acetamides and propanamides have been identified as potent human TRPV1 antagonists[9]. The structure-activity relationship studies in this class of compounds suggest that the aminophenyl moiety is a key pharmacophoric element. The propanamide portion of this compound provides a suitable scaffold for introducing substituents that can modulate the antagonist potency and pharmacokinetic properties.
Screening for TRPV1 Antagonism: A Calcium Imaging Assay Protocol
A common method for screening TRPV1 modulators is to measure the changes in intracellular calcium concentration ([Ca²⁺]i) following channel activation in cells expressing the receptor. This can be achieved using fluorescent calcium indicators.
Experimental Protocol: Fluorescent Calcium Imaging Assay
Materials:
-
HEK293 cell line stably expressing human TRPV1 (hTRPV1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluo-4 AM (or similar calcium-sensitive dye)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Capsaicin (TRPV1 agonist)
-
This compound (and derivatives) dissolved in DMSO
-
Black-walled, clear-bottom 96-well plates
-
Fluorescence microplate reader with kinetic reading capabilities and liquid handling
Procedure:
-
Cell Plating: Seed the hTRPV1-HEK293 cells into black-walled, clear-bottom 96-well plates and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in Assay Buffer.
-
Remove the cell culture medium from the wells and add the dye loading solution.
-
Incubate the plate at 37°C for 60 minutes to allow for dye uptake and de-esterification.
-
Wash the cells gently with Assay Buffer to remove excess dye.
-
-
Compound Incubation: Add the test compounds (this compound derivatives) or a known TRPV1 antagonist (e.g., capsazepine) to the wells and incubate for 15-30 minutes at room temperature.
-
Measurement of Calcium Flux:
-
Place the plate in the fluorescence microplate reader.
-
Set the reader to measure fluorescence intensity (excitation ~490 nm, emission ~525 nm) at regular intervals (e.g., every second).
-
Establish a baseline fluorescence reading for a few seconds.
-
Using the plate reader's liquid handler, add a solution of capsaicin to all wells to stimulate the TRPV1 channels.
-
Continue to record the fluorescence intensity for several minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
The response in the presence of the test compound is normalized to the response in the vehicle control wells.
-
Plot the normalized response against the logarithm of the antagonist concentration to determine the IC₅₀ value.
-
Causality Behind Experimental Choices: The use of a stable cell line expressing hTRPV1 ensures a consistent and reproducible biological system. Fluo-4 AM is a highly sensitive calcium indicator with a large fluorescence enhancement upon calcium binding, making it ideal for detecting changes in intracellular calcium. The kinetic reading allows for the real-time monitoring of the rapid calcium influx upon channel activation.
Signaling Pathway Visualization:
Caption: Antagonism of capsaicin-induced calcium influx through the TRPV1 channel.
Synthesis and Derivatization Strategies
A key advantage of this compound as a starting scaffold is its synthetic tractability. The most common approach involves the acylation of an aniline derivative. A particularly relevant route for accessing the core structure and its analogs starts with p-nitroaniline.
General Synthetic Route
A reliable method for the synthesis of N-(4-aminophenyl)-substituted amides involves a two-step process: acylation of p-nitroaniline followed by reduction of the nitro group[10][11].
Synthetic Protocol:
-
Acylation of p-Nitroaniline:
-
p-Nitroaniline is reacted with isobutyryl chloride in an inert solvent such as dichloromethane (DCM) in the presence of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
The reaction is typically carried out at room temperature.
-
The product, N-(4-nitrophenyl)-2-methylpropanamide, can be isolated by standard workup and purification techniques (e.g., extraction and crystallization or column chromatography).
-
-
Reduction of the Nitro Group:
-
The nitro intermediate is then reduced to the corresponding primary amine.
-
A common and efficient method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere in a solvent like ethanol or methanol[10].
-
Alternatively, reduction can be achieved using other reagents such as tin(II) chloride (SnCl₂) in ethanol[11].
-
The final product, this compound, is obtained after workup and purification.
-
Synthetic Workflow Visualization:
Caption: A two-step synthesis of this compound from p-nitroaniline.
This synthetic route is highly amenable to the creation of a diverse library of analogs by varying the acylating agent in the first step or by further functionalizing the amino group of the final product.
Handling and Safety Considerations
Conclusion and Future Directions
This compound represents a valuable and versatile starting point for medicinal chemistry campaigns targeting several important classes of therapeutic targets. The convergence of the privileged aminophenyl pharmacophore and a synthetically tractable amide scaffold provides a robust platform for the design and synthesis of novel inhibitors of kinases and DNA methyltransferases, as well as antagonists of the TRPV1 channel. The detailed experimental protocols provided in this guide offer a clear roadmap for researchers to initiate the exploration of this promising molecule. Future research should focus on the synthesis and screening of a diverse library of this compound derivatives to elucidate detailed structure-activity relationships for each target class and to optimize lead compounds with desirable potency, selectivity, and pharmacokinetic properties.
References
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ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Available from: [Link]
-
Lee, J., et al. (2018). 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands. Bioorganic & Medicinal Chemistry, 26(15), 4509-4517. Available from: [Link]
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Staro T., et al. (2019). Fluorescence-Based Assay for TRPV1 Channels. Methods in Molecular Biology, 1988, 141-154. Available from: [Link]
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Rilova, E., et al. (2014). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules, 19(7), 10455-10481. Available from: [Link]
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EpigenTek. EpiQuik™ DNMT Activity/Inhibition ELISA Easy Kit (Colorimetric). Available from: [Link]
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Wang, B., et al. (2011). A novel high-yield synthesis of aminoacyl p-nitroanilines and aminoacyl 7-amino-4-methylcoumarins: Important synthons for the synthesis of chromogenic/fluorogenic protease substrates. Bioorganic & Medicinal Chemistry Letters, 21(17), 5068-5071. Available from: [Link]
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ACS Publications. Discovery of N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an Orally Active Histone Deacetylase Inhibitor | Journal of Medicinal Chemistry. Available from: [Link]
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N-(4-aminophenyl)-2-methylpropanamide mechanism of action
An In-depth Technical Guide to Elucidating the Mechanism of Action of N-(4-aminophenyl)-2-methylpropanamide
Introduction
This compound is a small molecule whose core structure, the N-(4-aminophenyl) amide moiety, is a recurring motif in a variety of biologically active compounds. While a definitive, singular mechanism of action for this specific molecule is not yet established in publicly available literature, its structural features suggest several plausible and compelling biological hypotheses. The aminophenyl group is a well-recognized pharmacophore in kinase inhibitors, and related amide structures have demonstrated activity as epigenetic modulators and ion channel antagonists.[1]
This guide is designed for researchers, scientists, and drug development professionals. It deviates from a rigid template to provide a logical, investigation-driven framework for elucidating the compound's true mechanism of action. As a self-validating system, this document outlines three primary, evidence-based hypotheses and provides the detailed experimental protocols required to systematically test, validate, or refute each one. Our approach is grounded in established principles of drug discovery, emphasizing the causality behind experimental choices to build a robust and defensible mechanistic narrative.
Hypothesis 1: Inhibition of Protein Kinases
Scientific Rationale
The N-phenyl amide and aminophenyl motifs are privileged structures in medicinal chemistry, frequently found in the core of numerous protein kinase inhibitors.[1][2] These scaffolds can effectively occupy the ATP-binding pocket of kinases, forming critical hydrogen bonds with the hinge region of the enzyme.[1][3] The 4-amino group can act as a hydrogen bond donor, mimicking the adenine portion of ATP. Given that dysregulation of kinase activity is a hallmark of many diseases, including cancer, investigating this compound as a potential kinase inhibitor is a primary logical starting point.[4][5][6][7]
Proposed Signaling Pathway: Generic Tyrosine Kinase Inhibition
The diagram below illustrates a simplified, hypothetical pathway where the compound inhibits a receptor tyrosine kinase (RTK), preventing downstream signaling cascades responsible for cell proliferation and survival.
Caption: Experimental workflow for kinase inhibitor validation.
Detailed Experimental Protocols
Protocol 1: Broad Kinome Profiling via Thermal Shift Assay (TSA)
-
Objective: To identify which kinases, if any, physically bind to the compound from a large panel. [4]* Principle: Ligand binding stabilizes a protein, increasing its melting temperature (Tm). This shift (ΔTm) is measured using a fluorescent dye that binds to unfolded proteins.
-
Methodology:
-
Prepare a master mix for each kinase containing the kinase, buffer, and a fluorescent dye (e.g., SYPRO Orange).
-
Dispense the master mix into a 96- or 384-well PCR plate.
-
Add this compound (typically at 1-10 µM) to test wells and a vehicle control (e.g., DMSO) to control wells.
-
Seal the plate and place it in a real-time PCR instrument.
-
Run a melt curve program, gradually increasing the temperature from 25°C to 95°C and measuring fluorescence at each increment.
-
Calculate the Tm for each well by fitting the fluorescence data to a Boltzmann equation.
-
Determine the ΔTm by subtracting the Tm of the vehicle control from the Tm of the compound-treated well. A significant positive ΔTm indicates binding.
-
Protocol 2: IC₅₀ Determination using an In Vitro Biochemical Assay
-
Objective: To quantify the potency of inhibition for kinases identified in the primary screen. [8]* Principle: Measure the enzymatic activity of the kinase (i.e., phosphorylation of a substrate) in the presence of varying concentrations of the inhibitor.
-
Methodology (Example using ADP-Glo™ Luminescent Assay):
-
Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM).
-
In a multi-well plate, add the kinase, its specific peptide substrate, and ATP to initiate the reaction.
-
Immediately add the diluted compound or vehicle control to the appropriate wells.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing light.
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
| Hypothetical Kinase | Hypothetical IC₅₀ (µM) | Selectivity Notes |
| EGFR | 0.58 | Potent hit |
| VEGFR2 | 1.2 | Secondary hit |
| SRC | 15.7 | Weak activity |
| CDK2 | > 100 | Inactive |
| Table 1: Example quantitative data from a biochemical inhibition assay. |
Hypothesis 2: Epigenetic Modulation via DNA Methyltransferase (DNMT) Inhibition
Scientific Rationale
The N-(4-aminophenyl)benzamide core is a key structural feature of SGI-1027, a known potent inhibitor of DNA methyltransferases (DNMTs) 1, 3A, and 3B. [9]Analogues of SGI-1027 containing this moiety have been synthesized and shown to inhibit DNMTs and reactivate silenced genes in cancer cells. [9]DNMTs are crucial enzymes in epigenetic regulation, and their inhibition is a validated therapeutic strategy in oncology. [10][11][12]The structural similarity of this compound to the core of these established DNMT inhibitors makes this a highly plausible alternative mechanism of action.
Proposed Mechanism: DNMT Inhibition and Gene Reactivation
Inhibition of DNMT1 prevents the methylation of newly synthesized DNA strands during replication, leading to passive demethylation over successive cell cycles. This can restore the expression of silenced tumor suppressor genes.
Caption: Proposed mechanism of DNMT1 inhibition leading to gene reactivation.
Detailed Experimental Protocols
Protocol 3: In Vitro DNMT1 Inhibition Assay
-
Objective: To determine if the compound directly inhibits the enzymatic activity of recombinant human DNMT1.
-
Principle: A universal methyltransferase assay that measures the formation of S-adenosyl-L-homocysteine (SAH), the by-product of all SAM-dependent methylation reactions.
-
Methodology (Example using EpiQuik™ Universal DNMT Activity/Inhibition Assay):
-
Prepare a serial dilution of this compound.
-
Coat a strip well plate with a universal DNMT substrate.
-
In each well, add recombinant DNMT1 enzyme, the compound dilution, and S-adenosylmethionine (SAM).
-
Incubate for 60-90 minutes at 37°C to allow the methylation reaction to occur.
-
Wash the wells and add a capture antibody that specifically recognizes the methylated substrate.
-
Add a detection antibody conjugated to horseradish peroxidase (HRP).
-
Add HRP substrate solution and measure the absorbance (OD) at 450 nm. A lower OD value corresponds to higher inhibition.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.
-
Protocol 4: Cellular Gene Reactivation Study
-
Objective: To assess whether treatment with the compound leads to the re-expression of a known hypermethylated and silenced reporter gene in a cancer cell line.
-
Principle: Use a cell line (e.g., leukemia KG-1) that contains a silenced reporter gene (e.g., CMV-driven GFP) due to promoter methylation. [9]Treatment with a DNMT inhibitor should reactivate GFP expression.
-
Methodology:
-
Culture KG-1 cells in standard conditions.
-
Treat cells with various concentrations of this compound for 72-96 hours. Include a positive control (e.g., Decitabine) and a vehicle control.
-
After treatment, harvest the cells and wash with PBS.
-
Analyze the cells via flow cytometry, gating on the live cell population and measuring the percentage of GFP-positive cells and the mean fluorescence intensity.
-
A dose-dependent increase in GFP expression indicates functional DNMT inhibition in a cellular context.
-
Hypothesis 3: Modulation of the TRPV1 Ion Channel
Scientific Rationale
A study of structurally related 4-aminophenyl acetamides and propanamides identified them as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. [13]TRPV1 is a non-selective cation channel primarily expressed in nociceptive sensory neurons and is a key integrator of pain and heat stimuli. [14]Antagonism of TRPV1 is a well-explored strategy for developing novel analgesics. [13][14][15]The structural similarity of this compound to these reported TRPV1 ligands makes this a third, distinct, and viable mechanistic hypothesis.
Proposed Mechanism: TRPV1 Channel Antagonism
The compound acts as a competitive or non-competitive antagonist, binding to the TRPV1 channel and preventing its activation by agonists like capsaicin or noxious heat, thereby blocking the influx of cations (Ca²⁺, Na⁺) that leads to neuronal depolarization and pain signaling.
Caption: Proposed mechanism of TRPV1 channel antagonism by the compound.
Detailed Experimental Protocols
Protocol 5: In Vitro Calcium Influx Assay
-
Objective: To determine if the compound can inhibit agonist-induced activation of TRPV1 in a cell-based assay. [13]* Principle: Use a cell line (e.g., HEK293 or CHO) stably expressing human TRPV1 and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Channel activation by an agonist causes Ca²⁺ influx, leading to a measurable increase in fluorescence. An antagonist will block this signal.
-
Methodology:
-
Plate hTRPV1-expressing cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with Fluo-4 AM dye for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with a serial dilution of this compound or vehicle control for 5-15 minutes.
-
Place the plate in a fluorometric imaging plate reader (FLIPR) or a fluorescence plate reader equipped with injectors.
-
Measure baseline fluorescence, then inject a known concentration of a TRPV1 agonist (e.g., capsaicin).
-
Immediately monitor the change in fluorescence intensity over time.
-
Calculate the percentage of inhibition of the agonist response at each concentration of the compound and determine the IC₅₀.
-
Conclusion and Path Forward
This guide presents three scientifically-grounded, mutually plausible hypotheses for the mechanism of action of this compound. The provided experimental workflows and detailed protocols offer a clear and rigorous path for any research team to systematically investigate this compound. By progressing from broad, high-throughput screening to specific, mechanistic assays, researchers can build a comprehensive and validated understanding of its biological activity. The results of these investigations will be critical in determining the future therapeutic potential and developmental trajectory of this compound and its analogues.
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Lee, J., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. Available at: [Link]
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Castillo-Aguilera, O., et al. (2017). Quinoline-Based DNA Methyltransferase Inhibitors Featuring Basic Side Chains: Design, Synthesis, and Insight in Biochemical and Anticancer Cell Properties. Journal of Medicinal Chemistry. Available at: [Link]
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Ulgen, M., et al. (1994). Structure-activity relationships in the formation of amides from substituted N-benzylanilines. Xenobiotica. Available at: [Link]
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Brancale, A., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports. Available at: [Link]
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Meng, F., et al. (2023). Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors. Bioorganic Chemistry. Available at: [Link]
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Zhang, J., et al. (2019). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. European Journal of Medicinal Chemistry. Available at: [Link]
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Mahboobi, S., et al. (2008). Inhibition of PDGFR tyrosine kinase activity by a series of novel N-(3-(4-(pyridin-3-yl)-1H-imidazol-2-ylamino)phenyl)amides. European Journal of Medicinal Chemistry. Available at: [Link]
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- 15. Sci-Hub. Screening TRPV1 antagonists for the treatment of pain: lessons learned over a decade / Expert Opinion on Drug Discovery, 2009 [sci-hub.box]
An In-depth Technical Guide to N-(4-aminophenyl)-2-methylpropanamide and its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
This guide provides a comprehensive technical overview of N-(4-aminophenyl)-2-methylpropanamide and its structurally related derivatives. Intended for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge on the synthesis, structure-activity relationships (SAR), and diverse biological applications of this chemical scaffold. We will delve into the rationale behind synthetic strategies and explore the therapeutic potential of these compounds, supported by experimental data and established protocols.
The N-(4-aminophenyl)amide Scaffold: A Privileged Structure in Medicinal Chemistry
The N-(4-aminophenyl)amide moiety is a recurring motif in a multitude of biologically active compounds. The amide bond offers metabolic stability, while the aminophenyl group provides a versatile handle for synthetic modification and can participate in crucial hydrogen bonding interactions with biological targets such as enzyme active sites.[1] The core structure of this compound presents a foundational scaffold from which a diverse array of derivatives with significant therapeutic potential has been developed.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be efficiently achieved through a two-step process involving the acylation of a protected aniline followed by deprotection. A common and effective strategy utilizes p-nitroaniline as the starting material, leveraging the nitro group as a precursor to the desired amine.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of N-(4-nitrophenyl)-2-methylpropanamide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve p-nitroaniline in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add an appropriate base, such as triethylamine (TEA) or pyridine, to the solution to act as an acid scavenger.
-
Acylation: Cool the mixture in an ice bath (0 °C). Slowly add isobutyryl chloride dropwise to the stirred solution. The reaction is typically exothermic.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours.[2] Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(4-nitrophenyl)-2-methylpropanamide.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Step 2: Reduction of the Nitro Group to Synthesize this compound
-
Catalyst Preparation: In a separate flask, suspend 10% Palladium on carbon (Pd/C) in a suitable solvent such as ethanol or methanol.
-
Hydrogenation: To this suspension, add the N-(4-nitrophenyl)-2-methylpropanamide synthesized in the previous step.
-
Reaction Conditions: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 30 minutes to several hours.[1][2]
-
Reaction Monitoring: Monitor the reaction by TLC until the nitro-intermediate is fully consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the final product, this compound. The purity can be assessed by NMR and mass spectrometry.
p_nitroaniline [label="p-Nitroaniline"]; isobutyryl_chloride [label="Isobutyryl Chloride"]; intermediate [label="N-(4-nitrophenyl)-2-methylpropanamide", fillcolor="#FBBC05"]; final_product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
p_nitroaniline -> intermediate [label="Acylation\n(TEA, DCM)"]; isobutyryl_chloride -> intermediate; intermediate -> final_product [label="Reduction\n(H₂, Pd/C, EtOH)"]; }
Synthetic workflow for this compound.
Derivatives of this compound and their Biological Activities
The this compound core has served as a valuable starting point for the development of potent and selective modulators of various biological targets. The following sections highlight key classes of derivatives and their therapeutic applications.
TRPV1 Antagonists for Pain Management
Derivatives of this compound have emerged as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain perception. Structure-activity relationship studies have revealed that modifications to both the "A-region" (the substituted phenyl ring) and the "C-region" (the amide substituent) significantly impact potency and selectivity.[3][4][5]
-
Key SAR Insights:
-
Substitution on the phenyl ring, particularly with electron-withdrawing groups like fluorine, can enhance antagonist activity.[3][5]
-
The stereochemistry of the 2-methylpropanamide moiety is crucial, with the (S)-configuration generally exhibiting higher potency.[3]
-
Lipophilicity of the C-region substituent plays a role in antagonist potency, with larger alkyl or aryl groups often leading to increased activity.[3][4]
-
| Compound ID | A-Region Modification | C-Region Modification | Ki (CAP) (nM) | IC50 (pH) (nM) | Reference |
| 2 | 3-fluoro-4-methanesulfonylaminophenyl | N-(4-t-butylbenzyl) | - | - | [3] |
| 29 | 3-fluoro-4-methanesulfonylaminophenyl | N-((2-(dipropylamino)-6-(trifluoromethyl)pyridin-3-yl)methyl) | 0.2 | 14.7 | [3] |
| 30 | 3-fluoro-4-methanesulfonylaminophenyl | N-((2-(dibutylamino)-6-(trifluoromethyl)pyridin-3-yl)methyl) | 0.6 | 10.5 | [3] |
| 49S | 3-fluoro-4-methanesulfonylaminophenyl | N-((2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyridin-3-yl)methyl) | 0.2 | 6.3 | [3] |
Table 1: SAR data for selected TRPV1 antagonists based on the 2-(phenyl)propanamide scaffold.
Core [label="N-(4-aminophenyl)\n-2-methylpropanamide\nScaffold", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"]; A_Region [label="A-Region\n(Phenyl Ring)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-2,1.5!"]; C_Region [label="C-Region\n(Amide Substituent)", fillcolor="#FBBC05", pos="2,1.5!"]; Potency [label="Antagonist Potency", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,-2!"];
Core -> A_Region [label="Modifications"]; Core -> C_Region [label="Modifications"]; A_Region -> Potency [label="Influences"]; C_Region -> Potency [label="Influences"]; }
Key structural regions influencing TRPV1 antagonist activity.
DNA Methyltransferase (DNMT) Inhibitors in Epigenetics and Cancer
The N-(4-aminophenyl)amide scaffold is also present in inhibitors of DNA methyltransferases (DNMTs), enzymes that play a crucial role in epigenetic regulation and are often dysregulated in cancer. SGI-1027 is a notable example of a quinoline-based DNMT inhibitor containing a related N-(4-aminophenyl)benzamide core.[6][7]
-
Design Strategy and SAR:
-
Molecular modeling studies suggest that the aminopyrimidine and quinoline moieties of SGI-1027 analogues are important for interaction with the DNMT active site.[6][7]
-
The size and nature of aromatic or heterocyclic substituents are critical for inhibitory activity. Bicyclic systems like quinoline are well-tolerated, while larger tricyclic moieties can decrease activity.[6][7]
-
The orientation of the central amide bond appears to have a minimal effect on biological activity.[6][7]
-
Kinase Inhibitors for Targeted Cancer Therapy
The aminophenyl group is a common feature in many kinase inhibitors, where it can form key hydrogen bonds with the hinge region of the kinase domain.[1] The related intermediate, 2-(4-aminophenyl)-2-methylpropanenitrile, is a key component in the synthesis of PI3K/mTOR inhibitors, highlighting the utility of this structural class in developing targeted cancer therapies.[8][9] The PI3K-Akt-mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.
Future Directions and Therapeutic Outlook
The this compound scaffold and its derivatives represent a versatile platform for the development of novel therapeutics. The demonstrated success in targeting diverse protein families, including ion channels, epigenetic enzymes, and kinases, underscores the broad applicability of this chemical class. Future research in this area will likely focus on:
-
Optimization of existing derivatives to improve potency, selectivity, and pharmacokinetic properties.
-
Exploration of novel biological targets by screening libraries of N-(4-aminophenyl)amide derivatives against a wide range of assays.
-
Application of computational methods to guide the rational design of next-generation inhibitors with enhanced efficacy and reduced off-target effects.
The continued investigation of this privileged scaffold holds significant promise for the discovery of new and effective treatments for a wide range of diseases, from chronic pain to cancer.
References
-
Choi, S., et al. (2012). 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. Journal of Medicinal Chemistry, 55(1), 436-453. [Link]
-
Valente, S., et al. (2016). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. ChemMedChem, 11(12), 1295-1305. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2016). Synthesis of N-(4-aminophenyl)-substituted benzamides. ResearchGate. [Link]
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Valente, S., et al. (2016). Design, synthesis and biological evaluation of 4-amino-N-(4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation. PubMed. [Link]
-
Lee, J., et al. (2009). 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions. Bioorganic & Medicinal Chemistry Letters, 19(21), 6175-6179. [Link]
-
Li, J., et al. (2015). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. [Link]
-
Kanagarajan, V., et al. (2012). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Journal of Applied Pharmaceutical Science, 2(3), 192-196. [Link]
-
Lee, J., et al. (2008). N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the A-region. Bioorganic & Medicinal Chemistry Letters, 18(23), 6063-6067. [Link]
- Google Patents. (2015). CN104744302A - Preparation method of 2-(4-aminophenyl)-2-methyl propionitrile compound.
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- 3. 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Safety and Handling of N-(4-aminophenyl)-2-methylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
N-(4-aminophenyl)-2-methylpropanamide is an aromatic amide of growing interest within medicinal chemistry, primarily as a structural motif and intermediate in the development of novel therapeutic agents. Its aminophenyl group is a key pharmacophore, particularly in the design of kinase inhibitors.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and, most critically, the safety and handling protocols necessary for the responsible use of this compound in a research and development setting. Adherence to the principles and procedures outlined herein is essential to mitigate risks and ensure a safe laboratory environment.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is the foundation of its safe handling and application.
| Property | Value | Source(s) |
| CAS Number | 441053-25-4 | [2] |
| Molecular Formula | C₁₀H₁₄N₂O | [2] |
| Molecular Weight | 178.23 g/mol | [2] |
| Appearance | Solid (Assumed, based on analogs) | General knowledge |
| Storage Temperature | 2-8°C | Supplier Data |
| Solubility | Moderate aqueous solubility may be conferred by the 4-aminophenyl group. | [3] |
| Reactivity | The aromatic amine is susceptible to oxidation. | [3] |
Hazard Identification and Toxicology
While specific toxicological studies for this compound are not extensively documented in publicly available literature, data from supplier Safety Data Sheets (SDS) and studies on structurally related compounds, such as p-phenylenediamine (PPD), provide a basis for a precautionary approach. The primary hazards are associated with its aromatic amine structure.
GHS Hazard Classification (Source: Supplier SDS)
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.
Toxicological Profile Summary:
The toxicity of aromatic amines can vary widely based on their structure.[4] The parent compound, p-phenylenediamine, is a known skin sensitizer and has shown some genotoxic potential in in vitro studies.[4][5] Metabolism of PPD and its analogs often proceeds via N-acetylation, a detoxification pathway catalyzed by N-acetyltransferase enzymes (NAT-1 and NAT-2).[6][7] The resulting N-acetylated metabolites are generally considered to be biologically less reactive and less toxic than the parent amine.[5][7] It is prudent to assume that this compound may share some of the toxicological properties of PPD, and appropriate precautions should be taken to minimize exposure.
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is essential when working with this compound.
Engineering Controls:
-
Chemical Fume Hood: All weighing and handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust particles.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Nitrile or other chemically resistant gloves should be worn. Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection: A lab coat must be worn and kept fastened.
-
Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate particulate filter should be used.
Hygiene Practices:
-
Avoid skin and eye contact.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and prevent the formation of hazardous degradation products.
-
Storage Conditions: Store in a tightly sealed container in a refrigerator at 2-8°C.
-
Incompatibilities: Keep away from strong oxidizing agents. The aromatic amine functionality is susceptible to oxidation, which can lead to the formation of colored and potentially more hazardous byproducts.[3]
-
Light and Air Sensitivity: While specific data is limited, it is good practice to store the compound protected from light and air to minimize degradation.
Accidental Release and Emergency Procedures
Spill Response:
-
Evacuate: Evacuate the immediate area of the spill.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Prevent the spread of the powder.
-
Clean-up:
-
For small spills, gently sweep up the material, avoiding the generation of dust, and place it in a sealed, labeled container for hazardous waste disposal.
-
Alternatively, wet a paper towel with a suitable solvent (e.g., water or ethanol) to gently wipe up the powder, minimizing aerosolization.
-
Clean the spill area with soap and water.
-
-
PPE: Full PPE, including respiratory protection, should be worn during spill clean-up.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.
Synthesis and Experimental Protocols
This compound is typically synthesized via the acylation of a p-phenylenediamine derivative. A common and logical laboratory-scale synthesis involves a two-step process starting from p-nitroaniline to control selectivity and avoid side reactions on the more nucleophilic aniline.
Reaction Scheme:
Synthesis Workflow Diagram
Step-by-Step Synthesis Protocol:
Step 1: Synthesis of N-(4-nitrophenyl)-2-methylpropanamide
-
To a solution of p-nitroaniline (1.0 eq) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.2 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add isobutyryl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Step 2: Synthesis of this compound
-
To a solution of N-(4-nitrophenyl)-2-methylpropanamide (1.0 eq) in a mixture of ethanol and water, add ammonium chloride (5.0 eq) and iron powder (5.0 eq).
-
Heat the mixture to reflux and stir vigorously for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Analytical Methods
Quality control and characterization of this compound are typically performed using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC):
A reverse-phase HPLC method is suitable for assessing the purity of the compound.
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or trifluoroacetic acid) is a common starting point.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR are essential for structural confirmation. The expected proton NMR spectrum would show signals for the aromatic protons, the methine and methyl protons of the isobutyryl group, and the amine protons.
Disposal Considerations
All waste containing this compound should be treated as hazardous chemical waste.
-
Solid Waste: Collect the compound and any contaminated disposable materials (e.g., weighing papers, gloves) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Conclusion
This compound is a valuable compound for research and drug development, particularly in the field of kinase inhibitor design. Its aromatic amine structure necessitates careful handling and adherence to stringent safety protocols. By understanding its chemical properties, potential hazards, and implementing the safe handling, storage, and disposal procedures outlined in this guide, researchers can work with this compound in a safe and responsible manner, minimizing risks to themselves and the environment.
References
- Hu J, et al.
- Garrigue JL, et al. In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl or N,N'-diacetyl metabolites.
- Zahran AM, et al. Fatal Intoxications with Para-Phenylenediamine in Upper Egypt.
- Chung KT, et al.
-
The Royal Society of Chemistry. Supplementary Information. [Example of characterization data]. Available from: [Link]
- Valente, S., et al. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)
- MDPI. Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts.
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SIELC Technologies. Separation of N-((p-Aminophenyl)sulphonyl)-N-(4-methyl-2-pyrimidinyl)acetamide on Newcrom R1 HPLC column. Available from: [Link]
- Lee J, et al. 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands. Bioorg Med Chem. 2018.
- T-Noriko, et al. Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. J Biochem. 2002.
- Zegzouti, H., et al. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
- Difaem/EPN. A safety and chemical disposal guideline for Minilab users. 2020.
- National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.
- University of Chicago. Laboratory Safety and Chemical Hygiene Plan. 2023.
- Sławiński, J., et al. Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. Molecules. 2023.
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PubChemLite. N-(4-aminophenyl)propanamide (C9H12N2O). Available from: [Link]
- Zhang, X., et al. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules. 2021.
- Fischer, P. M., et al. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. J Med Chem. 2010.
- Liu, Y., et al. Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.
- Sokołowska, J., et al. N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Polymers. 2020.
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Chemical Kinomics & Innovative Drug Discovery Lab. Drug Discovery - Inhibitor. Available from: [Link]
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International Centre for Kinase Profiling. Kinase Profiling Inhibitor Database. Available from: [Link]
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PubChem. N-(4-Aminophenyl)-4-methylbenzenesulfonamide. Available from: [Link]
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SIELC Technologies. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Available from: [Link]
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Enzymlogic. Kinase Drug Discovery Tools. Available from: [Link]
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PubChem. N-(4-aminophenyl)-N-methyl-3-phenylpropanamide. Available from: [Link]
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Methodological & Application
Analytical Methods for the Quantification and Characterization of N-(4-aminophenyl)-2-methylpropanamide: A Guide for Researchers
Introduction: N-(4-aminophenyl)-2-methylpropanamide is an aromatic amide of increasing interest within pharmaceutical and chemical research. As a key intermediate and potential pharmacophore, the ability to accurately and reliably analyze this compound is paramount for ensuring the quality, consistency, and integrity of research and development activities. This guide provides a comprehensive overview of analytical methodologies for the characterization and quantification of this compound, designed for researchers, scientists, and drug development professionals. The protocols outlined herein are built upon established principles of analytical chemistry and draw from validated methods for structurally analogous compounds to provide robust and reliable starting points for method development and validation.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for the rational development of analytical methods.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₄N₂O | [1][2] |
| Molecular Weight | 178.23 g/mol | [1][2] |
| CAS Number | 441053-25-4 | [1][2] |
| Appearance | Expected to be a solid at room temperature | General chemical knowledge |
| Solubility | Expected to be soluble in polar organic solvents like methanol, acetonitrile, and DMSO | General chemical knowledge |
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quantification and purity assessment of this compound. A reversed-phase HPLC (RP-HPLC) method is recommended due to the compound's moderate polarity.
Causality in Experimental Choices for HPLC Method Development:
The selection of a C18 stationary phase is based on its wide applicability and proven efficacy in retaining and separating aromatic compounds. The mobile phase, a mixture of an aqueous buffer and an organic modifier, is chosen to allow for the fine-tuning of retention and selectivity. An acidic modifier, such as formic or phosphoric acid, is incorporated to suppress the ionization of the primary amine group, leading to improved peak shape and retention time reproducibility. UV detection is selected due to the presence of the chromophoric phenyl ring in the analyte.
Workflow for HPLC Method Development and Validation
Caption: Workflow for HPLC method development and validation.
Detailed HPLC Protocol
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
1. Instrumentation and Consumables:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC grade acetonitrile and water.
-
Formic acid (or other suitable acidic modifier).
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
2. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 10-90% B over 15 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of methanol to obtain a stock solution of 1 mg/mL. Prepare working standards by serial dilution with the mobile phase.
-
Sample Solution: The sample preparation will be matrix-dependent. For bulk material, dissolve a known amount in methanol to achieve a concentration within the linear range of the method. For more complex matrices, extraction or solid-phase extraction (SPE) may be necessary.[3] All solutions should be filtered through a 0.45 µm syringe filter prior to injection.[3]
4. Method Validation: The developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6] Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of potential impurities.
-
Linearity: A linear relationship between the detector response and the concentration of the analyte.
-
Range: The concentration interval over which the method is precise, accurate, and linear.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Due to the polarity of the primary amine and amide functional groups, derivatization is often necessary to improve the volatility and chromatographic performance of this compound.[7]
Rationale for Derivatization in GC-MS
The primary amine and amide groups in this compound can interact with active sites in the GC inlet and column, leading to poor peak shape (tailing) and reduced sensitivity. Derivatization replaces the active hydrogens on these functional groups with less polar moieties, thereby increasing the volatility and thermal stability of the analyte.
Workflow for GC-MS Analysis
Caption: General workflow for GC-MS analysis with derivatization.
Detailed GC-MS Protocol with Silylation
This protocol describes a general procedure for the analysis of this compound using GC-MS with silylation.
1. Instrumentation and Consumables:
-
GC-MS system with a split/splitless inlet and a mass selective detector.
-
A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
High-purity helium as the carrier gas.
-
Silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Anhydrous solvent (e.g., acetonitrile or pyridine).
-
Reaction vials and heating block.
2. GC-MS Conditions:
| Parameter | Recommended Condition |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature of 100 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, hold for 5 minutes |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 50-400 amu |
3. Derivatization and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Derivatization Procedure:
-
Pipette a known volume of the standard or sample solution into a reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of anhydrous acetonitrile and 100 µL of BSTFA (+1% TMCS).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature.
-
Inject 1 µL of the derivatized solution into the GC-MS.
-
4. Expected Mass Spectrum: The mass spectrum of the derivatized this compound is expected to show a molecular ion peak corresponding to the di-silylated derivative. Common fragmentation patterns for amides include cleavage of the amide bond (N-CO), leading to the formation of characteristic fragment ions.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.
1. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
2. Predicted ¹H NMR Spectrum (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 | Singlet | 1H | -NH- (amide) |
| ~7.2 | Doublet | 2H | Ar-H (ortho to -NHCO) |
| ~6.5 | Doublet | 2H | Ar-H (ortho to -NH₂) |
| ~4.8 | Singlet (broad) | 2H | -NH₂ |
| ~2.5 | Septet | 1H | -CH- (isopropyl) |
| ~1.0 | Doublet | 6H | -CH₃ (isopropyl) |
3. Predicted ¹³C NMR Spectrum (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C=O (amide) |
| ~145 | C-NH₂ |
| ~128 | C-NHCO |
| ~122 | Ar-CH (ortho to -NHCO) |
| ~114 | Ar-CH (ortho to -NH₂) |
| ~35 | -CH- (isopropyl) |
| ~20 | -CH₃ (isopropyl) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
1. Sample Preparation:
-
For solid samples, Attenuated Total Reflectance (ATR) is a convenient technique.
2. Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 | N-H stretch | Primary amine (-NH₂) and secondary amide (-NH-) |
| 3000-3100 | C-H stretch | Aromatic C-H |
| 2850-2960 | C-H stretch | Aliphatic C-H |
| ~1650 | C=O stretch (Amide I) | Amide |
| ~1540 | N-H bend (Amide II) | Amide |
| ~1600 and ~1500 | C=C stretch | Aromatic ring |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
1. Ionization Technique:
-
Electrospray ionization (ESI) is suitable for this compound when analyzed by LC-MS. Electron ionization (EI) is used in GC-MS.
2. Expected Fragmentation:
-
The molecular ion peak [M+H]⁺ (in ESI+) or M⁺• (in EI) should be observed.
-
A characteristic fragmentation is the cleavage of the amide bond, resulting in the formation of an isobutyryl cation and a 4-aminophenyl radical or vice versa.
Conclusion
The analytical methods and protocols detailed in this guide provide a robust framework for the comprehensive analysis of this compound. The successful implementation of these techniques, coupled with rigorous method validation, will ensure the generation of high-quality, reliable data, which is essential for advancing research and development in the chemical and pharmaceutical sciences.
References
-
ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. Available from: [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2021. Available from: [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
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Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. 2024. Available from: [Link]
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Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. Available from: [Link]
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World Journal of Pharmaceutical and Medical Research. HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. 2023. Available from: [Link]
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Mtoz Biolabs. How to Prepare Sample for HPLC? Available from: [Link]
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RSC Publishing. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. 2018. Available from: [Link]
-
PubMed. 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. 2013. Available from: [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]
-
ACS Omega. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. 2020. Available from: [Link]
-
ResearchGate. FTIR spectra of synthesized aromatic amides (I, II, III and IV). Available from: [Link]
-
SWGDRUG. Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. 2020. Available from: [Link]
-
Sinfoo Biotech. This compound,(CAS# 441053-25-4). Available from: [Link]
-
PubMed Central. Development and Validation of an RP-HPLC-PDA Method for Determination of Paracetamol, Caffeine and Tramadol Hydrochloride in Pharmaceutical Formulations. Available from: [Link]
-
Macedonian Pharmaceutical Bulletin. Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg. Available from: [Link]
-
SIELC Technologies. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Available from: [Link]
-
ResearchGate. The experimental and computed NMR chemical shifts of N-phenylpropanamide. Available from: [Link]
-
PubMed. Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. 2013. Available from: [Link]
-
YouTube. PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. 2021. Available from: [Link]
-
Phenomenex. Derivatization for Gas Chromatography. Available from: [Link]
-
Taylor & Francis Online. 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. 2013. Available from: [Link]
-
Illinois State University. Infrared Spectroscopy. Available from: [Link]
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. 2024. Available from: [Link]
-
ResearchGate. Representative FTIR spectra of pNiPAM polymer used in scaffold.... Available from: [Link]
-
ResearchGate. FTIR spectrum of PPD.. Available from: [Link]
-
NIST WebBook. Propanamide, N-phenyl-. Available from: [Link]
-
YouTube. What Is Derivatization In GC-MS?. 2025. Available from: [Link]
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Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of N-(4-aminophenyl)-2-methylpropanamide
Abstract
This comprehensive application note provides a detailed protocol for the analysis of N-(4-aminophenyl)-2-methylpropanamide using High-Performance Liquid Chromatography (HPLC). The methodology herein is designed for researchers, scientists, and drug development professionals, offering a robust framework for quantification, impurity profiling, and stability assessment. This guide delves into the causal reasoning behind experimental choices, ensuring scientific integrity and logical method development. Protocols for method validation and forced degradation studies are included to establish a self-validating, stability-indicating analytical method.
Introduction: The Significance of this compound Analysis
This compound and its analogues are of significant interest in medicinal chemistry and drug discovery. The core structure, featuring an amide linkage and an aminophenyl group, is a common scaffold in biologically active compounds, including kinase inhibitors.[1][2] The amide functional group is a cornerstone in a vast number of pharmaceutical drugs due to its stability and ability to participate in hydrogen bonding with biological targets.[1] Accurate and precise analytical methods are therefore paramount for ensuring the quality, safety, and efficacy of any potential drug candidate or related intermediate.
High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for the analysis of non-volatile and thermally labile compounds, making it ideally suited for this compound.[3] This document provides a comprehensive guide to developing and validating a stability-indicating reversed-phase HPLC (RP-HPLC) method for this compound.
Physicochemical Properties and Chromatographic Considerations
-
Structure: this compound possesses both a moderately polar amide group and a basic aromatic amine, along with a non-polar isobutyl group. This amphiphilic nature makes it an ideal candidate for reversed-phase chromatography.
-
UV Absorbance: The presence of the phenyl ring suggests strong UV absorbance, likely with a maximum wavelength (λmax) in the range of 230-280 nm. A photodiode array (PDA) detector is recommended to determine the optimal detection wavelength experimentally.
-
pKa: The aromatic amine group will have a pKa of approximately 4-5. This is a critical parameter for controlling retention and peak shape in RP-HPLC by adjusting the mobile phase pH. To ensure good peak shape and consistent retention, operating the mobile phase at a pH at least 2 units below the pKa of the amine (i.e., pH < 2-3) is advisable to keep it in its protonated, more polar form.[4]
HPLC Method Development and Rationale
The following HPLC method is proposed based on the predicted properties and established principles for analyzing aromatic amines and amides.[5][6]
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | The C18 stationary phase provides the necessary hydrophobicity for retaining the analyte. A polar-embedded or end-capped C18 column can improve peak shape for basic compounds like this amine.[4][7] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.1) | Phosphoric acid is a common mobile phase modifier that effectively buffers the pH in the acidic range, ensuring the amine is protonated and reducing peak tailing.[8] |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC, offering good solvating power and low UV cutoff. |
| Gradient Elution | 10% B to 90% B over 15 minutes | A gradient is recommended to ensure elution of the main peak with good symmetry and to separate it from potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 240 nm (or λmax determined by PDA) | This wavelength is a typical starting point for aromatic compounds. Optimization using a PDA detector is highly recommended. |
| Injection Volume | 10 µL | A standard injection volume to minimize band broadening. |
Sample Preparation
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Sample Solution: Prepare sample solutions at a similar concentration to the standard solution using the same diluent.
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of this compound.
Caption: HPLC analysis workflow from sample preparation to data processing.
Method Validation Protocol
A validated analytical method provides confidence in the generated data. The following parameters should be assessed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
-
Specificity (Forced Degradation): To demonstrate that the method is stability-indicating, forced degradation studies must be performed.[9][10][11] The goal is to achieve 10-20% degradation of the active pharmaceutical ingredient (API).[12]
-
Acid Hydrolysis: Reflux sample in 0.1 M HCl at 80 °C for 2 hours.
-
Base Hydrolysis: Reflux sample in 0.1 M NaOH at 80 °C for 2 hours.
-
Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid sample to 105 °C for 24 hours.
-
Photolytic Degradation: Expose sample solution to UV light (254 nm) and visible light for a defined period. The chromatograms of the stressed samples should be compared to that of an unstressed sample to demonstrate that the degradation products are well-separated from the main peak.
-
-
Linearity: Analyze a series of at least five concentrations of the reference standard over the range of 50% to 150% of the target concentration. Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio (S/N) of the analyte peak (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Forced Degradation and Stability-Indicating Nature
The following diagram outlines the logic of a forced degradation study.
Caption: Workflow for forced degradation studies to establish a stability-indicating method.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with residual silanols on the column; Mobile phase pH too close to analyte pKa. | Use a modern, end-capped C18 column or a polar-embedded phase. Ensure mobile phase pH is at least 2 units below the pKa of the amine. |
| Poor Retention | Mobile phase too strong; Column degradation. | Decrease the initial percentage of acetonitrile. Replace the column. |
| Ghost Peaks | Contamination in the mobile phase, injector, or sample. | Use fresh, high-purity solvents. Flush the injector and system. Analyze a blank injection. |
| Baseline Drift | Column not equilibrated; Fluctuating temperature; Contaminated mobile phase. | Equilibrate the column for a longer period. Use a column oven. Prepare fresh mobile phase. |
Conclusion
The HPLC method detailed in this application note provides a robust and reliable framework for the analysis of this compound. By understanding the scientific principles behind the chromatographic choices and by performing thorough method validation and forced degradation studies, researchers can ensure the generation of high-quality, defensible analytical data. This method is suitable for routine quality control, stability testing, and impurity profiling in a drug development setting.
References
- Vertex AI Search. (2024).
- ChemicalBook. (2024). This compound | 441053-25-4.
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- PubMed. (2013). Development of a novel amide-silica stationary phase for the reversed-phase HPLC separation of different classes of phytohormones.
- SciSpace. (2016).
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- Agilent. (2013). Choosing HPLC Columns for Rapid Method Development.
- PharmaTutor. (n.d.).
- Pharmaceutical Technology. (2016).
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- NIH. (n.d.).
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- CIPAC. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope.
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- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column.
- PubChemLite. (2025). N-(4-aminophenyl)propanamide (C9H12N2O).
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purification techniques for N-(4-aminophenyl)-2-methylpropanamide
An Application Guide to the Purification of N-(4-aminophenyl)-2-methylpropanamide
Abstract
This technical guide provides detailed application notes and protocols for the purification of this compound, a key intermediate and scaffold in medicinal chemistry and materials science.[1] The document is intended for researchers, scientists, and drug development professionals, offering in-depth strategies for achieving high purity through recrystallization and column chromatography. It emphasizes the rationale behind methodological choices, addresses common challenges associated with purifying aromatic amines and amides, and includes validated protocols for execution and purity assessment.
Introduction and Physicochemical Profile
This compound is an aromatic amide containing a primary aniline moiety. The amide group is a stable and prevalent functional group in pharmaceuticals, capable of acting as both a hydrogen bond donor and acceptor, which is critical for interactions with biological targets.[1] The aminophenyl group is also a common feature in many kinase inhibitors.[1] Given its structural motifs, achieving high purity is paramount for its reliable use in synthesis, biological screening, and materials research, as even minor impurities can lead to inconsistent results or side reactions.
The purification strategy for any compound is fundamentally guided by its physicochemical properties. A summary for this compound is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₄N₂O | [2] |
| Molecular Weight | 178.23 g/mol | [2] |
| CAS Number | 441053-25-4 | [2] |
| Predicted Solubility | Soluble in polar aprotic solvents (DMSO, DMF); Sparingly soluble in polar protic solvents (Methanol, Ethanol); Poorly soluble in aqueous solutions and nonpolar solvents (Toluene, Hexane). | [3] |
Note: Experimental verification of solubility is recommended as predictions are based on structural similarity to other benzamide derivatives.[3]
Understanding Potential Impurities
Effective purification requires an understanding of potential impurities arising from the synthetic route. A common synthesis involves the acylation of p-phenylenediamine or the reduction of a nitro precursor, N-(4-nitrophenyl)-2-methylpropanamide.
Common Synthesis-Related Impurities:
-
Unreacted Starting Materials: p-Phenylenediamine, 4-nitroaniline, or isobutyryl chloride.
-
Over-acylated Byproduct: N,N'-(1,4-phenylene)bis(2-methylpropanamide) if p-phenylenediamine is used as a starting material.
-
Hydrolysis Products: Isobutyric acid from the hydrolysis of the acyl chloride.
-
Residual Reagents: Catalysts (e.g., Palladium on carbon if a reduction step is used)[4], and bases (e.g., triethylamine, pyridine).
-
Related Impurities: 4-aminophenol can be a common impurity in related syntheses and starting materials.[5][6]
The nature of these impurities—basic (p-phenylenediamine), acidic (isobutyric acid), or neutral (di-acylated byproduct)—dictates the most effective purification strategy.
Core Purification Strategies
The primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice depends on the impurity profile and the desired scale.
Recrystallization
Recrystallization is often the most efficient method for removing small amounts of impurities from a crystalline solid, provided a suitable solvent can be found.[7][8] The goal is to identify a solvent (or solvent system) in which the target compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures, while impurities remain soluble at all temperatures.
Causality Behind Solvent Selection:
-
Polar Protic Solvents (e.g., Ethanol, Isopropanol): The amide and amine groups can form hydrogen bonds with the solvent. These are often good candidates for recrystallization, potentially as part of a co-solvent system with water.[9]
-
Polar Aprotic Solvents (e.g., Acetonitrile, Ethyl Acetate): Acetonitrile is often an excellent choice for recrystallizing amides.[7]
-
Solvent Pairs: A common technique involves dissolving the compound in a "good" solvent at a high temperature and then adding a "poor" solvent (an anti-solvent) until the solution becomes turbid. For this compound, an ethanol/water or ethyl acetate/hexane system would be a logical starting point.
Troubleshooting "Oiling Out": A common failure mode in recrystallization is "oiling out," where the compound separates as a liquid instead of forming crystals.[9] This occurs if the solution becomes supersaturated at a temperature above the compound's melting point.
-
Solution: Re-heat the solution to re-dissolve the oil, add more solvent to decrease the saturation point, and allow for slower cooling. Seeding with a pure crystal can also promote proper crystallization.[9]
Flash Column Chromatography
When recrystallization is ineffective, or when impurities have similar solubility profiles to the product, flash column chromatography is the method of choice. The basic nature of the aniline moiety in this compound presents a specific challenge.
The Challenge of Basic Amines on Silica Gel: Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface.[10] Basic compounds like anilines can interact strongly with these acidic sites, leading to:
-
Peak Tailing: The compound elutes slowly and unevenly, resulting in broad peaks and poor separation.[10]
-
Irreversible Adsorption: A portion of the product may bind permanently to the column, leading to low recovery.[7]
Strategies to Mitigate Tailing:
-
Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia, to the eluent (typically 0.1-2% v/v).[11] The modifier competes with the aniline for binding to the acidic sites on the silica, leading to sharper peaks and improved recovery.[11]
-
Use of Alternative Stationary Phases:
-
Neutral or Basic Alumina: Alumina is a suitable alternative for purifying basic compounds.[11]
-
Amine-Functionalized Silica: This specialized stationary phase has propyl-amine groups bonded to the silica surface, creating a more alkaline environment that is ideal for purifying basic compounds without needing mobile phase modifiers.[12]
-
Workflow for Method Development: The ideal solvent system is typically determined first by thin-layer chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.4 for the target compound to ensure good separation on the column.[11] A common starting eluent is a mixture of a nonpolar solvent (hexanes or petroleum ether) and a more polar solvent (ethyl acetate).[7]
Purity Assessment
Post-purification, the purity of this compound must be verified. High-Performance Liquid Chromatography (HPLC) is the standard for quantitative purity analysis in pharmaceutical settings.[13]
Analytical HPLC: A reverse-phase HPLC method is typically used. The compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase.
-
Mobile Phase: A mixture of acetonitrile and water is common.[14][15] An acid modifier like formic acid or phosphoric acid is often added to protonate the aniline, ensuring sharp, symmetrical peaks.[14][15]
-
Detection: UV detection is suitable due to the aromatic nature of the compound. Wavelengths between 220 nm and 340 nm are typically effective.[16]
Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol required for complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still hot, add warm water dropwise until the solution becomes faintly and persistently cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold 50:50 ethanol/water, followed by a small amount of cold water to remove residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography (Modified Silica Gel)
-
TLC Analysis: Develop a suitable solvent system using TLC. A starting point is 30-50% ethyl acetate in hexanes. Add 0.5% triethylamine to both the sample solvent and the eluent to prevent tailing.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Run the column with the eluent, collecting fractions. Monitor the elution process using TLC.
-
Fraction Pooling: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove residual solvents, including triethylamine.
Protocol 3: Analytical HPLC for Purity Determination
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 254 nm.
-
Sample Preparation: Prepare a ~1 mg/mL solution of the purified compound in a 50:50 acetonitrile/water mixture.
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for selecting a column chromatography strategy.
References
- Benchchem Technical Support Center. (n.d.). Purifying N-Substituted Anilines by Column Chromatography. Benchchem.
- Benchchem Technical Support Team. (2025). Purifying Alkoxy Anilines by Column Chromatography. Benchchem.
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Branca, M., Pena, S., Guillot, R., Gori, D., Alezra, V., & Kouklovsky, C. (2009). Memory of chirality of tertiary aromatic amides: a simple and efficient method for the enantioselective synthesis of quaternary alpha-amino acids. Journal of the American Chemical Society, 131(30), 10711–10718. Retrieved from [Link]
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Various Authors. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]
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Biotage. (2023). When should amine-bonded columns be used for purification? Retrieved from [Link]
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University of California, Los Angeles (UCLA). (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-N-methylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Valente, S., et al. (2016). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules, 21(10), 1383. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-(4-aminophenyl)-substituted benzamides. Retrieved from [Link]
-
Science.gov. (n.d.). related impurities 4-aminophenol. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of N-((p-Aminophenyl)sulphonyl)-N-(4-methyl-2-pyrimidinyl)acetamide on Newcrom R1 HPLC column. Retrieved from [Link]
-
CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]
-
Reddy, P. C., Kumar Reddy, G. S., & Kumar, B. J. (2024). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. International Journal of Pharmaceutical and Biological Archives, 15(1), 1-10. Retrieved from [Link]
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Application Notes & Protocols for N-(4-aminophenyl)-2-methylpropanamide in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-(4-aminophenyl)-2-methylpropanamide is a synthetic compound featuring two key pharmacophores: a p-substituted aminophenyl ring and a flexible propanamide moiety. The amide group offers metabolic stability and crucial hydrogen bonding capabilities, while the aminophenyl group is a well-established motif for interacting with critical biological targets. This structural arrangement positions the molecule as a versatile and promising scaffold for hit-to-lead campaigns in multiple therapeutic areas. This guide provides a comprehensive overview of the compound's potential applications, detailed experimental protocols for target validation and screening, and a strategic framework for advancing derivatives in a drug discovery pipeline.
Section 1: Compound Profile and Physicochemical Properties
This compound is a small molecule whose structure is amenable to synthetic modification, making it an attractive starting point for medicinal chemistry efforts. Its core features suggest its utility as a fragment or lead scaffold.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 441053-25-4 | [1] |
| Molecular Formula | C₁₀H₁₄N₂O | [1] |
| Molecular Weight | 178.23 g/mol | [1] |
| Hydrogen Bond Donors | 1 (amine -NH₂) | PubChem |
| Hydrogen Bond Acceptors | 2 (amide C=O, amine -NH₂) | PubChem |
| Predicted XLogP3 | 1.3 | PubChem |
The aminophenyl group can serve as a hydrogen bond donor and acceptor, a critical feature for binding to the hinge region of protein kinases. The propanamide tail provides a vector for synthetic elaboration to improve potency and selectivity or to modulate physicochemical properties.
Section 2: Rationale for Use in Drug Discovery - Key Therapeutic Hypotheses
The structural motifs within this compound suggest several compelling hypotheses for its application in drug discovery.
Hypothesis 1: As a Scaffold for Protein Kinase Inhibitors
Protein kinases are a major class of therapeutic targets, particularly in oncology. A common feature of many Type I and Type II kinase inhibitors is their ability to form hydrogen bonds with the backbone amides of the "hinge region," which connects the N- and C-lobes of the kinase domain.[2] The aminophenyl group of this compound is an ideal hinge-binding element, capable of forming the requisite donor-acceptor hydrogen bond pair.[3][4][5]
This interaction anchors the molecule in the ATP-binding pocket, allowing modifications to the propanamide portion to be explored for targeting specific residues and achieving selectivity.[6]
Hypothesis 2: As a Lead for Epigenetic Modulators
Epigenetic targets, such as DNA methyltransferases (DNMTs), are critical in cancer and other diseases.[7] Non-nucleoside inhibitors of DNMTs have been developed, and many feature an aminophenyl moiety. For instance, SGI-1027 and its analogs, which are potent DNMT inhibitors, contain a core N-(4-aminophenyl)benzamide structure.[8] This suggests that this compound could serve as a fragment or starting point for developing novel, non-nucleoside DNMT inhibitors that compete with either the DNA substrate or the S-adenosyl-L-methionine (SAM) cofactor.[8][9]
Hypothesis 3: As a Modulator of TRP Ion Channels
Transient Receptor Potential (TRP) channels, particularly TRPV1, are key targets for the development of novel analgesics.[10] Published research has demonstrated that a series of 4-aminophenyl acetamide and propanamide derivatives act as potent antagonists of human TRPV1.[11] The structure-activity relationship (SAR) in these series highlights the importance of the aminophenyl core and the amide linker, making this compound a direct and relevant starting point for a TRPV1-targeted analgesic program.[12][13][14]
Section 3: Experimental Protocols - From Bench to Biological Insight
The following protocols provide a framework for screening and validating the biological activity of this compound and its derivatives.
Protocol 3.1: General Handling and Preparation of Stock Solutions
-
Material: this compound (solid), anhydrous Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
Accurately weigh the solid compound.
-
Dissolve in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM). Ensure complete dissolution by vortexing.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
For assays, prepare intermediate dilutions from the stock solution in DMSO, followed by final dilution in the appropriate aqueous assay buffer.
-
Causality: Using DMSO for the stock solution ensures solubility for the hydrophobic compound. Aliquoting prevents degradation from multiple freeze-thaw cycles, ensuring consistent compound performance.
-
Protocol 3.2: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This biochemical assay quantifies kinase activity by measuring ADP production, allowing for the determination of a compound's IC₅₀ value.[15]
-
Materials: Kinase of interest, kinase-specific substrate, ATP, ADP-Glo™ Kinase Assay Kit (Promega), assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA), compound serial dilutions.
-
Procedure:
-
Prepare a 2X kinase/substrate solution in assay buffer.
-
Prepare a 2X ATP solution in assay buffer.
-
In a 384-well white plate, add 1 µL of serially diluted compound or DMSO (as a control).
-
Add 2 µL of the 2X kinase/substrate solution to each well and incubate for 15 minutes at room temperature (RT) to allow for compound-enzyme binding.
-
Initiate the reaction by adding 2 µL of the 2X ATP solution. Mix gently.
-
Incubate for 60 minutes at RT.
-
Stop the reaction and deplete unused ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at RT.
-
Convert ADP to ATP and generate a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at RT.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using DMSO (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Self-Validation: Including a known potent inhibitor (e.g., Staurosporine) as a positive control validates the assay's sensitivity and dynamic range.
-
Protocol 3.3: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to verify that a compound engages its target protein within intact cells.[16][17] Ligand binding stabilizes the target protein, increasing its melting temperature.[18]
-
Materials: Cultured cells, compound stock, PBS, lysis buffer with protease inhibitors, specific primary antibody for the target protein, HRP-conjugated secondary antibody, Western blot equipment.
-
Procedure:
-
Treatment: Treat cultured cells with the compound at the desired concentration (and a vehicle control) for 1-2 hours under normal culture conditions.
-
Heating: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at RT for 3 minutes.[19]
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Separation: Pellet the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Detection: Collect the supernatant (containing soluble proteins) and analyze the amount of the target protein remaining by Western blot.
-
-
Data Analysis:
-
Quantify the band intensity for the target protein at each temperature for both vehicle- and compound-treated samples.
-
Plot the percentage of soluble protein against temperature to generate melting curves. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and engagement.[20]
-
Trustworthiness: This protocol directly validates target binding in a physiological context, bridging the gap between biochemical activity and cellular effect.
-
References
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Martens, S. (2023). In vitro kinase assay. Protocols.io. Available at: [Link]
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NIH (2016). In vitro NLK Kinase Assay. PubMed Central. Available at: [Link]
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Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. Available at: [Link]
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Molina, D. M., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. Available at: [Link]
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Dayalan Naidu, S., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. University of Dundee Discovery Research Portal. Available at: [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed Central. Available at: [Link]
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ResearchGate (2023). In vitro kinase assay v1. ResearchGate. Available at: [Link]
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Bio-protocol (2016). Measurement of DNA methyltransferase activity. Bio-protocol. Available at: [Link]
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Goh, W. S., et al. (2016). DNA Methyltransferase Activity Assays: Advances and Challenges. PubMed Central. Available at: [Link]
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Chen, Y., et al. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
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EpigenTek (2023). EpiQuik DNA Methyltransferase (DNMT) Activity/Inhibition Assay Kit. EpigenTek. Available at: [Link]
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Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]
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Jurkowska, R. Z., et al. (2015). DNA Methyltransferase Assays. ResearchGate. Available at: [Link]
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Bayliss, R., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. PubMed Central. Available at: [Link]
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Lee, J., et al. (2018). 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands. PubMed. Available at: [Link]
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ResearchGate (2018). Structural series of TRPV1 antagonists (1) and lead antagonist (2). ResearchGate. Available at: [Link]
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PubChem (2025). 2-Amino-N-methylpropanamide. PubChem. Available at: [Link]
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MDPI (2024). Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. MDPI. Available at: [Link]
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ResearchGate (2019). Contact with kinase hinge region through a hydrogen bond donating and accepting pair. ResearchGate. Available at: [Link]
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Engel, M., et al. (2020). Fragment Binding to Kinase Hinge: If Charge Distribution and Local pKa Shifts Mislead Popular Bioisosterism Concepts. PUBDB. Available at: [Link]
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Raj, D., et al. (2020). DNA Methylation Targeting: The DNMT/HMT Crosstalk Challenge. PubMed Central. Available at: [Link]
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Lee, J., et al. (2012). 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions. PubMed Central. Available at: [Link]
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ResearchGate (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. ResearchGate. Available at: [Link]
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Lee, J., et al. (2012). N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the A-region. PubMed. Available at: [Link]
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Xu, X., et al. (2021). DNA methyltransferase inhibitors combination therapy for the treatment of solid tumor: mechanism and clinical application. PubMed Central. Available at: [Link]
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Hu, X., et al. (2020). How Ligands Interact with the Kinase Hinge. PubMed Central. Available at: [Link]
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Engel, M., et al. (2020). Fragment Binding to Kinase Hinge: If Charge Distribution and Local pK a Shifts Mislead Popular Bioisosterism Concepts. PubMed Central. Available at: [Link]
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Medina-Franco, J. L., et al. (2019). Expanding the Structural Diversity of DNA Methyltransferase Inhibitors. PubMed Central. Available at: [Link]
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Benhida, R., et al. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. PubMed. Available at: [Link]
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Lee, K., et al. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. MDPI. Available at: [Link]
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PubChemLite (2025). N-(4-aminophenyl)propanamide (C9H12N2O). PubChemLite. Available at: [Link]
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Patsnap Synapse (2024). What are DNMT1 inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]
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Application Notes & Protocols: N-(4-aminophenyl)-2-methylpropanamide as a Versatile Building Block in Synthetic Chemistry
Introduction: Strategic Importance in Synthesis
N-(4-aminophenyl)-2-methylpropanamide is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates a primary aromatic amine and an amide moiety, offering two distinct points for chemical modification. The aminophenyl group is a well-established pharmacophore, particularly prevalent in the design of kinase inhibitors, where the primary amine can form critical hydrogen bond interactions with the hinge region of the enzyme's active site.[1][2] The amide linkage provides metabolic stability and acts as a hydrogen bond donor/acceptor, further enhancing molecular recognition at biological targets.[1]
This guide provides an in-depth exploration of this compound as a synthetic intermediate. We will detail its core reactivity and provide field-tested protocols for its application in key bond-forming reactions, empowering researchers to leverage its full potential in the rapid assembly of complex molecular architectures.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 441053-25-4 | [3] |
| Molecular Formula | C₁₀H₁₄N₂O | [4] |
| Molecular Weight | 178.23 g/mol | [4] |
| Appearance | Typically an off-white to pale yellow solid | General Knowledge |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, MeOH, THF) | General Knowledge |
Core Reactivity and Synthetic Potential
The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups. The nucleophilic primary amine is the most reactive site, readily participating in N-acylation and palladium-catalyzed cross-coupling reactions. The electron-rich aromatic ring can also undergo functionalization, although the strong activating nature of the amino group often necessitates protective strategies for regioselective control.[1]
Caption: Key synthetic pathways for this compound.
Protocol 1: N-Acylation with an Acid Chloride
This protocol describes the formation of a new amide bond via the acylation of the primary amine. This is a fundamental transformation for extending the molecular scaffold. The choice of a mild base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is crucial to neutralize the HCl generated in situ without promoting unwanted side reactions.
Step-by-Step Methodology
-
Reagent Preparation: In a dry, two-necked round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 0.1 M concentration).
-
Base Addition: Add a suitable non-nucleophilic base, such as triethylamine (1.2 eq). Stir the solution at room temperature for 10 minutes.
-
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the desired acid chloride (1.1 eq) dropwise via syringe. The slow addition is critical to control the exotherm of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.[5]
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with an organic solvent like ethyl acetate or DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry (MS).
Caption: Workflow for N-Acylation Protocol.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[6] This protocol details the cross-coupling of this compound with an aryl halide. The success of this reaction is highly dependent on the choice of palladium catalyst, ligand, and base, as well as maintaining strictly anaerobic conditions.[7][8]
Step-by-Step Methodology
-
Flask Preparation: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq), this compound (1.2 eq), a palladium source (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine like XPhos, 4 mol%), and a base (e.g., cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu), 2.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times to ensure all oxygen is removed.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe. The solvent must be thoroughly deoxygenated to prevent catalyst deactivation.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction time can vary from 4 to 24 hours depending on the reactivity of the aryl halide.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the Celite® pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography to isolate the desired diarylamine product.
-
Characterization: Confirm the structure and purity via NMR and MS analysis.
Caption: Workflow for Buchwald-Hartwig Amination.
Protocol 3: Suzuki-Miyaura Coupling (Post-Halogenation)
To demonstrate further functionalization, this protocol outlines a hypothetical two-step sequence involving initial halogenation of the aromatic ring followed by a Suzuki-Miyaura C-C bond-forming reaction.[9] This approach allows for the introduction of new aryl or vinyl substituents.
Part A: Electrophilic Halogenation
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as DMF or acetonitrile.
-
Halogenation: Cool the solution to 0 °C. Add N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) (1.05 eq) portion-wise. The strong activating effect of the amino and amide groups will direct bromination primarily to the positions ortho to the amine.
-
Reaction: Stir at 0 °C to room temperature and monitor by TLC.
-
Isolation: Upon completion, perform an aqueous work-up and purify by chromatography or recrystallization to isolate the halogenated intermediate.
Part B: Suzuki-Miyaura Cross-Coupling
-
Flask Preparation: In a flask, combine the halogenated intermediate from Part A (1.0 eq), the desired boronic acid or boronate ester (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., aqueous 2M Na₂CO₃ or K₂CO₃, 3.0 eq).[9][10]
-
Solvent and Degassing: Add a solvent mixture (e.g., toluene/ethanol/water or dioxane/water). Degas the mixture by bubbling Argon or Nitrogen through it for 15-20 minutes.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere until the starting material is consumed (monitor by TLC/LC-MS).
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification & Characterization: Purify the crude product by flash chromatography and characterize the final biaryl product by NMR and MS.
Illustrative Reaction Data Summary
The following table provides representative data for the reactions described. Actual yields and specific characterization data will vary based on the specific substrates and conditions used.
| Reaction Type | Starting Materials | Product Structure (Example) | Typical Yield | Key Characterization Data (Illustrative) |
| N-Acylation | This compound + Benzoyl Chloride | N-(4-(benzamido)phenyl)-2-methylpropanamide | >85% | MS (ESI+): m/z = 283.14 [M+H]⁺¹H NMR: Appearance of new aromatic signals for benzoyl group. |
| Buchwald-Hartwig | This compound + 4-Bromotoluene | N-(p-tolyl)-N'-(2-methylpropanoyl)-benzene-1,4-diamine | 70-90% | MS (ESI+): m/z = 269.17 [M+H]⁺¹H NMR: Appearance of new singlet for tolyl methyl group (~2.3 ppm). |
| Suzuki-Miyaura | N-(4-amino-3-bromophenyl)-2-methylpropanamide + Phenylboronic Acid | N-(4-amino-[1,1'-biphenyl]-3-yl)-2-methylpropanamide | 65-85% | MS (ESI+): m/z = 255.15 [M+H]⁺¹H NMR: Appearance of new aromatic signals for the coupled phenyl ring. |
Conclusion
This compound is a highly effective and versatile building block for synthetic chemistry. Its dual functionality allows for straightforward elaboration into more complex structures through robust and high-yielding reactions such as N-acylation and palladium-catalyzed cross-coupling. The protocols outlined in this guide provide a solid foundation for researchers to incorporate this valuable intermediate into their synthetic strategies, particularly in the pursuit of novel therapeutics and advanced materials.
References
-
Kalinichenko, E. N., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(19), 3543. Available from: [Link]
-
ResearchGate. What is the procedure for synthesizing N-(4-formylphenyl)-2-methyl-propanamide via Nucleophilic Acylation?. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Grokipedia. Buchwald–Hartwig amination. Available from: [Link]
-
PubMed. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Available from: [Link]
-
PubChem. N-(4-Aminophenyl)propanamide. Available from: [Link]
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Faryna, A., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Pharmaceuticals, 14(12), 1215. Available from: [Link]
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Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 85-93. Available from: [Link]
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ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Available from: [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
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ResearchGate. N-Acylation Reactions of Amines. Available from: [Link]
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Lee, J., et al. (2018). 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands. Bioorganic & Medicinal Chemistry, 26(15), 4509-4517. Available from: [Link]
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Wang, Y., et al. (2017). Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase. RSC Advances, 7(85), 54143-54154. Available from: [Link]
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Basse, M., et al. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Journal of Medicinal Chemistry, 59(18), 8276-8292. Available from: [Link]
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The Organic Chemistry Tutor. (2019). Buchwald-Hartwig coupling. YouTube. Available from: [Link]
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Gros, C., et al. (2015). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. ChemMedChem, 10(2), 328-342. Available from: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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Onnuch, P., et al. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024. Available from: [Link]
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Sipos, A., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Processes, 8(4), 498. Available from: [Link]
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experimental protocols for N-(4-aminophenyl)-2-methylpropanamide
An Application Guide to the Synthesis and Handling of N-(4-aminophenyl)-2-methylpropanamide
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the synthesis, purification, characterization, and safe handling of this compound (CAS No. 441053-25-4). Designed for researchers, medicinal chemists, and drug development professionals, this guide moves beyond a simple recitation of steps. It delves into the rationale behind methodological choices, offering insights grounded in extensive laboratory experience. The protocols are designed to be self-validating, incorporating in-process checks and thorough characterization to ensure the integrity of the final compound. This compound is a valuable building block in medicinal chemistry, leveraging the well-established importance of the aminophenyl amide scaffold in biologically active molecules, particularly as a key structural motif in kinase inhibitors.[1] This guide will serve as a foundational resource for laboratories looking to synthesize and utilize this versatile intermediate.
Compound Profile and Significance
This compound is an organic compound featuring a primary aromatic amine and an amide functional group. This combination makes it a bifunctional molecule, ideal for use as an intermediate in multi-step organic synthesis. The amide portion provides chemical stability and hydrogen bonding capabilities, while the nucleophilic primary amine serves as a reactive handle for subsequent chemical modifications.[1][2]
| Property | Value | Source |
| CAS Number | 441053-25-4 | [3] |
| Molecular Formula | C₁₀H₁₄N₂O | [4] |
| Molecular Weight | 178.23 g/mol | [3][4] |
| IUPAC Name | This compound | Sinfoo Biotech[4] |
| Synonyms | Isobutyryl-p-phenylenediamine | N/A |
Critical Safety Protocols
Handling this compound and its precursors requires strict adherence to safety protocols. Although a specific safety data sheet (SDS) for this exact compound is not widely available, data from structurally similar aminophenyl and amide-containing compounds suggest a consistent hazard profile.
Expert Insight: The primary hazards associated with this class of compounds are skin and eye irritation, potential for sensitization, and harm if swallowed or inhaled.[5][6] The protocols below are designed with these risks in mind.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory. For reactions under pressure or with a risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Nitrile gloves are required. Always check for tears before use and replace them immediately if compromised. Wash hands thoroughly after handling the material.
-
Body Protection: A flame-resistant laboratory coat must be worn at all times.
-
Respiratory Protection: All operations involving powders or volatile solvents must be performed inside a certified chemical fume hood to prevent inhalation.[7]
Hazard Summary and First Aid
| Hazard Statement (Anticipated) | Class | First Aid Measures |
| Causes skin irritation | Skin Irrit. 2 | IF ON SKIN: Immediately wash with plenty of soap and water. If irritation persists, seek medical advice.[5][8] |
| Causes serious eye irritation | Eye Irrit. 2 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical attention.[5][7] |
| May be harmful if swallowed | Acute Tox. 4 (Oral) | IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. Do not induce vomiting.[6] |
| May cause respiratory irritation | STOT SE 3 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[7] |
Synthesis of this compound: A Two-Step Approach
A robust and high-yielding synthesis is achieved through a two-step process. This strategy involves the acylation of a commercially available nitroaniline precursor, followed by the reduction of the nitro group.
Causality: Why a two-step process? Direct acylation of p-phenylenediamine is problematic. The presence of two nucleophilic amino groups can lead to di-acylation, resulting in a mixture of products that are difficult to separate. By starting with 4-nitroaniline, one amine is "protected" as a nitro group, allowing for selective mono-acylation. The subsequent reduction is typically a clean and high-yielding reaction.[9]
Caption: Two-step synthesis workflow for this compound.
Protocol 3.1: Step 1 - Synthesis of N-(4-nitrophenyl)-2-methylpropanamide
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-nitroaniline (5.0 g, 36.2 mmol) in anhydrous dichloromethane (DCM, 100 mL).
-
Base Addition: Add pyridine (3.5 mL, 43.4 mmol) to the solution. Cool the mixture to 0 °C using an ice-water bath.
-
Expert Insight: Pyridine acts as a base to neutralize the HCl byproduct of the acylation reaction, driving the equilibrium towards the product. Anhydrous conditions are crucial to prevent hydrolysis of the highly reactive isobutyryl chloride.
-
-
Acylation: Add isobutyryl chloride (4.2 mL, 39.8 mmol) dropwise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a 3:1 Hexane:Ethyl Acetate mobile phase. The product spot should appear at a higher Rf than the starting 4-nitroaniline.
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-(4-nitrophenyl)-2-methylpropanamide as a yellow solid. This intermediate is often pure enough for the next step without further purification.
Protocol 3.2: Step 2 - Reduction to this compound
-
Reaction Setup: To a 500 mL round-bottom flask, add the crude N-(4-nitrophenyl)-2-methylpropanamide (approx. 36 mmol) and a solvent mixture of ethanol (150 mL) and water (50 mL).
-
Reagent Addition: Add ammonium chloride (9.7 g, 181 mmol) and iron powder (10.1 g, 181 mmol) to the suspension.
-
Expert Insight: This reduction method using iron in the presence of a mild acid source (from hydrolysis of NH₄Cl) is a classic, cost-effective, and reliable alternative to catalytic hydrogenation.[10] It is particularly well-suited for bench-scale synthesis as it does not require specialized high-pressure equipment.
-
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring. The reaction is typically complete within 2-3 hours.
-
Monitoring: The disappearance of the yellow color is a strong indicator of reaction completion. Confirm with TLC (3:1 Hexane:Ethyl Acetate), observing the disappearance of the nitro-intermediate spot and the appearance of the more polar amine product at a lower Rf.
-
Isolation: After cooling to room temperature, filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the Celite® pad with additional ethanol (50 mL).
-
Purification: Combine the filtrates and remove the ethanol under reduced pressure. The resulting aqueous residue can then be extracted with ethyl acetate (3 x 75 mL). Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude product.
Purification and Characterization
Purification is critical to obtaining a high-quality final product suitable for further research. A two-stage purification protocol involving column chromatography followed by recrystallization is recommended for achieving >98% purity.
Caption: General purification workflow for this compound.
Protocol 4.1: Flash Column Chromatography
-
Column Preparation: Prepare a silica gel slurry in hexane and pack a glass column. Equilibrate the column with a 9:1 Hexane:Ethyl Acetate solvent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After drying, carefully load the solid sample onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 40%).
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield a purified solid.
Protocol 4.2: Recrystallization
-
Solvent Selection: Dissolve the purified solid from the column in a minimum amount of hot ethanol.
-
Crystallization: Slowly add deionized water dropwise until the solution becomes faintly turbid. Re-heat gently until the solution is clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold 1:1 ethanol/water.
-
Drying: Dry the crystals under vacuum at 40-50 °C to a constant weight.[11]
Analytical Characterization
The identity and purity of the final compound must be confirmed by standard analytical methods.
| Technique | Expected Result |
| ¹H NMR | Peaks corresponding to aromatic protons (approx. 6.6-7.1 ppm), amide N-H proton (singlet, >8.0 ppm), amine N-H₂ protons (broad singlet, ~3.5-4.5 ppm), methine proton of the isobutyryl group (septet, ~2.5 ppm), and methyl protons (doublet, ~1.2 ppm). |
| ¹³C NMR | Peaks for the carbonyl carbon (~175 ppm), aromatic carbons (115-145 ppm), and aliphatic carbons (~36 ppm for CH, ~19 ppm for CH₃). |
| FT-IR (ATR) | Characteristic absorptions for N-H stretching (amine and amide, ~3200-3400 cm⁻¹), C=O stretching (amide I band, ~1650 cm⁻¹), and N-H bending (amide II band, ~1550 cm⁻¹). |
| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z = 179.11. |
| Melting Point | A sharp melting point range indicates high purity. The melting point of the related N-(4-aminophenyl)propanamide is 151 °C.[6] |
Applications as a Chemical Intermediate
The true value of this compound lies in its utility as a versatile building block. The primary aromatic amine is a potent nucleophile, ready for a variety of subsequent chemical transformations.
Expert Insight: This scaffold is particularly relevant in the synthesis of kinase inhibitors, where the aminophenyl group can form crucial hydrogen bonds with the hinge region of the kinase domain.[1] The isobutyryl group can provide steric bulk or be a vector for exploring structure-activity relationships.
Caption: Potential synthetic transformations of this compound.
This intermediate can be readily used in:
-
Amide bond formation: Reacting with various acyl chlorides or carboxylic acids to form more complex diamide structures.[12]
-
Urea synthesis: Treatment with isocyanates to generate substituted ureas, a common pharmacophore.[9]
-
Nucleophilic Aromatic Substitution (SNAr): Coupling with electron-deficient (hetero)aromatic chlorides, a key step in the synthesis of many targeted therapies.[10]
By following the detailed protocols within this guide, researchers can confidently synthesize, purify, and utilize this valuable chemical intermediate for the advancement of their discovery programs.
References
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PubChem. (n.d.). N-(4-Aminophenyl)propanamide. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of N-(4-aminophenyl)-substituted benzamides. Retrieved from [Link]
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Valente, S., et al. (2014). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central. Retrieved from [Link]
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ResearchGate. (2025). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Retrieved from [Link]
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MDPI. (n.d.). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Retrieved from [Link]
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Application Note: Enhancing the Analysis of N-(4-aminophenyl)-2-methylpropanamide through Chemical Derivatization Strategies
Introduction: The Analytical Challenge of N-(4-aminophenyl)-2-methylpropanamide
This compound is a compound of interest in various fields, including pharmaceutical development and chemical synthesis. Its structure, featuring a primary aromatic amine and an amide functional group, presents a significant analytical challenge. The primary amine group, in particular, imparts polarity and the capacity for hydrogen bonding, which can lead to poor chromatographic peak shape, low volatility, and thermal instability, especially in Gas Chromatography (GC) systems.[1] Direct analysis by GC-MS is often hindered by these properties, resulting in inaccurate quantification and unreliable detection.[1][2] Similarly, while Liquid Chromatography (LC) is more amenable to polar compounds, derivatization can still be employed to enhance detection sensitivity and improve chromatographic retention.[3][4]
This application note provides a detailed guide to the derivatization of this compound for robust and sensitive analysis by GC-MS and LC-MS. We will explore the fundamental principles behind derivatization, provide detailed, field-proven protocols for silylation and acylation, and discuss the subsequent analysis of the resulting derivatives. The methodologies described herein are designed to be self-validating, ensuring trustworthy and reproducible results for researchers, scientists, and drug development professionals.
The "Why": Rationale for Derivatization
The primary objective of derivatizing this compound is to chemically modify its polar primary amine group to create a derivative that is more suitable for chromatographic analysis.[1][5] This chemical modification achieves several critical improvements:
-
Increased Volatility: By replacing the active hydrogen of the amine group with a non-polar functional group, intermolecular hydrogen bonding is significantly reduced. This leads to an increase in the volatility of the analyte, a prerequisite for analysis by GC.[5][6][7]
-
Enhanced Thermal Stability: The resulting derivatives are often more thermally stable than the parent compound, preventing degradation in the hot GC injector and column.[1][8]
-
Improved Chromatographic Performance: Derivatization minimizes interactions between the polar analyte and active sites on the GC column and liner, resulting in sharper, more symmetrical peaks and improved resolution.[1]
-
Enhanced Sensitivity: Certain derivatizing agents can introduce moieties that enhance the response of specific detectors. For example, halogenated derivatives exhibit a strong response in an Electron Capture Detector (ECD).[9][10] For mass spectrometry, derivatization can lead to characteristic fragmentation patterns that aid in structural elucidation and quantification.[8]
The following diagram illustrates the general workflow for the derivatization of our target analyte.
Caption: General workflow for the derivatization of this compound.
Derivatization Strategies: Silylation and Acylation
Two of the most robust and widely used derivatization techniques for primary amines are silylation and acylation.[11][12]
Silylation: Replacing Active Hydrogens with a Trimethylsilyl (TMS) Group
Silylation involves the replacement of the active hydrogen on the primary amine with a trimethylsilyl (TMS) group.[7] This is a versatile and effective method for reducing the polarity and increasing the volatility of a wide range of compounds.[5][7]
Reaction Principle: The primary amine acts as a nucleophile, attacking the silicon atom of the silylating reagent. This results in the formation of a stable N-TMS derivative. The general reaction is as follows:
R-NH₂ + (CH₃)₃Si-X → R-NH-Si(CH₃)₃ + HX
Where X is a leaving group.
Recommended Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
MSTFA is a powerful and volatile silylating agent that is highly effective for derivatizing primary amines.[2][8] Its byproducts are also volatile, which minimizes interference in the chromatogram.[2][6]
Experimental Protocol: Silylation with MSTFA
-
Sample Preparation: Accurately transfer a known amount of the this compound sample into a 2 mL autosampler vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.[1][5]
-
Reagent Addition: Add 100 µL of a suitable anhydrous solvent (e.g., pyridine, acetonitrile, or dimethylformamide) to dissolve the dried sample. Then, add 100 µL of MSTFA. For difficult-to-silylate compounds, the addition of a catalyst like 1% Trimethylchlorosilane (TMCS) in BSTFA can be beneficial.[2]
-
Reaction: Tightly cap the vial and heat at 70-80°C for 30-60 minutes in a heating block or oven.[1] The optimal time and temperature may require some method development.
-
Cooling: Allow the vial to cool to room temperature before analysis.
-
Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC-MS system.
Self-Validation and QC:
-
Run a reagent blank (solvent + MSTFA) to identify any potential interferences from the derivatizing agent.
-
Analyze a known standard of this compound to confirm the retention time of the TMS derivative and its mass spectrum.
-
For quantitative analysis, the use of a deuterated internal standard is recommended to account for any variability in the derivatization and injection process.[13]
Acylation: Formation of a Stable Amide Derivative
Acylation involves the reaction of the primary amine with an acylating agent, such as an acid anhydride or an acid halide, to form a more stable and less polar amide.[11]
Reaction Principle: The primary amine acts as a nucleophile, attacking the carbonyl carbon of the acylating reagent. This leads to the formation of a stable amide derivative and a byproduct (e.g., an acid). The general reaction with an acid anhydride is:
R-NH₂ + (R'CO)₂O → R-NH-COR' + R'COOH
Recommended Reagent: Acetic Anhydride
Acetic anhydride is a readily available and effective acylating agent that reacts with primary amines to form stable acetyl derivatives.[14]
Experimental Protocol: Acylation with Acetic Anhydride
-
Sample Preparation: As with silylation, start with a known amount of the dried this compound sample in a reaction vial.
-
Reagent Addition: Add 200 µL of a suitable solvent such as pyridine or acetonitrile. Then, add 100 µL of acetic anhydride. Pyridine can act as both a solvent and a catalyst, and it also neutralizes the acetic acid byproduct.[14]
-
Reaction: Tightly cap the vial and heat at 60-70°C for 20-30 minutes.
-
Work-up (Optional but Recommended): After cooling, the excess reagent and byproduct can be removed by evaporating the sample to dryness under a stream of nitrogen and reconstituting the residue in a suitable solvent like ethyl acetate or hexane for injection. This step helps to reduce potential contamination of the GC system.
-
Analysis: Inject 1 µL of the final solution into the GC-MS.
Self-Validation and QC:
-
Prepare and analyze a reagent blank to check for impurities.
-
Confirm the identity of the acetylated derivative by analyzing a derivatized standard.
-
Monitor for the presence of any unreacted starting material to assess the completeness of the reaction.
The following diagram illustrates the chemical reactions for silylation and acylation of the target analyte.
Caption: Chemical derivatization reactions of this compound.
Analysis of Derivatives: GC-MS and LC-MS/MS
The choice of analytical technique will depend on the specific requirements of the assay, such as sensitivity, selectivity, and throughput.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for the analysis of the volatile and thermally stable derivatives of this compound.[15][16]
Typical GC-MS Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | Low- to mid-polarity (e.g., 5% phenyl-methylpolysiloxane) | Provides good separation for a wide range of derivatized compounds.[13] |
| Injector Temp. | 250-280 °C | Ensures complete volatilization of the derivatives without thermal degradation. |
| Oven Program | Start at a low temperature (e.g., 80-100 °C), then ramp to a high temperature (e.g., 280-300 °C) | Allows for the separation of the derivative from any solvent or reagent peaks and other matrix components. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gases commonly used in GC. |
| MS Ionization | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and structural elucidation.[17] |
| MS Acquisition | Full Scan and/or Selected Ion Monitoring (SIM) | Full scan for initial identification; SIM for enhanced sensitivity and quantitative analysis. |
Expected Mass Spectra:
-
TMS-Derivative: The mass spectrum of the TMS derivative is expected to show a molecular ion peak (M+•) and characteristic fragments resulting from the loss of a methyl group (-15 Da) and the entire TMS group (-73 Da).
-
Acetyl-Derivative: The acetyl derivative will also exhibit a molecular ion peak, with fragmentation patterns corresponding to the loss of the acetyl group and other characteristic cleavages.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
While derivatization is often associated with GC, it can also be beneficial for LC-MS analysis by improving chromatographic retention on reversed-phase columns and enhancing ionization efficiency.[3][4] The analysis of aromatic amines by LC-MS/MS is a well-established technique.[18][19]
Typical LC-MS/MS Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18 or similar reversed-phase column | Provides good retention for the less polar derivatives.[3] |
| Mobile Phase | Gradient elution with water and acetonitrile or methanol, often with a modifier like formic acid or ammonium formate | Optimizes separation and promotes efficient ionization.[20] |
| Ionization Source | Electrospray Ionization (ESI) in positive mode | The derivatized amine is readily protonated, making it suitable for positive ion ESI.[20][21] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantitative analysis by monitoring specific precursor-to-product ion transitions.[20] |
Conclusion
The derivatization of this compound through silylation or acylation is a critical step in overcoming the analytical challenges posed by its polar primary amine group. The protocols detailed in this application note provide a robust framework for achieving reliable and sensitive analysis by both GC-MS and LC-MS. By converting the analyte into a more volatile, thermally stable, and chromatographically amenable form, researchers can significantly improve the quality and accuracy of their analytical data. As with any analytical method, proper validation and the use of appropriate quality control measures are paramount to ensuring the integrity of the results.
References
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adis international. (n.d.). Derivatization reagents for GC - Chromatography. Retrieved from [Link]
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Bibel, A. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]
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Donike, M., & Zimmermann, J. (1983). Pentafluorobenzoyl Derivatives of Doping Agents. I. Extractive Benzoylation and Gas Chromatography With Electron-Capture Detection of Primary and Secondary Amines. Journal of Chromatography, 273(1), 141-149. Retrieved from [Link]
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Baker, G. B., Coutts, R. T., & Martin, I. L. (1994). Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. Journal of Pharmacological and Toxicological Methods, 31(3), 141-148. Retrieved from [Link]
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Villas-Bôas, S. G., Højrup, P., & Olsen, J. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-20. Retrieved from [Link]
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Chen, Y. C., & Chen, B. H. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis, 29(4), 656-669. Retrieved from [Link]
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Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and identification of some structural isomers. Retrieved from [Link]
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Jain, A. D., et al. (2018). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health, 15(11), 2539. Retrieved from [Link]
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Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]
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Villas-Bôas, S. G., Højrup, P., & Olsen, J. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-20. Retrieved from [Link]
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de Oliveira, G. A. R., et al. (2021). Determination of primary aromatic amines from cooking utensils by capillary electrophoresis-tandem mass spectrometry. Food Chemistry, 342, 128343. Retrieved from [Link]
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Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]
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Khan, M. S., et al. (2015). Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. Journal of Chromatography A, 1406, 253-259. Retrieved from [Link]
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Bowden, J. A., et al. (2010). An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. Journal of Chromatography B, 878(32), 3488-3494. Retrieved from [Link]
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Gray, N., et al. (2020). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis of the polar metabolome. Metabolomics, 16(5), 57. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
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Płotka-Wasylka, J., et al. (2017). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews, 117(17), 11347-11383. Retrieved from [Link]
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Gunda, S., & Singh, G. (2015). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 87(14), 7132-7139. Retrieved from [Link]
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Nelson, S. D., & Horning, M. G. (1975). Acetylation and pentafluorobenzoylation of lidocaine metabolites in aqueous solution and identification of derivatives by combined gas chromatography/mass spectrometry. Journal of Pharmacy and Pharmacology, 27(8), 576-584. Retrieved from [Link]
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Le, T. H. (2023). LABORATORY VALIDATION OF AN LC-MS/MS METHOD FOR SIMULTANEOUS DETERMINATION OF SIX CARBAMATE PESTICIDES IN VEGETABLES. Acta Scientiarum Polonorum, Technologia Alimentaria, 22(4), 385-394. Retrieved from [Link]
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Lee, I. S., & Lee, J. (2000). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of the Korean Chemical Society, 44(4), 313-324. Retrieved from [Link]
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Ash, J. L., Hickey, L. M., & Goodpaster, J. V. (2018). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. Forensic Chemistry, 10, 37-47. Retrieved from [Link]
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Thiele, B., et al. (2022). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Plant Methods, 18(1), 126. Retrieved from [Link]
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Office of Justice Programs. (2018). Formation and Identification of Novel Derivatives of Primary Amine and Zwitterionic Drugs. Retrieved from [Link]
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Bioanalysis Zone. (n.d.). LC-MS. Retrieved from [Link]
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D'Aco, K., et al. (2020). Current Developments in LC-MS for Pharmaceutical Analysis. Current Pharmaceutical Analysis, 16(3), 219-234. Retrieved from [Link]
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Robu, C., & Sandulescu, R. (2012). Derivatization Methods in GC and GC/MS. In Gas Chromatography - Derivatization, Sample Preparation, Application. IntechOpen. Retrieved from [Link]
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Bezhanishvili, A., et al. (2024). Challenges encountered in the enantioselective analysis of new psychoactive substances exemplified by clephedrone (4-CMC). Journal of Pharmaceutical and Biomedical Analysis, 249, 116275. Retrieved from [Link]
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Valente, S., et al. (2014). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Journal of Medicinal Chemistry, 57(15), 6247-6259. Retrieved from [Link]
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Van Baelen, L., et al. (2023). Challenges in Drug Surveillance: Strengthening the Analysis of New Psychoactive Substances by Harmonizing Drug Checking Services in Proficiency Testing. International Journal of Environmental Research and Public Health, 20(5), 4642. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-N-methylpropanamide. Retrieved from [Link]
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The Versatile N-(4-aminophenyl)-amide Scaffold in Kinase Inhibitor Discovery: Application Notes and Protocols
Introduction: The Strategic Importance of Scaffolds in Kinase Inhibitor Design
In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets.[1] The development of small molecule inhibitors that can modulate the activity of these enzymes has revolutionized treatment paradigms for numerous diseases. A key strategy in the medicinal chemist's arsenal is the use of privileged scaffolds – core molecular structures that are known to interact with specific biological targets. The N-(4-aminophenyl)-amide moiety is one such scaffold, frequently incorporated into inhibitors targeting the ATP-binding site of various kinases.[1]
The N-(4-aminophenyl) group is particularly adept at forming critical hydrogen bonds with the hinge region of the kinase domain, a structurally conserved area that connects the N- and C-lobes of the enzyme.[1] This interaction serves as a vital anchor for the inhibitor, providing a foundation for achieving high potency. The amide linkage offers a stable and synthetically tractable point for introducing further chemical diversity, allowing for the fine-tuning of properties such as selectivity, solubility, and metabolic stability.[1]
This document provides a comprehensive guide for researchers on how to approach the characterization of novel kinase inhibitors built upon the N-(4-aminophenyl)-2-methylpropanamide scaffold. We will delve into the underlying principles of essential biochemical and cell-based assays, provide detailed, field-tested protocols, and illustrate the interconnectedness of these experimental workflows. While this compound itself is a foundational structure, the methodologies described herein are applicable to its derivatives designed to target a wide array of kinases. For the purpose of providing concrete examples, we will focus on assaying for activity against three prominent kinases known to be targeted by inhibitors containing the aminophenyl motif: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.
Part 1: Foundational Biochemical Assays for Kinase Activity
The initial characterization of a potential kinase inhibitor begins with in vitro biochemical assays. These assays directly measure the enzymatic activity of the purified kinase and the ability of the compound to inhibit this activity.
Luminescence-Based Kinase Assay: ADP-Glo™
The ADP-Glo™ Kinase Assay is a robust and highly sensitive method for quantifying kinase activity by measuring the amount of ADP produced during the kinase reaction.[2][3] The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The intensity of the light is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.[2]
This protocol is designed for a 384-well plate format.
Reagents and Materials:
-
Purified kinase (e.g., EGFR, VEGFR2, PIM1)
-
Kinase substrate (specific to the kinase)
-
This compound or its derivative (test compound)
-
Staurosporine (positive control inhibitor)
-
ATP
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform a serial dilution of the test compound in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilution).
-
Prepare a similar dilution series for the positive control (e.g., Staurosporine).
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound dilutions to the appropriate wells. Include wells for a positive control (Staurosporine) and a no-inhibitor control (DMSO only).
-
Add 2.5 µL of a 2x kinase/substrate solution to each well. The final concentration of the kinase and substrate should be optimized for the specific enzyme.
-
Initiate the reaction by adding 5 µL of a 2x ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[4]
-
Incubate at room temperature for 40 minutes.[4]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.[4]
-
Incubate at room temperature for 30-60 minutes.[4]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Workflow for Biochemical IC50 Determination
Caption: Workflow for determining the IC50 of a test compound using the ADP-Glo™ kinase assay.
Fluorescence-Based Kinase Assay: LanthaScreen™ TR-FRET
The LanthaScreen™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays offer a sensitive and robust platform for studying kinase inhibition.[5] There are two main formats: an activity assay that measures substrate phosphorylation and a binding assay that quantifies the displacement of a fluorescent tracer from the kinase's ATP-binding site.[5] The binding assay is particularly useful as it is independent of enzymatic activity and can detect inhibitors with different modes of action.[5]
This protocol is for determining the affinity (IC50) of an inhibitor for a kinase.
Reagents and Materials:
-
GST- or His-tagged purified kinase (e.g., EGFR, VEGFR2, PIM1)
-
LanthaScreen™ Eu-anti-Tag Antibody (e.g., anti-GST or anti-His)
-
LanthaScreen™ Kinase Tracer (specific for the kinase of interest)
-
This compound or its derivative (test compound)
-
Control inhibitor (e.g., Staurosporine)
-
Kinase Buffer
-
384-well black assay plates
-
TR-FRET enabled plate reader
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compound in DMSO as described for the ADP-Glo™ assay.
-
-
Assay Assembly:
-
The assay is typically assembled by adding three components, each at a 3x final concentration.[5]
-
Add 5 µL of the 3x test compound dilutions to the appropriate wells of a 384-well plate.[5]
-
Prepare a 3x kinase/antibody mixture in kinase buffer. Add 5 µL of this mixture to each well.[5] The optimal concentrations of kinase and antibody should be predetermined.
-
Prepare a 3x tracer solution in kinase buffer. Add 5 µL of this solution to each well to initiate the binding reaction.[5] The final tracer concentration should be at its Kd for the kinase.
-
-
Incubation and Data Acquisition:
-
Incubate the plate at room temperature for 60 minutes, protected from light.[5]
-
Measure the TR-FRET signal on a plate reader configured for LanthaScreen™ assays (e.g., excitation at 340 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 620 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
| Assay Platform | Principle | Advantages | Considerations |
| ADP-Glo™ | Luminescence (ADP detection) | Universal for any ADP-generating enzyme, high sensitivity, wide dynamic range.[2][3] | Indirect measure of kinase activity, potential for interference from compounds affecting luciferase. |
| LanthaScreen™ Binding | TR-FRET (Tracer displacement) | Direct measure of binding to the ATP site, independent of enzyme activity, can identify non-competitive inhibitors.[5] | Requires a specific fluorescent tracer for the kinase of interest, potential for interference from fluorescent compounds. |
Part 2: Cell-Based Assays for Evaluating Inhibitor Efficacy and Potency
While biochemical assays are crucial for determining direct inhibitory activity, cell-based assays provide a more physiologically relevant context by assessing the compound's effects within a living cell.[6]
BaF3 Cell Proliferation Assay
The BaF3 cell line is a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival and proliferation.[7] These cells can be genetically engineered to express a constitutively active or oncogenic kinase, which renders them IL-3 independent.[7] In this context, cell proliferation becomes dependent on the activity of the engineered kinase.[7] This assay is a powerful tool for assessing the potency of inhibitors against specific kinases in a cellular environment.[7]
Reagents and Materials:
-
BaF3 cells engineered to express the target kinase (e.g., EGFR L858R, a constitutively active mutant)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound or its derivative (test compound)
-
Control inhibitor
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear-bottom white plates
-
Luminometer
Procedure:
-
Cell Culture and Plating:
-
Culture the engineered BaF3 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin, without IL-3.
-
Harvest the cells and adjust the cell density to 1 x 10⁵ cells/mL.
-
Plate 50 µL of the cell suspension into each well of a 96-well plate.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in the cell culture medium.
-
Add 50 µL of the compound dilutions to the cells. Include a no-compound control (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[7]
-
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
PIM Kinase Signaling Pathway
Sources
- 1. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PIM kinase inhibitors: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel Pim-1 kinase inhibitor targeting residues that bind the substrate peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using N-(4-aminophenyl)-2-methylpropanamide
Introduction: Unveiling the Bioactive Potential of N-(4-aminophenyl)-2-methylpropanamide
This compound is a small molecule with a chemical structure suggestive of diverse biological activities. Its core components, an aminophenyl group and a propanamide moiety, are found in numerous pharmacologically active compounds. The aminophenyl group is a well-recognized pharmacophore in the development of kinase inhibitors for oncology and inflammatory diseases.[1] Furthermore, derivatives of N-(4-aminophenyl) amides are under investigation as anticancer agents, with some showing inhibitory effects on DNA methyltransferases (DNMTs), key enzymes in epigenetic regulation.[1][2] There is also evidence that similar compounds may act as inhibitors of histone deacetylases (HDACs), another crucial class of epigenetic modulators.[3] Beyond cancer, structurally related 4-aminophenyl acetamides and propanamides have been identified as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key player in pain and inflammation pathways.[4][5]
These findings underscore the potential of this compound as a versatile tool for cell-based research and a promising starting point for drug discovery efforts in oncology, epigenetics, and neuropharmacology. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in a variety of cell-based assays. The protocols detailed herein are designed to be robust and self-validating, enabling the user to confidently assess the compound's biological effects.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is provided below. Proper handling and storage are critical for maintaining the compound's integrity.
| Property | Value | Source |
| Molecular Formula | C10H14N2O | [1][3] |
| Molecular Weight | 178.23 g/mol | [3] |
| CAS Number | 441053-25-4 | [6] |
| Appearance | Typically a solid | |
| Solubility | Moderate aqueous solubility may be conferred by the 4-aminophenyl group, while organic solvents like DMSO are likely suitable for creating stock solutions.[3] |
Stock Solution Preparation and Storage: For cell-based assays, it is recommended to prepare a high-concentration stock solution of this compound in sterile dimethyl sulfoxide (DMSO). A 10 mM stock solution is a common starting point. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock in the appropriate cell culture medium to the final desired concentration. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any effects of the solvent on the cells.
I. Anticancer and Epigenetic Applications
The structural motifs within this compound suggest its potential as an anticancer agent, possibly through the modulation of epigenetic enzymes like HDACs and DNMTs. The following protocols are designed to investigate these activities.
A. General Cytotoxicity Assessment in Cancer Cell Lines
A primary step in evaluating any potential anticancer compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.
Workflow for General Cytotoxicity Assessment
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Protocol 1: MTT Cell Viability Assay
Materials:
-
Cancer cell line of choice (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the 10 mM stock. A typical concentration range to start with is 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the diluted compound or vehicle control (medium with the same final concentration of DMSO) to the respective wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using a suitable software.
B. Evaluation of Apoptosis Induction
Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. Caspases are a family of proteases that play a crucial role in this process. A caspase-gloo assay can be used to measure the activity of key executioner caspases, such as caspase-3 and caspase-7.
Protocol 2: Caspase-Glo® 3/7 Assay
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with various concentrations of this compound as described in the MTT assay protocol. Include a positive control for apoptosis (e.g., staurosporine).
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: After the desired treatment period (e.g., 24 hours), allow the plate to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Increased luminescence indicates higher caspase-3/7 activity and apoptosis induction. Normalize the results to the vehicle control.
C. Assessment of Epigenetic Modifying Activity
Given the structural similarities to known HDAC and DNMT inhibitors, it is pertinent to investigate the effect of this compound on these enzymes.
Signaling Pathway for Epigenetic Regulation by HDACs and DNMTs
Caption: Potential epigenetic mechanisms of this compound.
Protocol 3: In-Cell Western™ Assay for Histone Acetylation
This protocol provides a method to quantify changes in histone acetylation within cells, a direct indicator of HDAC inhibition.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
Primary antibody against acetylated-histone H3 (e.g., anti-acetyl-Histone H3 (Lys9))
-
Primary antibody for normalization (e.g., anti-Histone H3)
-
IRDye® conjugated secondary antibodies
-
In-Cell Western™ blocking solution and buffers (LI-COR)
-
96-well plate
-
LI-COR Odyssey® or similar imaging system
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate as previously described. A known HDAC inhibitor (e.g., Trichostatin A) should be used as a positive control.
-
Cell Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde in PBS, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with blocking solution for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a cocktail of the anti-acetyl-histone H3 and anti-total-histone H3 primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a cocktail of the corresponding IRDye® secondary antibodies for 1 hour at room temperature, protected from light.
-
Imaging and Analysis: Wash the cells and scan the plate using a LI-COR Odyssey® imager. Quantify the fluorescence intensity for both channels. The ratio of the acetylated-histone signal to the total-histone signal provides a normalized measure of histone acetylation.
II. Neuropharmacological Applications: TRPV1 Antagonism
The structural similarity of this compound to known TRPV1 antagonists suggests its potential in modulating this ion channel, which is a key target for pain and inflammation research.[4][5] Calcium influx assays are a standard method to assess TRPV1 activity.
Workflow for Calcium Influx Assay
Caption: Workflow for assessing TRPV1 antagonism using a calcium influx assay.
Protocol 4: Fluo-4 Calcium Influx Assay for TRPV1 Antagonism
Materials:
-
HEK293 cells stably expressing human TRPV1
-
Complete cell culture medium
-
This compound stock solution
-
Fluo-4 AM calcium indicator dye
-
Capsaicin (TRPV1 agonist)
-
A known TRPV1 antagonist (e.g., capsazepine) as a positive control
-
Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium)
-
96-well black-walled, clear-bottom plates
-
Fluorescence microplate reader with an injection system
Procedure:
-
Cell Seeding: Seed HEK293-TRPV1 cells into a 96-well black-walled, clear-bottom plate and allow them to grow to confluence.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with Fluo-4 AM in assay buffer for 1 hour at 37°C.
-
Compound Pre-incubation: Wash the cells to remove excess dye and then pre-incubate with different concentrations of this compound or a positive control in assay buffer for 15-30 minutes.
-
Agonist Injection and Fluorescence Measurement: Place the plate in the fluorescence microplate reader. Measure the baseline fluorescence, then inject capsaicin to a final concentration that elicits a submaximal response. Immediately begin measuring the fluorescence intensity every few seconds for several minutes to capture the calcium influx.
-
Data Analysis: The increase in fluorescence upon capsaicin addition reflects TRPV1 activation. The ability of this compound to reduce this fluorescence increase indicates its antagonistic activity. Calculate the IC50 value for the compound's inhibition of the capsaicin-induced response.
Conclusion
This compound is a compound of significant interest for cell-based research due to its structural resemblance to known bioactive molecules. The protocols provided in this application note offer a robust framework for investigating its potential as an anticancer agent, an epigenetic modulator, and a TRPV1 antagonist. Researchers are encouraged to adapt and optimize these protocols for their specific cell lines and experimental conditions. The multifaceted nature of this compound warrants a thorough investigation of its mechanisms of action, which could lead to the development of novel therapeutic agents.
References
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-
Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. (2015). PubMed Central. Retrieved from [Link]
-
4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands. (2018). PubMed. Retrieved from [Link]
-
Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. (2002). PubMed. Retrieved from [Link]
-
2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. (2011). PubMed Central. Retrieved from [Link]
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- 4. 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 441053-25-4 [chemicalbook.com]
Application Notes and Protocols for the In Vivo Formulation of N-(4-aminophenyl)-2-methylpropanamide
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
N-(4-aminophenyl)-2-methylpropanamide is a novel small molecule with therapeutic potential. As with any new chemical entity (NCE), its successful in vivo evaluation is critically dependent on the development of a stable and bioavailable formulation.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to formulate this compound for preclinical in vivo studies. The focus is on a systematic approach, from initial physicochemical characterization to the preparation of formulations suitable for oral and intravenous administration in rodent models, and subsequent bioanalysis. The principles and protocols outlined herein are designed to be adaptable based on the experimentally determined properties of the compound.
The primary challenge in formulating many NCEs for in vivo studies is often poor aqueous solubility.[2][3] This can lead to low and variable bioavailability, potentially masking the true efficacy or toxicity of the compound.[4] Therefore, a thorough pre-formulation investigation is paramount to developing a robust dosage form.[5][6][7]
This document will guide you through:
-
Pre-formulation studies: Essential for understanding the physicochemical properties of this compound.
-
Formulation development: Strategies and protocols for creating suitable formulations for in vivo administration.
-
In vivo study protocols: Detailed procedures for oral gavage in mice and intravenous injection in rats.
-
Bioanalytical method development: An outline for creating a sensitive and specific LC-MS/MS method for pharmacokinetic analysis.
It is imperative to adhere to all institutional and national guidelines for the ethical treatment of laboratory animals.[8][9][10][11][12]
Part 1: Pre-formulation Studies
A comprehensive understanding of the physicochemical properties of this compound is the foundation for rational formulation design.[13][14][15]
Physicochemical Property Prediction and Experimental Determination
Due to the novelty of this compound, extensive experimental data may not be publicly available. Computational tools can provide initial estimates of key properties based on its chemical structure.[16][17][18][19][20] However, these predictions must be confirmed by experimental determination.
Predicted Physicochemical Properties of this compound:
| Property | Predicted Value/Range | Significance for Formulation |
| Molecular Weight | ~178.23 g/mol | Influences diffusion and solubility. |
| pKa | 3.5 - 5.5 (basic) | The aniline amine group is expected to be basic. This will dictate its solubility at different pH values.[21][22][23][24] |
| logP | 1.5 - 2.5 | Indicates moderate lipophilicity, suggesting potentially low aqueous solubility. |
| Aqueous Solubility | Low (likely < 0.1 mg/mL) | This is a critical parameter that will heavily influence the formulation strategy. |
Experimental Protocols for Physicochemical Characterization:
-
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method) [3][25][26][27]
-
Add an excess amount of this compound to a series of vials containing different aqueous media (e.g., pH 1.2, 4.5, 6.8, 7.4 buffers, and purified water).
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
The measured concentration represents the thermodynamic solubility at that specific condition.
-
-
Protocol 2: pKa Determination (Potentiometric Titration)
-
Dissolve a known amount of this compound in a suitable solvent (e.g., methanol/water mixture).
-
Titrate the solution with a standardized acid (e.g., HCl).
-
Monitor the pH of the solution as a function of the volume of titrant added.
-
The pKa can be determined from the inflection point of the titration curve.
-
-
Protocol 3: logP Determination (Shake-Flask Method)
-
Prepare a saturated solution of this compound in a biphasic system of n-octanol and water.
-
Agitate the mixture until equilibrium is reached.
-
Separate the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each layer.
-
The logP is the logarithm of the ratio of the concentration in n-octanol to the concentration in the aqueous layer.
-
Excipient Compatibility Studies
It is crucial to ensure that the chosen excipients do not cause physical or chemical degradation of this compound.[14][28][29][30][31]
-
Protocol 4: Excipient Compatibility Screening
-
Prepare physical mixtures of the drug substance with individual excipients (e.g., in a 1:1 or 1:5 ratio).
-
Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) and at room temperature.
-
At specified time points (e.g., 1, 2, and 4 weeks), analyze the samples for the appearance of degradation products using a stability-indicating HPLC method.
-
Compare the chromatograms of the mixtures to those of the pure drug substance stored under the same conditions.
-
Part 2: Formulation Development
The choice of formulation will depend on the physicochemical properties of this compound, the intended route of administration, and the required dose.
Formulation Strategies for Poorly Soluble Compounds
Given the predicted low aqueous solubility, the following formulation approaches are recommended for consideration:
-
Aqueous Solutions (pH-adjusted): If the compound has a pKa in a physiologically relevant range, its solubility can be increased by adjusting the pH of the vehicle. For a basic compound like a substituted aniline, lowering the pH will increase solubility.
-
Co-solvent Systems: The solubility of hydrophobic compounds can be enhanced by the addition of water-miscible organic solvents.[26]
-
Suspensions: If a suitable solution cannot be prepared at the required concentration, a suspension of the solid drug in an aqueous vehicle can be used.
-
Lipid-based Formulations: For highly lipophilic compounds, lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.[4][32]
Formulation Protocols
Table of Commonly Used Excipients for Preclinical Formulations:
| Excipient Type | Examples |
| Solubilizers/Surfactants | Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL, Solutol® HS 15 |
| Co-solvents | Polyethylene glycol 300 (PEG 300), Polyethylene glycol 400 (PEG 400), Propylene glycol, Ethanol, Dimethyl sulfoxide (DMSO) |
| Suspending Agents | Carboxymethylcellulose sodium (CMC-Na), Hydroxypropyl methylcellulose (HPMC), Methylcellulose |
| Wetting Agents | Polysorbate 80, Sodium lauryl sulfate (SLS) |
| Vehicles | Water for Injection, Saline, Phosphate Buffered Saline (PBS) |
-
Protocol 5: Preparation of a Co-solvent-based Solution for Oral Administration
-
Weigh the required amount of this compound.
-
In a separate container, prepare the co-solvent vehicle. A common starting point is a mixture of PEG 400 and water (e.g., 30:70 v/v).
-
Gradually add the drug substance to the vehicle while stirring.
-
Use a magnetic stirrer or vortex mixer to facilitate dissolution. Gentle warming may be applied if necessary, but the stability of the compound at elevated temperatures should be considered.
-
Once the drug is completely dissolved, the formulation is ready for administration.
-
-
Protocol 6: Preparation of a Suspension for Oral Administration
-
Weigh the required amount of this compound. Micronization of the drug substance can improve suspension stability and dissolution rate.
-
Prepare the suspending vehicle. A common choice is 0.5% (w/v) CMC-Na in purified water. A wetting agent like 0.1% (v/v) Tween® 80 can be added to aid in the dispersion of the drug particles.
-
Create a paste by adding a small amount of the vehicle to the drug powder and triturating.
-
Gradually add the remaining vehicle to the paste while stirring to form a uniform suspension.
-
Homogenize the suspension if necessary to reduce particle size and improve uniformity.
-
-
Protocol 7: Preparation of a Solution for Intravenous Administration
-
For intravenous administration, the formulation must be sterile and free of particulates. All components must be of high purity.
-
A common vehicle for IV administration is a mixture of a solubilizing agent, a co-solvent, and saline. For example, 10% Solutol® HS 15, 10% ethanol, and 80% saline.
-
Prepare the vehicle in a sterile container.
-
Aseptically add the drug substance and dissolve completely.
-
Filter the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Formulation Characterization
The final formulation should be characterized to ensure it is suitable for in vivo use.
-
Appearance: Visual inspection for clarity (solutions) or uniformity (suspensions).
-
pH: Measure the pH of the formulation.
-
Drug Concentration: Verify the concentration of the active ingredient using a validated analytical method.
-
Particle Size (for suspensions): Measure the particle size distribution to ensure consistency between batches.
Part 3: In Vivo Study Protocols
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the 3Rs (Replacement, Reduction, and Refinement) principles.[8][10]
Oral Gavage in Mice
-
Materials:
-
Protocol 8: Oral Gavage Procedure [2][4][13][32][33]
-
Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg).[32]
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth.[33]
-
Gently restrain the mouse, ensuring its head and body are in a straight line.
-
Insert the gavage needle into the diastema (gap between the incisors and molars) and advance it gently along the upper palate into the esophagus. The mouse should swallow as the needle is advanced.
-
If any resistance is met, withdraw the needle and start again.
-
Administer the formulation slowly and steadily.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the animal for any signs of distress.[32]
-
Intravenous Injection in Rats
-
Materials:
-
Protocol 9: Intravenous Tail Vein Injection Procedure [34][35][36][37][38]
-
Weigh the rat and calculate the dosing volume (e.g., 1-2 mL/kg).
-
Place the rat in the restrainer.
-
Warm the tail to make the lateral tail veins more visible.
-
Wipe the tail with 70% isopropyl alcohol.
-
Insert the needle, bevel up, into one of the lateral tail veins, parallel to the vein.
-
Inject the formulation slowly. There should be no resistance. If a bleb forms, the needle is not in the vein.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Return the rat to its cage and monitor for any adverse reactions.
-
Blood Sampling for Pharmacokinetic Studies
Serial blood sampling from a single animal is preferred as it reduces the number of animals used and decreases inter-animal variability.[39][40][41]
-
Protocol 10: Serial Blood Sampling from the Saphenous Vein (Mouse/Rat)
-
Shave the area around the saphenous vein on the hind leg.
-
Apply a small amount of petroleum jelly to the area to help the blood to bead.
-
Puncture the vein with a 25-27 gauge needle.
-
Collect the blood into a capillary tube or pipette tip.
-
After collection, apply pressure to the puncture site to stop the bleeding.
-
Process the blood as required (e.g., centrifuge to obtain plasma).
-
-
Blood Collection Time Points:
-
IV Administration: Pre-dose, 2, 5, 15, 30 minutes, 1, 2, 4, 8, and 24 hours post-dose.
-
Oral Administration: Pre-dose, 15, 30 minutes, 1, 2, 4, 8, and 24 hours post-dose.
-
Part 4: Bioanalytical Method Development
A robust and validated bioanalytical method is essential for the accurate quantification of this compound in biological matrices.[42] LC-MS/MS is the preferred method due to its high sensitivity and selectivity.[42][43][44][45]
LC-MS/MS Method Development Outline
-
Protocol 11: Plasma Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To a 50 µL aliquot of plasma, add 150 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
-
-
Method Validation: The method should be validated according to regulatory guidelines, including assessments of:
-
Selectivity and specificity
-
Linearity and range
-
Accuracy and precision
-
Recovery and matrix effects
-
Stability (freeze-thaw, short-term, and long-term)
-
Visualizations
Formulation Development Workflow
Caption: A workflow diagram illustrating the key stages in the formulation development process for in vivo studies.
In Vivo Pharmacokinetic Study Design
Caption: A schematic of a typical preclinical pharmacokinetic study design, including oral and intravenous administration routes.
References
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- Oral Gavage Procedure in Mice | PDF | Esophagus | Medical Specialties - Scribd.
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- Intravenous (tail vein) injection of AAV into rat - Protocols.io.
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- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
- Intravenous Tail Vein Injections - Institutional Animal Care and Use Committee™.
- Capillary microsampling in mice: effective way to move from sparse sampling to serial sampling in pharmacokinetics profiling - Taylor & Francis Online.
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- NOVEL TECHNOLOGY USED IN THE PREFORMULATION STUDY: A REVIEW | Journal of Drug Delivery and Therapeutics.
- Ethical considerations regarding animal experimentation - PMC - NIH.
- a comprehensive review on compatibility studies of excipients and active pharmaceutical ingredients targeting the central nervous system.
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- Drug Excipient Compatibility Study - Creative Biolabs.
- Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - NIH.
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- Regulations: Animal Testing for Drug Development? | St. Hope Rx.
- Establishing a high throughput screen of drug solubility in pharmaceutical excipients.
- Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 - YouTube.
- Comparative Study of Various Quantum Mechanical Descriptors for Prediction of Ionization Constant (pKa) of Substituted Anilines.
- Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure | Journal of Chemical Information and Modeling - ACS Publications.
- Prediction of Physicochemical Properties - ResearchGate.
- Drug-Excipient compatibility studies: First step for dosage form development - The Pharma Innovation.
- Development and validation of a LC-MS/MS method for in vivo quantification of meta-iodobenzylguanidine (mIBG) - PMC - NIH.
- Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - MDPI.
- Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - PubMed.
- Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - ResearchGate.
- Bioanalytical Method Development of Lipids, Peptides, and Small Molecules by LC-MS/MS.
- General workflow for LC/MS quantification of biotherapeutics in... - ResearchGate.
- Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC - NIH.
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Troubleshooting & Optimization
N-(4-aminophenyl)-2-methylpropanamide solubility issues and solutions
Welcome to the technical support center for N-(4-aminophenyl)-2-methylpropanamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the solubility of this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development activities.
Understanding the Challenge: Physicochemical Properties
This compound is an aromatic amide whose structure suggests potential solubility limitations in aqueous media. The presence of a phenyl ring and a propanamide group contributes to its hydrophobic character, while the amino and amide functionalities offer sites for hydrogen bonding. An understanding of its key physicochemical properties is crucial for overcoming solubility hurdles.
While experimental data for this compound is not extensively available in the public domain, we can infer some properties from its structural analogue, N-(4-aminophenyl)propanamide, and general chemical principles.
| Property | Predicted/Estimated Value | Implication for Solubility |
| Molecular Weight | 178.23 g/mol [1][2][3] | Moderate molecular weight, less likely to be a primary barrier to solubility. |
| logP (predicted) | ~0.9[4] | A positive logP value suggests a preference for lipophilic environments over aqueous media, indicating low water solubility.[5] |
| pKa (estimated) | The aromatic amine is expected to be weakly basic (pKa ~4-5), and the amide is essentially neutral. | The compound's charge state, and thus solubility, will be pH-dependent. |
| Hydrogen Bonding | Contains hydrogen bond donors (amine and amide N-H) and acceptors (amide C=O and amine N).[6] | Capable of interacting with polar protic solvents, but self-association via hydrogen bonding can also lead to higher crystal lattice energy and lower solubility. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water or buffer?
A1: The predicted lipophilicity (logP ~0.9) of structurally similar compounds suggests that this compound has inherently low aqueous solubility.[4][7] The aromatic ring and the alkyl chain of the propanamide group contribute to its hydrophobic nature. While the amino and amide groups can form hydrogen bonds with water, these are often not sufficient to overcome the energy required to break the crystal lattice of the solid compound and solvate the molecule.[8]
Q2: I'm observing precipitation when I add my DMSO stock solution of this compound to an aqueous buffer. What is happening?
A2: This is a common phenomenon for poorly soluble compounds. This compound is likely soluble in polar aprotic solvents like DMSO.[8] However, when the DMSO stock is introduced into an aqueous buffer, the solvent environment becomes predominantly aqueous. The compound's low aqueous solubility leads to it precipitating out of the solution. This is often referred to as a "solvent-shift" precipitation.
Q3: Can I use pH adjustment to improve the solubility of this compound?
A3: Yes, pH modification can be an effective strategy. The aromatic amine in the molecule is weakly basic. By lowering the pH of the aqueous solution (e.g., to pH 2-3), you can protonate the amino group, forming a more soluble salt.[9][10] However, the stability of the compound at low pH should be assessed to ensure it does not degrade.
Q4: What are some suitable organic solvents for this compound?
A4: Based on its structure and the properties of similar amides, this compound is expected to have good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP). It may have moderate to low solubility in polar protic solvents like methanol, ethanol, and isopropanol, and poor solubility in nonpolar solvents like hexane and toluene.[8]
Q5: Are there any formulation strategies to enhance the aqueous solubility for in vitro or in vivo studies?
A5: Several formulation strategies can be employed to improve the apparent solubility and dissolution rate of poorly soluble compounds like this compound. These include the use of co-solvents, surfactants, cyclodextrins, and the preparation of solid dispersions.[11][12][13] The choice of method will depend on the specific requirements of your experiment.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays due to poor solubility.
This guide will help you diagnose and resolve inconsistencies in your experimental data that may stem from the poor aqueous solubility of this compound.
Caption: Troubleshooting workflow for inconsistent biological assay results.
Issue 2: Difficulty in preparing a stock solution of a specific concentration.
This guide provides a systematic approach to dissolving this compound for use as a stock solution.
Sources
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Technical Support Center: Troubleshooting Stability Problems with N-(4-aminophenyl)-2-methylpropanamide
Welcome to the technical support center for N-(4-aminophenyl)-2-methylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and address common stability issues encountered during experimentation with this compound. This document provides in-depth technical guidance in a question-and-answer format, focusing on the underlying chemical principles to empower you to design robust experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My solution of this compound is rapidly losing purity, as confirmed by HPLC. What are the likely causes?
A1: Rapid purity loss of this compound in solution is typically attributed to two primary degradation pathways, given its chemical structure which contains both an amide linkage and a primary aromatic amine:
-
Hydrolysis: The amide bond is susceptible to cleavage, especially under acidic or basic conditions, a common degradation route for amide-containing compounds.[1][2][3] This reaction breaks the bond between the carbonyl group and the nitrogen atom, yielding 4-aminoaniline and 2-methylpropanoic acid.
-
Oxidation: The primary aromatic amine group (-NH₂) is prone to oxidation.[1] This can be initiated by dissolved oxygen, trace metal ions, or exposure to oxidizing agents. Oxidation often leads to the formation of colored impurities, which may cause a visible change in your solution's appearance (e.g., turning yellow or brown).[1]
To diagnose the specific cause, review your experimental conditions, paying close attention to the pH of your solution and any potential sources of oxidation.
Q2: I've noticed a color change in my stock solution of this compound, from colorless to a yellowish-brown hue. What is causing this?
A2: The development of a yellow or brown color is a strong indicator of oxidative degradation of the 4-amino group.[1] Aromatic amines are well-known to form colored chromophores upon oxidation.[1] This process can be accelerated by several factors:
-
Exposure to Air: Dissolved oxygen in the solvent can facilitate oxidation.
-
Presence of Metal Ions: Trace metal contaminants can catalyze the oxidation process.
-
Light Exposure: Photons, especially in the UV range, can provide the energy to initiate oxidative reactions.
Troubleshooting Steps:
-
Solvent Degassing: Before preparing your solution, degas your solvent by sparging with an inert gas like nitrogen or argon, or by using a sonicator under vacuum.
-
Use of Antioxidants: For long-term storage, consider the addition of a small amount of an antioxidant, but ensure it does not interfere with your downstream applications.
-
Chelating Agents: If metal ion contamination is suspected, the addition of a chelating agent like EDTA can be beneficial.
-
Protection from Light: Always store solutions in amber vials or wrapped in aluminum foil to protect them from light.[1]
Q3: What are the expected degradation products of this compound that I should be looking for in my analysis?
A3: Based on the principal degradation pathways, the primary degradation products you should anticipate are:
-
From Hydrolysis:
-
4-aminoaniline
-
2-methylpropanoic acid
-
-
From Oxidation:
-
Oxidation of the aromatic amine can lead to a complex mixture of products, including nitroso, nitro, and polymeric species. The initial oxidation product is often a quinone-imine type structure, which is highly reactive and can lead to further reactions.
-
The most suitable analytical techniques for identifying and quantifying these potential degradants are High-Performance Liquid Chromatography (HPLC) coupled with a UV detector, and for structural elucidation, Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
Proposed Degradation Pathways
The following diagram illustrates the two primary degradation pathways for this compound.
Caption: Primary degradation pathways of this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation, or stress testing, is crucial for identifying potential degradation products and establishing the intrinsic stability of a molecule.[5][6][7] This protocol provides a general framework for conducting such a study on this compound.
Objective: To identify the degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3% v/v)
-
HPLC system with UV detector or LC-MS
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place 2 mL of the stock solution in a temperature-controlled oven at 80°C for 48 hours.
-
Photodegradation: Expose 2 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8][9][10] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC or LC-MS method.
-
Data Presentation
The following table presents hypothetical data from a forced degradation study on this compound.
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products Detected | Observations |
| 0.1 M HCl, 60°C, 24h | 15.2% | 2 | Solution remained colorless |
| 0.1 M NaOH, 60°C, 24h | 21.5% | 2 | Solution remained colorless |
| 3% H₂O₂, RT, 24h | 35.8% | >4 | Solution turned dark brown |
| 80°C, 48h | 8.5% | 1 | Slight yellowing of the solution |
| Photostability | 12.1% | 3 | Solution turned light yellow |
| Control (Unstressed) | <0.1% | 0 | Colorless solution |
Experimental Workflow Diagram
The following diagram outlines the logical workflow for investigating a stability issue with this compound.
Caption: Workflow for troubleshooting stability issues.
References
-
MedCrave online. (2016, December 14). Forced degradation studies. Retrieved from [Link]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
Austin Publishing Group. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(4-Aminophenyl). Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]
-
Angene Chemical. (2025, February 26). Safety Data Sheet. Retrieved from [Link]
-
ARKIVOC. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Retrieved from [Link]
-
Arkat USA. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 24.4: Hydrolysis of Amides. Retrieved from [Link]
-
ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]
-
Chemguide. (n.d.). the hydrolysis of amides. Retrieved from [Link]
-
Semantic Scholar. (2022, April 15). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. Retrieved from [Link]
-
Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides (video). Retrieved from [Link]
-
National Institutes of Health. (2024, April 4). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Retrieved from [Link]
-
PubMed. (2022, April 15). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. Retrieved from [Link]
-
PubMed. (2018, August 15). 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands. Retrieved from [Link]
-
IJPPR. (2025, May 15). Photostability Study of Biopharmaceutical Products. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2024, July 23). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. Retrieved from [Link]
-
LinkedIn. (2024, May 15). Winning Strategies to Develop an Analytical Method for Nitrosamines. Retrieved from [Link]
-
PMDA. (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-aminophenyl)-N-methyl-3-phenylpropanamide. Retrieved from [Link]
-
PubMed. (n.d.). Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide. Retrieved from [Link]
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Technical Support Center: Optimizing Reaction Conditions for N-(4-aminophenyl)-2-methylpropanamide
Welcome to the technical support center for the synthesis of N-(4-aminophenyl)-2-methylpropanamide. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to overcome challenges and optimize your experimental outcomes.
Synthesis Overview: The Challenge of Selectivity
The synthesis of this compound is primarily achieved through the N-acylation of p-phenylenediamine with an appropriate isobutyrylating agent, such as isobutyryl chloride or isobutyric anhydride. The core chemical transformation is a nucleophilic acyl substitution.
The principal challenge in this synthesis is achieving selective mono-acylation . Because p-phenylenediamine possesses two nucleophilic amino groups, it can react once to form the desired product or twice to form the undesired N,N'-(1,4-phenylene)bis(2-methylpropanamide) byproduct.[1] Controlling the reaction conditions to favor the mono-acylated product is therefore critical. Furthermore, aromatic amines like p-phenylenediamine are susceptible to oxidation, which can lead to the formation of colored impurities.[2]
Sources
Technical Support Center: Synthesis of N-(4-aminophenyl)-2-methylpropanamide
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of N-(4-aminophenyl)-2-methylpropanamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific acylation reaction. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you in your synthetic endeavors.
Part 1: Troubleshooting Guide
This section addresses specific, practical problems you may encounter during the synthesis. We explore the root causes and provide actionable protocols for mitigation.
Q1: My final product is highly colored (e.g., pink, brown, or black) instead of the expected off-white solid. What is the cause?
A1: Root Cause Analysis: Oxidation
This is a classic and highly common issue when working with p-phenylenediamine (PPD) and its derivatives. The discoloration is almost certainly due to the oxidation of the aromatic amine functional groups.
-
Mechanism of Discoloration: The starting material, p-phenylenediamine, is notoriously sensitive to air and light.[1] Upon exposure, it oxidizes to form highly colored intermediates like p-benzoquinonediimine.[2] This reactive intermediate can then undergo further reactions, including polymerization or trimerization to form complex, intensely colored molecules such as Bandrowski's Base.[3][4] Even trace amounts of these oxidized species can impart significant color to your final product. The desired product, this compound, still contains a free aniline moiety, which remains susceptible to oxidation, albeit to a lesser extent than PPD.
-
Causality: The reaction is often triggered by atmospheric oxygen, especially under neutral or basic conditions.[1] The presence of trace metal impurities can also catalyze this oxidation process. Fully oxidized PPD is not the primary sensitizer, but the partially oxidized intermediates are highly reactive.[5]
Preventative Measures & Protocols
To achieve a clean, color-free product, minimizing exposure to oxygen is critical.
| Preventative Measure | Rationale |
| Use High-Purity Reagents | Ensure the starting p-phenylenediamine is of high purity and stored correctly. If it's already discolored, consider purification by recrystallization or sublimation before use. |
| Inert Atmosphere | Conduct the entire reaction and workup under an inert atmosphere (Nitrogen or Argon). This directly removes the primary oxidant (O₂). |
| Degas Solvents | Solvents can dissolve significant amounts of oxygen. Degassing them before use by sparging with an inert gas or using freeze-pump-thaw cycles is highly recommended. |
| Control Reaction Temperature | While not directly preventing oxidation, avoiding excessive heat can minimize the rate of side reactions in general. |
Experimental Protocol: Reaction Under Inert Atmosphere
-
Setup: Assemble your glassware (e.g., a three-neck round-bottom flask with a condenser, dropping funnel, and nitrogen inlet/outlet).
-
Drying: Flame-dry the glassware under vacuum or oven-dry it and allow it to cool under a stream of dry nitrogen.
-
Purge: Purge the assembled apparatus with dry nitrogen or argon for 10-15 minutes to displace all air. Maintain a gentle positive pressure of the inert gas throughout the reaction (a bubbler is recommended).
-
Reagent Addition: Add the degassed solvent and p-phenylenediamine to the flask via a syringe or powder funnel under a strong flow of nitrogen.
-
Reaction: Add the other reagents (base, acyl chloride) as planned. The dropwise addition of isobutyryl chloride is recommended to control the reaction exotherm.[6]
-
Workup: After the reaction is complete, quench and perform the extraction. It is good practice to sparge the aqueous solutions used for workup with nitrogen before use.
Visualization: PPD Oxidation Pathway
Caption: Oxidation pathway of p-phenylenediamine (PPD) leading to colored impurities.
Q2: My reaction yield is low, and I see a significant amount of a higher molecular weight byproduct in my analysis (LC-MS/TLC). What is this byproduct and how can I avoid it?
A2: Root Cause Analysis: Diacylation
The most common process-related impurity that leads to low yield is the formation of the diacylated byproduct, N,N'-(1,4-phenylene)bis(2-methylpropanamide).
-
Mechanism of Formation: p-Phenylenediamine has two nucleophilic amino groups. After the first acylation to form the desired mono-amide product, the remaining amino group can still react with another molecule of isobutyryl chloride. This second acylation is a competing side reaction.[1][7]
-
Causality: The relative rates of the first and second acylation determine the selectivity. The first acylation deactivates the aromatic ring slightly, making the second amino group less nucleophilic than in the starting PPD. However, under forcing conditions, this difference may not be sufficient to achieve perfect selectivity. Factors that favor the diacylation side reaction include:
-
High Molar Ratio of Acylating Agent: Using more than one equivalent of isobutyryl chloride will inevitably lead to the diacylated product.
-
High Temperature: The activation energy for the second acylation is generally higher. Therefore, increasing the reaction temperature will accelerate the side reaction more significantly than the main reaction, reducing selectivity.[7]
-
Concentrated Conditions: High concentrations can increase the frequency of collisions, potentially favoring the second reaction step.
-
Product & Byproduct Comparison
| Compound | Structure | Molecular Weight | TLC Rf (Typical) |
| Desired Product | This compound | 178.23 g/mol [8] | Higher Rf |
| Diacylated Byproduct | N,N'-(1,4-phenylene)bis(2-methylpropanamide) | 248.33 g/mol | Lower Rf |
Note: Rf values are relative. In a typical normal-phase system (e.g., Ethyl Acetate/Hexane), the less polar diacylated product might be expected to have a higher Rf. However, the presence of two amide groups can increase polarity and hydrogen bonding capability with the silica, often resulting in a lower Rf compared to the mono-acylated product which still has a primary amine. This should be confirmed experimentally.
Experimental Protocol: Optimized for Selective Mono-acylation
This protocol is designed to maximize the yield of the desired mono-acylated product.
-
Reagent Stoichiometry: Use a slight excess of p-phenylenediamine (e.g., 1.2 to 1.5 equivalents) relative to isobutyryl chloride (1.0 equivalent). This ensures the acylating agent is the limiting reagent, minimizing the chance of diacylation.
-
Solvent and Base: Dissolve the p-phenylenediamine in a suitable anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran) under a nitrogen atmosphere. Add one equivalent of a non-nucleophilic base like triethylamine.[9]
-
Controlled Addition: Cool the reaction mixture to 0 °C in an ice bath.[6] Prepare a solution of isobutyryl chloride (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the PPD solution over 30-60 minutes using a dropping funnel.
-
Temperature Control: Maintain the reaction temperature at 0 °C during the addition. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). A suitable eluent might be 50-70% Ethyl Acetate in Hexanes. You should see the PPD spot (baseline) being consumed and two new spots appearing (product and byproduct). Stop the reaction when the isobutyryl chloride is consumed (as indicated by the disappearance of the PPD spot or stabilization of the product spot).
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.[6] Extract the product with an organic solvent. Purify the crude material using flash column chromatography on silica gel to separate the desired product from the diacylated byproduct and unreacted PPD.
Visualization: Competing Reaction Pathways
Caption: Desired mono-acylation competes with the diacylation side reaction.
Q3: My NMR spectrum shows extra aromatic signals that are inconsistent with the desired product or the diacylated byproduct. What could be their origin?
A3: Root Cause Analysis: Starting Material Impurities
If you have ruled out oxidation and diacylation, the unexpected signals likely arise from the acylation of isomeric impurities present in your commercial p-phenylenediamine starting material.
-
Common Impurities: Commercial PPD can contain small amounts of o-phenylenediamine and m-phenylenediamine, as well as o-aminophenol and aniline.[1] These impurities have similar chemical properties and can be carried through the synthesis.
-
Formation of Isomeric Products: Isobutyryl chloride will react with the amino groups of these impurities to generate a mixture of isomeric N-acylated products. For example:
-
o-Phenylenediamine will produce N-(2-aminophenyl)-2-methylpropanamide.
-
m-Phenylenediamine will produce N-(3-aminophenyl)-2-methylpropanamide.
-
These isomers have very similar structures and properties to the desired product, making them difficult to separate and leading to complex, difficult-to-interpret NMR spectra.
Mitigation Strategy
-
Source High-Purity PPD: The most effective solution is to start with the highest purity p-phenylenediamine available (>99%). Check the supplier's certificate of analysis for the levels of isomeric impurities.
-
Purify the Starting Material: If high-purity PPD is not available, you can purify the commercial-grade material before use. Recrystallization from water or an alcohol/water mixture is often effective at removing many impurities. Sublimation under vacuum is another excellent method for purifying PPD.
-
Chromatographic Separation: While challenging, it may be possible to separate the final isomeric products using meticulous flash column chromatography with a slow gradient or by using high-performance liquid chromatography (HPLC).
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: What is the optimal solvent and base for this acylation?
A common and effective solvent is anhydrous dichloromethane (DCM) because of its inertness and ability to dissolve the starting materials.[10] Other aprotic solvents like THF or dioxane can also be used. For the base, a non-nucleophilic tertiary amine such as triethylamine (TEA) or N,N-diisopropylethylamine (Hünig's base) is ideal.[11][12] Its role is solely to neutralize the HCl generated during the reaction, preventing it from protonating the amine starting material and stopping the reaction.
FAQ 2: How can I effectively monitor the reaction progress?
Thin Layer Chromatography (TLC) is the best method. Use silica gel plates and a solvent system such as 50-70% ethyl acetate in hexanes. Visualize the spots under UV light (254 nm). You will typically see three key spots:
-
p-Phenylenediamine (Starting Material): Will likely be near the baseline (low Rf).
-
This compound (Product): Will have an intermediate Rf.
-
Diacylated Byproduct: Will have a different Rf, often higher than the product (this should be confirmed). The reaction is complete when the PPD spot is no longer visible.
FAQ 3: What is the best method for purifying the final product?
Flash column chromatography on silica gel is the most reliable method for separating the desired mono-acylated product from unreacted PPD and the diacylated byproduct.[11] Start with a solvent system similar to the one used for TLC monitoring (e.g., a gradient of 20% to 70% ethyl acetate in hexanes). Following chromatography, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) can be performed to obtain a highly pure, crystalline solid.[13]
References
-
CIR (Cosmetic Ingredient Review). (2024). p-Phenylenediamine - CIR Report Data Sheet. [Link]
-
Basketter, D. A., et al. (2016). Skin sensitization to p-phenylenediamine: the diverging roles of oxidation and N-acetylation for dendritic cell activation and the immune response. Journal of Applied Toxicology, 36(5), 685-694. [Link]
-
Goebel, C., et al. (2014). Penetration and haptenation of p-phenylenediamine. Contact Dermatitis, 70(3), 169-178. [Link]
-
Kawai, K., et al. (2000). N-Acetylation of paraphenylenediamine in human skin and keratinocytes. Journal of Investigative Dermatology, 114(1), 87-92. [Link]
-
Blömeke, B., et al. (2008). Elicitation response characteristics to mono- and to N,N'-diacetyl-para-phenylenediamine. Contact Dermatitis, 59(1), 38-42. [Link]
-
Wang, Y., et al. (2020). Understanding Monoacylation of Symmetrical Diamines: A Kinetic Study of Acylation Reaction of m-Phenylenediamine and Benzoic Anhydride in Microreactor. Industrial & Engineering Chemistry Research, 59(15), 6965-6974. [Link]
-
Pietsch, T., et al. (2016). Skin Sensitization to p-Phenylenediamine: The Diverging Roles of Oxidation and N-Acetylation for Dendritic Cell Activation and the Immune Response. ResearchGate. [Link]
-
Platzek, T., et al. (2005). In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl or N,N'-diacetyl metabolites. Toxicology Letters, 159(1), 25-34. [Link]
-
Valente, S., et al. (2015). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules, 20(11), 20081-20098. [Link]
- Google Patents. (2015). CN104744302A - Preparation method of 2-(4-aminophenyl)-2-methyl propionitrile compound.
-
Potnuri, A. G., et al. (2016). The oxidation of p-phenylenediamine, an ingredient used for permanent hair dyeing purposes, leads to the formation of hydroxyl radicals: Oxidative stress and DNA damage in human immortalized keratinocytes. Toxicology Letters, 243, 19-26. [Link]
-
Aziz, M. A., et al. (2016). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate. [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). p-Phenylenediamine Hazard Summary. [Link]
-
Liu, Z., et al. (2014). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. [Link]
-
Podleśna, A., et al. (2019). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Molecules, 24(20), 3738. [Link]
- Google Patents. (2005). EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine.
-
Silny, W., et al. (2016). Paraphenylenediamine and related chemicals as allergens responsible for allergic contact dermatitis. Central-European Journal of Immunology, 41(4), 408-415. [Link]
-
González-Muñoz, P., et al. (2024). Beyond Para-phenylenediamine: Anaphylactic Reactions to Hair Dye and the Challenge of Cross-Reactivity. Journal of Investigational Allergology and Clinical Immunology. [Link]
-
Patel, S., & Bray, J. (2024). Paraphenylenediamine Toxicity. In StatPearls. StatPearls Publishing. [Link]
-
DermNet NZ. (n.d.). Paraphenylenediamine and hair dye contact allergy. [Link]
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Technical Support Center: Degradation Pathways of N-(4-aminophenyl)-2-methylpropanamide
Prepared by: Senior Application Scientist, Advanced Chemical Diagnostics
Welcome to the technical support center for N-(4-aminophenyl)-2-methylpropanamide. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound. Here, we provide in-depth answers to common questions, troubleshooting strategies for experimental challenges, and detailed protocols to ensure the integrity of your results. Our focus is on elucidating the degradation pathways of this molecule to support stability studies and the development of robust analytical methods.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are fundamental to working with this compound.
Q1: What are the primary degradation pathways for this compound?
Based on its chemical structure, which features a susceptible amide linkage and a reactive aromatic amine, this compound is primarily prone to two degradation pathways:
-
Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions. This is often the most significant non-oxidative degradation route.[1]
-
Oxidation: The 4-amino group (an aniline moiety) is readily oxidized, especially in the presence of oxidizing agents, light, or trace metals. This process is often visually indicated by a change in solution color.[2]
Q2: What are the expected major degradation products I should be monitoring?
The primary degradation products correspond directly to the degradation pathways:
-
From Hydrolysis: Cleavage of the amide bond yields p-Phenylenediamine and 2-methylpropanoic acid .
-
From Oxidation: The oxidation of the aromatic amine can lead to a complex mixture of colored products, including quinone-imines and polymeric species. The exact structures can be highly variable depending on the specific conditions.
Q3: Which analytical techniques are most suitable for developing a stability-indicating method for this compound?
A stability-indicating analytical method is one that can accurately quantify the parent drug without interference from its degradation products.[3]
-
High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection is the standard for separating and quantifying the parent compound and its degradants.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is indispensable for the structural elucidation and confirmation of the degradation products formed during stress studies.[5]
Q4: Why is it critical to perform forced degradation studies?
Forced degradation, or stress testing, is a regulatory requirement and a cornerstone of drug development.[6] These studies involve intentionally exposing the drug substance to harsh conditions (e.g., high/low pH, oxidation, light, heat) to accelerate degradation.[7] The primary objectives are:
-
To identify likely degradation products that could form during manufacturing, storage, and administration.[8]
-
To elucidate the degradation pathways of the molecule.[7]
-
To demonstrate the specificity of the analytical methods used for stability testing, ensuring they can separate and detect all relevant impurities.[9][10]
-
To gain insight into the intrinsic stability of the molecule, which helps in developing stable formulations and defining proper storage conditions.[6]
Section 2: Proposed Degradation Pathways
The chemical reactivity of this compound is governed by its two primary functional groups. The diagram below illustrates the main degradation routes.
Caption: Primary degradation pathways of this compound.
Section 3: Troubleshooting Guide for Experimental Studies
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: My solution of this compound is rapidly losing purity, even under ambient conditions.
-
Observation: A time-zero HPLC analysis shows a single main peak, but subsequent injections after a few hours show a significant decrease in the parent peak area and the emergence of new peaks.
-
Potential Cause & Scientific Rationale: This suggests a high degree of instability in the chosen solvent or conditions. The most likely culprits are pH-driven hydrolysis or photo-oxidation. The amide bond's susceptibility to hydrolysis is highly pH-dependent, with rates increasing in both strongly acidic and basic solutions.[1] Aromatic amines are also notoriously sensitive to light, which can catalyze the formation of radical species and lead to rapid oxidation.[11]
-
Troubleshooting & Corrective Actions:
-
Control pH: Ensure your solvent system is buffered to a neutral pH range (approx. 6-8) where the compound may exhibit maximum stability. Avoid unbuffered aqueous solutions.
-
Protect from Light: Immediately upon preparation, store all solutions in amber vials or wrap standard vials in aluminum foil. Minimize exposure to ambient lab lighting during sample preparation.
-
Solvent Purity: Use high-purity, HPLC-grade solvents. Lower-grade solvents may contain acidic, basic, or metallic impurities that can catalyze degradation.
-
Issue 2: My initially colorless solution has turned yellow or brown.
-
Observation: The solution develops a distinct color over time, which may or may not be accompanied by a significant loss of the parent compound in the chromatogram.
-
Potential Cause & Scientific Rationale: This is a hallmark of oxidation of the 4-amino group.[1] Aniline and its derivatives are easily oxidized to form highly conjugated, colored species like quinone-imines. This process can be initiated by dissolved oxygen, light, or trace metal ions. Even a very small amount of oxidation (e.g., <1%) can produce a visible color change.
-
Troubleshooting & Corrective Actions:
-
Inert Atmosphere: For bulk storage of solutions, consider purging the solvent with an inert gas (nitrogen or argon) before dissolving the compound and storing the final solution under an inert headspace.
-
Use Fresh Solvents: Use freshly opened bottles of high-purity solvents, as older solvents can accumulate peroxides, which are potent oxidizing agents.
-
Consider Antioxidants: If this issue is impacting a formulation, the inclusion of an antioxidant may be necessary, but this should be carefully evaluated for compatibility and interference with analytical methods.
-
Issue 3: I am struggling to separate the main compound from its degradation products using reverse-phase HPLC.
-
Observation: In your chromatogram, degradation product peaks are appearing as shoulders on the main peak or are completely co-eluting.
-
Potential Cause & Scientific Rationale: Your current HPLC method is not a validated "stability-indicating" method.[10] Achieving separation requires exploiting the differences in physicochemical properties (like polarity, pKa, and size) between the parent molecule and its degradants. The hydrolysis product, p-phenylenediamine, is significantly more polar than the parent compound, while some oxidative products might be less polar. A simple isocratic method may not have sufficient resolving power.
-
Troubleshooting & Corrective Actions:
-
Optimize Mobile Phase pH: The retention of both the parent compound and its basic degradant (p-phenylenediamine) will be highly sensitive to the mobile phase pH. Adjusting the pH with a buffer (e.g., phosphate or formate) can dramatically alter selectivity and improve resolution.
-
Implement Gradient Elution: Start with a higher aqueous content in the mobile phase to retain and separate polar degradants, then ramp up the organic solvent concentration to elute the parent compound and any non-polar degradants.
-
Evaluate Different Columns: If mobile phase optimization is insufficient, try a column with a different stationary phase. A Phenyl-Hexyl column, for example, can offer alternative selectivity for aromatic compounds compared to a standard C18 column.
-
Section 4: Experimental Protocols
These protocols provide a starting point for conducting robust degradation studies.
Protocol 1: Forced Degradation Study Workflow
This workflow is designed to intentionally generate degradation products to test the stability-indicating nature of an analytical method.[8][9] The goal is typically to achieve 5-20% degradation of the active ingredient.[8]
Caption: General workflow for a forced degradation study.
Detailed Steps:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate in a water bath at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Place both a solid sample and a sealed vial of the stock solution in an oven at 80°C.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette or other suitable transparent container to light stress as specified in ICH guideline Q1B. Run a dark control in parallel.
-
-
Sampling and Analysis:
-
Withdraw aliquots at appropriate time points (e.g., 2, 8, 24, 48 hours).
-
For acid/base samples, neutralize with an equimolar amount of base/acid, respectively.
-
Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).
-
Analyze all stressed samples, along with an unstressed control, using your HPLC method.
-
Section 5: Summary of Degradation Behavior
This table summarizes the expected outcomes from forced degradation studies.
| Stress Condition | Expected Degradation Level | Likely Major Degradation Products | Key Analytical Consideration |
| Acid Hydrolysis (0.1 M HCl, 60°C) | Moderate to Extensive | p-Phenylenediamine, 2-Methylpropanoic Acid | Ensure HPLC method can resolve the highly polar p-phenylenediamine from the void volume. |
| Base Hydrolysis (0.1 M NaOH, 60°C) | Moderate to Extensive | p-Phenylenediamine, 2-Methylpropanoic Acid | Similar to acid hydrolysis; degradation rate may differ. |
| Oxidation (3% H₂O₂, RT) | Rapid to Extensive | Complex mixture of colored, oxidized species | Monitor for solution color change. Use PDA detector to check for peak purity and changes in UV spectra. |
| Thermal (80°C) | Slow to Moderate | Primarily accelerates hydrolysis and oxidation | Useful for assessing solid-state stability and the impact of temperature on solution stability. |
| Photolytic (ICH Q1B) | Possible | Oxidative degradation products | Run a dark control to differentiate between light-induced and thermal degradation. |
References
-
Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Sharma, G., & Saini, V. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. [Link]
-
Jain, D., & Basniwal, P. K. (2013). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Chromatography & Separation Techniques. [Link]
-
Jiskoot, W., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
-
Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
-
Eide-Haugmo, I., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. [Link]
-
Rochelle, G. T., et al. (2011). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. University of Kentucky Center for Applied Energy Research. [Link]
-
Velezheva, V. S., et al. (2022). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. ACS Omega. [Link]
-
Homem, V., & Santos, L. (2013). Photodegradation of sulfonamides and their N(4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. Water Research. [Link]
-
Jain, R., et al. (2014). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development. [Link]
-
Bajaj, S., et al. (2006). Stability-Indicating HPLC Methods—A Review. Journal of Liquid Chromatography & Related Technologies. [Link]
-
Kumar, H. M. S., & Chandrasekhar, K. B. (2021). Stability Indicating Analytical Method Development and Validation for the Estimation of Rimegepant in Bulk and Its Tablets Using Rp-HPLC. Journal of Pharmaceutical Research International. [Link]
-
Ramisetti, N. R., & Kuntamukkala, R. (2014). Development and validation of a stability indicating LC-PDA-MS/MS method for separation, identification and characterization of process related and stress degradation products of rivaroxaban. RSC Advances. [Link]
-
Patel, P. N., & Patel, M. M. (1990). Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide. Journal of Pharmaceutical Sciences. [Link]
-
Khan, A., et al. (2016). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol. Journal of the Chilean Chemical Society. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijtsrd.com [ijtsrd.com]
- 4. journaljpri.com [journaljpri.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. longdom.org [longdom.org]
- 11. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. applications.emro.who.int [applications.emro.who.int]
Technical Support Center: N-(4-aminophenyl)-2-methylpropanamide Analytical Methods
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Welcome to the technical support center for the analytical characterization of N-(4-aminophenyl)-2-methylpropanamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) for the common analytical techniques employed for this compound. My goal is to equip you with the foundational knowledge and practical insights needed to overcome experimental hurdles and ensure the integrity of your analytical data.
I. Understanding the Analyte: this compound
Before delving into troubleshooting, a fundamental understanding of the analyte's chemical properties is crucial. This compound is an aromatic amide. Its structure, featuring a primary aromatic amine and an amide linkage, dictates its behavior in various analytical systems.
Key Structural Features & Analytical Implications:
-
Aromatic Amine Group (-NH2): This group is susceptible to oxidation, which can lead to the formation of colored degradation products.[1][2] This necessitates measures to prevent oxidative degradation during sample preparation and storage.
-
Amide Linkage (-CONH-): Amide bonds can undergo hydrolysis under strong acidic or basic conditions.[1][3] Therefore, pH control of solutions is a critical parameter for maintaining sample stability.
-
Potential for Photosensitivity: Aromatic amines can be sensitive to light, potentially leading to photodegradation.[1][2] Protecting samples and standards from light is a recommended practice.
II. High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantification and purity assessment of this compound. A typical reversed-phase HPLC (RP-HPLC) method would be the standard approach.
Frequently Asked Questions (FAQs) - HPLC Analysis
Q1: I'm observing significant peak tailing for my this compound peak. What are the likely causes and how can I fix it?
A1: Peak tailing is a common issue and can often be attributed to secondary interactions between the analyte and the stationary phase.[4][5][6]
-
Causality: The basic nature of the aromatic amine can lead to strong interactions with residual acidic silanol groups on the silica-based stationary phase. This causes a portion of the analyte molecules to be retained longer, resulting in a tailing peak.
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriately controlled. For an amine-containing compound, a mobile phase pH around 3-4 can protonate the amine, reducing its interaction with silanols. Conversely, a higher pH (around 7-8) can suppress the ionization of silanol groups. Experimentation is key.
-
Use of an End-Capped Column: Employ a high-quality, end-capped C18 or C8 column. End-capping minimizes the number of accessible free silanol groups.
-
Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active sites on the stationary phase, masking them from the analyte.
-
Column Contamination: A contaminated guard or analytical column can also cause peak tailing.[4] Flush the column with a strong solvent or, if necessary, replace the guard column.
-
Q2: My retention times are shifting between injections. What should I investigate?
A2: Retention time instability points to a lack of equilibrium in the HPLC system or changes in the mobile phase composition or flow rate.[4][5]
-
Causality: Inconsistent mobile phase preparation, inadequate column equilibration, or pump malfunctions are the usual culprits.
-
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run. This may take 20-30 column volumes.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed. Inconsistent solvent ratios can lead to significant retention time drift.
-
Pump Performance: Check for leaks in the pump and ensure the pump seals are in good condition.[6][7] Pressure fluctuations can indicate air bubbles in the pump head, which will affect the flow rate consistency.[5][6]
-
Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.
-
Q3: I am observing poor resolution between this compound and an impurity peak. What are my options?
A3: Poor resolution indicates that the chromatographic conditions are not optimized for the separation of these specific compounds.[4]
-
Causality: The selectivity of the analytical method is insufficient to separate the two components.
-
Troubleshooting Steps:
-
Mobile Phase Composition: Adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of the organic solvent will generally increase retention and may improve resolution.
-
Gradient Elution: If using an isocratic method, switching to a shallow gradient can often improve the separation of closely eluting peaks.
-
Different Stationary Phase: If mobile phase optimization is unsuccessful, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.
-
Flow Rate: Reducing the flow rate can sometimes improve resolution, though it will increase the run time.
-
HPLC Troubleshooting Workflow
Caption: A general troubleshooting workflow for common HPLC issues.
III. Gas Chromatography-Mass Spectrometry (GC-MS) Considerations
While HPLC is generally preferred for non-volatile compounds like this compound, GC-MS can be employed, often requiring derivatization to increase volatility and thermal stability.[8][9]
Frequently Asked Questions (FAQs) - GC-MS Analysis
Q1: Is derivatization necessary for the GC-MS analysis of this compound?
A1: Yes, derivatization is highly recommended.
-
Causality: The primary amine and amide groups are polar and can lead to poor peak shape and thermal degradation in the hot GC inlet.
-
Recommended Approach: Silylation is a common derivatization technique for amines and amides. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can be used to replace the active hydrogens with trimethylsilyl (TMS) groups, making the molecule more volatile and thermally stable.
Q2: I'm getting poor sensitivity in my GC-MS analysis. What could be the issue?
A2: Low sensitivity in GC-MS can stem from several factors.
-
Causality: Inefficient derivatization, analyte degradation in the inlet, or non-optimal MS parameters can all contribute to a weak signal.
-
Troubleshooting Steps:
-
Optimize Derivatization: Ensure the derivatization reaction goes to completion. This may involve adjusting the reaction time, temperature, or the amount of derivatizing reagent.
-
Inlet Temperature: A high inlet temperature can cause degradation of the analyte, even after derivatization. Conversely, a temperature that is too low can lead to incomplete volatilization. An inlet temperature study is recommended.
-
MS Parameters: Ensure the ion source temperature and electron energy are optimized for your compound. For quantitative analysis, using selected ion monitoring (SIM) mode will significantly enhance sensitivity compared to full scan mode.[10]
-
IV. Bioanalysis and Matrix Effects
When analyzing this compound in biological matrices such as plasma or urine, matrix effects are a significant concern, particularly for LC-MS/MS methods.[11][12]
Frequently Asked Questions (FAQs) - Bioanalysis
Q1: What are matrix effects and how can they impact my results?
A1: Matrix effects are the alteration of ionization efficiency of the analyte due to co-eluting components from the biological matrix.[12][13]
-
Causality: Endogenous compounds in the matrix, such as phospholipids, can suppress or enhance the ionization of the analyte in the mass spectrometer's ion source, leading to inaccurate quantification.[14][15]
-
Impact: Ion suppression can lead to an underestimation of the analyte concentration, while ion enhancement can cause an overestimation. This can severely compromise the accuracy and precision of the bioanalytical method.[12]
Q2: How can I mitigate matrix effects in my LC-MS/MS method?
A2: A combination of effective sample preparation and chromatographic separation is key.
-
Troubleshooting Steps:
-
Efficient Sample Preparation: Simple protein precipitation may not be sufficient to remove all interfering matrix components. Consider more rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to achieve a cleaner sample extract.[14]
-
Chromatographic Separation: Optimize the HPLC method to separate the analyte from the regions where matrix components, particularly phospholipids, typically elute.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar ionization suppression or enhancement, allowing for accurate correction during data processing.
-
Decision Framework for Mitigating Matrix Effects
Caption: A logical flow for addressing matrix effects in bioanalysis.
V. Method Validation and System Suitability
All analytical methods must be validated to ensure they are suitable for their intended purpose.[16][17] The validation should be performed in accordance with regulatory guidelines such as ICH Q2(R1).[18][19]
Key Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria for HPLC |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Peak purity index > 0.99; no interference at the analyte's retention time.[16] |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | The closeness of the test results to the true value. | 98.0% - 102.0% recovery for drug substance.[20] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Repeatability (%RSD) ≤ 2.0%.[20] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within acceptable limits.[20] |
System Suitability Testing (SST)
Before any analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.[21][22]
Typical SST Parameters for HPLC:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates (N): > 2000
-
Resolution (Rs): > 2.0 between the analyte and the closest eluting peak
-
Precision of Replicate Injections (%RSD): ≤ 2.0%
VI. Experimental Protocols
Protocol 1: General Purpose RP-HPLC Method for this compound
This protocol provides a starting point for method development and can be optimized as needed.
-
Chromatographic System:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution to the desired concentrations for the calibration curve.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the diluent to achieve a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
VII. References
-
<621> CHROMATOGRAPHY - US Pharmacopeia (USP). (n.d.). Retrieved from
-
<621> CHROMATOGRAPHY. (n.d.). Retrieved from
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). Retrieved from
-
Understanding the Latest Revisions to USP <621> | Agilent. (n.d.). Retrieved from
-
USP <621> Chromatography - DSDP Analytics. (n.d.). Retrieved from
-
Importance of matrix effects in LC-MS/MS bioanalysis. (n.d.). Retrieved from
-
<621> Chromatography - US Pharmacopeia (USP). (2021, November 19). Retrieved from
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). Retrieved from
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. (n.d.). Retrieved from
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (2005, November). Retrieved from
-
Quality Guidelines - ICH. (n.d.). Retrieved from
-
matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Retrieved from
-
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved from
-
How Important Is The Matrix Effect in Analyzing Bioprocess Samples? (n.d.). Retrieved from
-
Phospholipid-based matrix effects in LC-MS... : Bioanalysis - Ovid. (n.d.). Retrieved from
-
HPLC Troubleshooting: Solutions for Common Problems - Phenomenex. (2022, January 4). Retrieved from
-
Troubleshooting Common HPLC Issues | Labcompare.com. (2025, February 28). Retrieved from
-
Expert Guide to Troubleshooting Common HPLC Issues - AELAB | Laboratory Equipment and Scientific Instrument Supplier. (2025, May 29). Retrieved from
-
HPLC Troubleshooting Guide - Sigma-Aldrich. (n.d.). Retrieved from
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. (2025, May 23). Retrieved from
-
This compound | 441053-25-4 | Benchchem. (n.d.). Retrieved from
-
Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PubMed Central. (n.d.). Retrieved from
-
Separation of N-((p-Aminophenyl)sulphonyl)-N-(4-methyl-2-pyrimidinyl)acetamide on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Retrieved from
-
multi-active method for the analysis of active substances in formulated products to support quality control scope - cipac.org. (2020, June 8). Retrieved from
-
Addressing stability and degradation issues of 4-amino-N-(2-chlorophenyl)benzamide in solution - Benchchem. (n.d.). Retrieved from
-
stability issues of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine under storage - Benchchem. (n.d.). Retrieved from
-
Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg. (n.d.). Retrieved from
-
Technical Support Center: N-(4-hydroxyphenyl)-N-methylprop-2-ynamide Degradation Studies - Benchchem. (n.d.). Retrieved from
-
Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. (2020, May 5). Retrieved from
-
This compound | 441053-25-4 - ChemicalBook. (n.d.). Retrieved from
-
N-(4-AMINOPHENYL)-N-METHYLPROPANAMIDE | RUO - Benchchem. (n.d.). Retrieved from
-
The targeted analysis of New Psychoactive Substances in oral fluid through chromatographic-spectrometric methods - I.R.I.S. (n.d.). Retrieved from
-
Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection - PubMed. (n.d.). Retrieved from
-
N-(4-chlorophenyl)-2-methyl-propanamide Safety Data Sheets - Echemi. (n.d.). Retrieved from
-
A Comparative Guide to the Method Validation for a Quantitative HPLC Assay of 4-amino-N-(2-chlorophenyl)benzamide - Benchchem. (n.d.). Retrieved from
-
Selective and sensitive GC-MS analysis of carcinogenic N-nitrosodimethylamine in pharmaceuticals using a magnetic coconut carbon - Semantic Scholar. (n.d.). Retrieved from
-
Thirty-four non-targeted compounds confirmed by GC-MS using HP-5MS and... | Download Table - ResearchGate. (n.d.). Retrieved from
-
Analytical methods for the determination of pharmaceuticals in aqueous environmental samples - csbsju. (n.d.). Retrieved from
-
A Comparative Guide to the Analytical Characterization of N-(2-Aminophenyl)-2-chloronicotinamide via HPLC and GC-MS - Benchchem. (n.d.). Retrieved from
Sources
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- 4. HPLC Troubleshooting: Solutions for Common Problems [phenomenex.com]
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- 6. aelabgroup.com [aelabgroup.com]
- 7. HPLCトラブルシューティングガイド [sigmaaldrich.com]
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- 18. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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Technical Support Center: Crystallization of N-(4-aminophenyl)-2-methylpropanamide
Welcome to the technical support guide for N-(4-aminophenyl)-2-methylpropanamide (CAS 441053-25-4). This resource is designed for researchers, chemists, and drug development professionals encountering challenges during the purification of this compound via crystallization. The following sections provide in-depth, experience-driven answers to common problems, detailed protocols, and the scientific rationale behind each troubleshooting step.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the ideal properties of a crystallization solvent for this compound?
A1: The ideal solvent is one in which this compound exhibits high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures. The molecular structure, which contains both hydrogen bond donor (amine N-H, amide N-H) and acceptor (amide C=O) sites, as well as aromatic and aliphatic regions, suggests a nuanced approach to solvent selection.
-
Polarity: Solvents of intermediate to high polarity are typically a good starting point for amides.[1][2]
-
Hydrogen Bonding: Solvents capable of hydrogen bonding (e.g., alcohols) can be effective, but may also lead to high solubility even when cold, reducing yield. Aprotic polar solvents (e.g., ethyl acetate, acetonitrile) often provide a better solubility differential.[3]
-
Boiling Point: The solvent's boiling point should be lower than the melting point of the compound to prevent "oiling out."[4]
-
Inertness: The solvent must not react with the compound.
Based on these principles, promising single-solvent candidates include ethanol, isopropanol, ethyl acetate, and acetonitrile .[1] If a single solvent is not effective, a binary (mixed-solvent) system, such as ethanol/water or ethyl acetate/heptane, is a powerful alternative.[5][6]
Q2: My compound is "oiling out" instead of forming crystals. What is happening and how do I fix it?
A2: "Oiling out" is a liquid-liquid phase separation where the solute separates from the solution as a super-saturated liquid (an oil) instead of a solid crystalline phase.[7] This is problematic because the oil is essentially an impure, molten form of your compound that often traps impurities more readily than the solvent.[8]
Common Causes & Solutions:
-
High Supersaturation: The solution is too concentrated, causing the solute to crash out as a liquid when its solubility limit is exceeded.
-
Low Melting Point: The melting point of your crude solid is depressed by impurities to a temperature below that of the hot solution.
-
Solution: Try using a larger volume of solvent or a different solvent system with a lower boiling point.[5]
-
-
Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered process of crystal nucleation and growth.
Q3: What is polymorphism and could it be affecting my crystallization?
A3: Polymorphism is the ability of a compound to crystallize into more than one distinct crystal structure or form.[9][10] These different forms, called polymorphs, have the same chemical composition but different physical properties, including solubility, melting point, stability, and crystal shape.[11][12]
It is highly probable that polymorphism could affect your experiment. The specific conditions of crystallization—such as the solvent used, cooling rate, temperature, and even the presence of certain impurities—can dictate which polymorph is formed.[9][13] One polymorph may be kinetically favored (forms faster) but thermodynamically unstable, potentially converting to a more stable form over time.[12] If you observe different crystal habits (e.g., needles one day, plates the next) under slightly varied conditions, you may be isolating different polymorphs. For definitive characterization, analytical techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are required.[12][14]
Section 2: Troubleshooting Guide
This guide addresses specific experimental failures in a problem/cause/solution format.
Problem 1: The compound will not dissolve, even in a boiling solvent.
-
Potential Cause: The solvent is not powerful enough. You have chosen a solvent in which the compound is essentially insoluble at all temperatures.
-
Solution: The solvent is unsuitable. Select a more polar solvent or a solvent known to be effective for amides.[1] Refer to the solvent selection protocol below (Protocol 1). If you have already used a very polar solvent like ethanol, consider a polar aprotic solvent like DMF or DMSO for initial dissolution, followed by the addition of an anti-solvent (a solvent in which the compound is insoluble) to induce crystallization.
Problem 2: The compound dissolves, but "oils out" upon cooling.
-
Potential Causes: As described in the FAQ, this is typically due to excessive supersaturation, rapid cooling, or the melting point of the compound being lower than the solution temperature.[7][8]
-
Troubleshooting Workflow:
-
Reheat & Dilute: Reheat the flask until the solution is homogeneous again. Add 5-10% more hot solvent.
-
Slow Cooling: Allow the flask to cool to room temperature undisturbed on the benchtop before moving to an ice bath.
-
Scratch & Seed: If no crystals form after slow cooling, try scratching the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites.[8] If you have a pure crystal from a previous batch, add a tiny speck ("seed crystal") to induce crystallization.[15]
-
Re-evaluate Solvent: If oiling out persists, your solvent's boiling point may be too high, or the solvent may be too effective. Choose a solvent with a lower boiling point or switch to a mixed-solvent system.
-
Problem 3: The solution remains clear after cooling; no crystals form.
-
Potential Cause 1: Too much solvent was used, and the solution is not saturated at the lower temperature.[8][16]
-
Solution 1: Boil off a portion of the solvent (e.g., 25-30%) under a nitrogen stream or using a rotary evaporator to increase the concentration. Allow the concentrated solution to cool again.
-
Potential Cause 2: The solution is supersaturated but nucleation has not been initiated.
-
Solution 2: Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal.[15][17]
-
Potential Cause 3: The presence of soluble impurities may be inhibiting nucleation.[18][19]
-
Solution 3: If the above methods fail, remove the solvent entirely and attempt recrystallization from a different solvent system.
Problem 4: Crystallization occurs too rapidly, forming a fine powder.
-
Potential Cause: The solution is too highly supersaturated, or the cooling is too fast. Rapid "crashing out" traps impurities and does not yield pure crystals.[8] An ideal crystallization should see initial crystal formation over 5-20 minutes.[8]
-
Solution: Reheat the solution to redissolve the solid. Add a small amount of extra solvent (5-10%) to slightly decrease saturation. Ensure the cooling process is slow and gradual by insulating the flask.[8]
Problem 5: The final crystal yield is very low.
-
Potential Cause 1: Too much solvent was used, and a significant amount of the product remains in the mother liquor.[8]
-
Solution 1: Before discarding the filtrate (mother liquor), test it by placing a drop on a watch glass and allowing it to evaporate. A large amount of residue indicates significant product loss. You can recover a "second crop" of crystals by concentrating the mother liquor and re-cooling.[8]
-
Potential Cause 2: The crystals were filtered before crystallization was complete.
-
Solution 2: Ensure the flask has been allowed to cool completely, including a sufficient period in an ice bath (e.g., >20 minutes), to maximize precipitation.
-
Potential Cause 3: Premature crystallization occurred during a hot filtration step, leaving product on the filter paper.
-
Solution 3: Ensure the funnel and receiving flask are pre-heated, and perform the hot filtration as quickly as possible using fluted filter paper to maximize the filtration rate.
Section 3: Standard Operating Protocols
Protocol 1: Method for Selecting a Single Solvent System
-
Place approximately 20-30 mg of your crude this compound into a small test tube.
-
Add the candidate solvent dropwise at room temperature, vortexing after each addition. Add up to ~0.5 mL. If the solid dissolves completely at room temperature, the solvent is too powerful and will likely give a poor yield. Reject this solvent. [17]
-
If the solid is poorly soluble at room temperature, begin heating the test tube in a sand or water bath while stirring. Continue adding the solvent dropwise until the solid just dissolves at the boiling point.
-
Remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice-water bath.
-
An ideal solvent is one where the compound dissolves completely at the boiling point but forms an abundant precipitate of crystalline solids upon cooling.[17] If an oil forms, or if very few crystals appear, the solvent is not ideal.
Protocol 2: General Recrystallization Protocol (Single Solvent)
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring (a magnetic stir bar is ideal). Continue adding hot solvent until the solid is completely dissolved. Scientist's Note: Add only the minimum amount of boiling solvent required to fully dissolve the solid to ensure the solution is saturated.
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat and add a very small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
Hot Filtration (Optional but Recommended): To remove insoluble impurities (and charcoal, if used), perform a hot gravity filtration. Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry on the filter under vacuum for several minutes. Then, transfer the crystals to a watch glass or drying dish and dry to a constant weight, either in air or in a vacuum oven at a modest temperature.
Section 4: Data & Visualization
Table 1: Properties of Common Crystallization Solvents
| Solvent | Boiling Point (°C) | Polarity Index | Dielectric Constant | Notes & Potential Use |
| Water | 100.0 | 10.2 | 80.1 | Likely a poor solvent alone, but excellent as an anti-solvent with alcohols. |
| Ethanol | 78.4 | 5.2 | 24.6 | Good starting choice. May have high solubility even when cold, potentially lowering yield. |
| Isopropanol | 82.5 | 4.3 | 18.3 | Similar to ethanol, good general-purpose solvent. |
| Acetonitrile | 81.6 | 6.2 | 37.5 | Excellent polar aprotic choice for amides.[1] |
| Ethyl Acetate | 77.1 | 4.3 | 6.0 | Very good choice; often provides a large solubility differential. |
| Acetone | 56.2 | 5.4 | 20.7 | Good solvent, but its low boiling point may require care to avoid evaporation. |
| Toluene | 110.6 | 2.3 | 2.4 | May be effective if the compound is less polar than expected. |
| Heptane / Hexane | 98.4 / 68.7 | 0.0 | 1.9 / 1.9 | Nonpolar. Useful only as anti-solvents in a binary system. |
Diagrams
// Branches from start start -> oil_out [label="Liquid droplets form"]; start -> no_crystals [label="Solution remains clear"]; start -> low_yield [label="Few crystals recovered"]; start -> too_fast [label="Forms fine powder instantly"];
// Oiling Out Path oil_out [label="Problem: Oiling Out", fillcolor="#FBBC05", fontcolor="#202124"]; oil_out_cause1 [label="Cause: Too Concentrated / \nRapid Cooling", shape=parallelogram]; oil_out_sol1 [label="Solution: Reheat, add more\nsolvent, cool slowly."]; oil_out -> oil_out_cause1; oil_out_cause1 -> oil_out_sol1; oil_out_sol1 -> check_solvent [label="If persists"]; check_solvent [label="Action: Change solvent or\nuse mixed-solvent system.", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
// No Crystals Path no_crystals [label="Problem: No Crystals Form", fillcolor="#FBBC05", fontcolor="#202124"]; no_crystals_cause1 [label="Cause: Too much solvent?", shape=parallelogram]; no_crystals_sol1 [label="Solution: Boil off some\nsolvent to concentrate."]; no_crystals_cause2 [label="Cause: Nucleation inhibited?", shape=parallelogram]; no_crystals_sol2 [label="Solution: Scratch flask or\nadd a seed crystal."]; no_crystals -> no_crystals_cause1; no_crystals_cause1 -> no_crystals_sol1; no_crystals -> no_crystals_cause2; no_crystals_cause2 -> no_crystals_sol2; no_crystals_sol1 -> success [label="Success"]; no_crystals_sol2 -> success [label="Success"];
// Low Yield Path low_yield [label="Problem: Low Yield", fillcolor="#FBBC05", fontcolor="#202124"]; low_yield_cause1 [label="Cause: Product remains\nin mother liquor?", shape=parallelogram]; low_yield_sol1 [label="Solution: Concentrate filtrate\nto obtain a second crop."]; low_yield -> low_yield_cause1; low_yield_cause1 -> low_yield_sol1;
// Too Fast Path too_fast [label="Problem: Crashes Out", fillcolor="#FBBC05", fontcolor="#202124"]; too_fast_cause1 [label="Cause: Too supersaturated", shape=parallelogram]; too_fast_sol1 [label="Solution: Reheat, add more\nsolvent, ensure slow cooling."]; too_fast -> too_fast_cause1; too_fast_cause1 -> too_fast_sol1;
success [label="Pure Crystals Obtained", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; } end_dot Caption: Troubleshooting decision tree for common crystallization issues.
// Workflow edges dissolve -> decolorize; decolorize -> hot_filter; hot_filter -> cool; cool -> ice_bath; ice_bath -> vac_filter; vac_filter -> wash; wash -> dry; } end_dot Caption: Standard experimental workflow for recrystallization.
Section 5: References
-
Wikipedia contributors. (2024). Crystal polymorphism. Wikipedia, The Free Encyclopedia. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
Mettler Toledo. Oiling Out in Crystallization. [Link]
-
Jindal, et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. [Link]
-
Fevotte, G. (2002). Polymorphism in Processes of Crystallization in Solution: A Practical Review. Organic Process Research & Development. [Link]
-
Zhang, et al. (2023). Impact of impurities on crystal growth. Nature Communications. [Link]
-
Mersmann, A. (Ed.). (2001). Industrial Crystallization. In Polymorphism (Chapter 14). Wiley-VCH. [Link]
-
BYJU'S. Types of Polymorphism. [Link]
-
Medicilon. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. [Link]
-
Britannica. Polymorphism. [Link]
-
Sudo, et al. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development. [Link]
-
Myasnikov, et al. (2013). The influence of impurities and solvents on crystallization. ResearchGate. [Link]
-
Reddit user discussion. (2013). Recrystallization (help meeeeee). r/chemistry. [Link]
-
Al-Sabbagh, et al. (2019). Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol. ACS Publications. [Link]
-
Alvarez, A. J., & Myerson, A. S. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm. [Link]
-
Helmenstine, A. M. (2022). Troubleshooting Problems in Crystal Growing. ThoughtCo. [Link]
-
Zhanghua. (2023). Troubleshooting Common Issues with Crystallizer Equipment. [Link]
-
Zhanghua. (2023). Common Issues Faced in Crystallization and How to Solve Them. [Link]
-
ResearchGate discussion. (2020). What is the best technique for amide purification?[Link]
-
Guion, T. Guide for crystallization. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Scribd. Crystallization Problem Solutions Guide. [Link]
-
SOP: CRYSTALLIZATION. [Link]
-
Knowunity. Fun Crystallization Word Problems and Solutions for Kids (Chemistry). [Link]
-
Google Patents. US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
-
ResearchGate discussion. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
Chemical Cloud Database. This compound CAS:441053-25-4. [Link]
-
Google Patents. CN104744302A - Preparation method of 2-(4-aminophenyl)-2-methyl propionitrile compound.
-
Reddit user discussion. (2021). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
-
Cheméo. Chemical Properties of Propanamide, N-methyl- (CAS 1187-58-2). [Link]
-
PubMed Central. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. [Link]
-
Crystallization Solvents.pdf. [Link]
-
ResearchGate. (PDF) Effect of Solvents and Crystallization Methods on the Formation of Carbamazepine-Saccharin Co-Crystal. [Link]
-
Cheméo. Chemical Properties of Propanamide, 2-methyl- (CAS 563-83-7). [Link]
Sources
- 1. researchgate.net [researchgate.net]
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- 10. Polymorphism | Crystal Structures, Molecular Shapes & Lattices | Britannica [britannica.com]
- 11. Polymorphism (Chapter 14) - Industrial Crystallization [cambridge.org]
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Technical Support Center: Scaling Up the Synthesis of N-(4-aminophenyl)-2-methylpropanamide
Welcome to the technical support center for the synthesis and scale-up of N-(4-aminophenyl)-2-methylpropanamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into this important chemical transformation. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot common issues, optimize reaction conditions, and confidently scale your synthesis.
Part 1: Synthesis Strategy & Core Principles (FAQs)
This section addresses fundamental questions about the synthetic approach, focusing on the critical choices that dictate the success of the reaction.
Q1: What is the most direct synthetic route for this compound?
The most common and efficient route is the nucleophilic acyl substitution reaction between p-phenylenediamine and an appropriate acylating agent, such as isobutyryl chloride. The reaction involves the nucleophilic attack of one of the amino groups of p-phenylenediamine on the electrophilic carbonyl carbon of the acylating agent.
The primary challenge in this synthesis is achieving selective mono-acylation. Since p-phenylenediamine has two nucleophilic amino groups, the reaction can potentially yield both the desired mono-acylated product and an undesired di-acylated byproduct, N,N'-(1,4-phenylene)bis(2-methylpropanamide).[1][2]
Q2: How can I achieve selective mono-acylation and minimize the di-acylated byproduct?
Achieving high selectivity is the cornerstone of an efficient synthesis. The formation of the first amide group deactivates the aromatic ring and reduces the nucleophilicity of the remaining amino group, which inherently favors mono-substitution. However, to maximize this effect and prevent over-acylation, several parameters must be strictly controlled:
-
Stoichiometry: Use a slight excess of p-phenylenediamine relative to the acylating agent (e.g., 1.2 to 1.5 equivalents). This ensures the acylating agent is the limiting reagent and is consumed before significant di-acylation can occur.
-
Controlled Addition: Add the acylating agent (isobutyryl chloride) slowly and dropwise to the solution of p-phenylenediamine. A rapid addition creates localized areas of high acyl chloride concentration, promoting di-acylation.
-
Temperature Control: The reaction is exothermic. Maintain a low temperature (0-5 °C) during the addition of the acylating agent. Lower temperatures reduce the reaction rate, enhancing selectivity and preventing potential side reactions.[3]
Q3: Which acylating agent is best: isobutyryl chloride, isobutyric anhydride, or isobutyric acid?
The choice of acylating agent is a trade-off between reactivity, cost, and byproduct management.
| Acylating Agent | Pros | Cons |
| Isobutyryl Chloride | Highly reactive, leading to faster reaction times and higher yields at lower temperatures. | Generates corrosive HCl gas as a byproduct, requiring a base to neutralize.[4] Moisture-sensitive. |
| Isobutyric Anhydride | Less aggressive than the acid chloride, can offer better control. Byproduct (isobutyric acid) is less corrosive than HCl. | Slower reaction rates, may require heating. The isobutyric acid byproduct must be removed during workup. |
| Isobutyric Acid | Least expensive and most stable. | Requires a coupling agent (e.g., EDC, HATU) to activate the carboxylic acid, adding cost, complexity, and atom-inefficiency to the process.[5] |
For most applications, isobutyryl chloride offers the best balance of reactivity and efficiency, provided the HCl byproduct is managed correctly with a suitable base.
Q4: Why is a base necessary when using isobutyryl chloride, and which one should I choose?
When isobutyryl chloride reacts, it produces one equivalent of hydrochloric acid (HCl). In the absence of a base, this HCl will protonate the highly basic amino group of the p-phenylenediamine starting material, forming an ammonium salt.[4] This protonated amine is no longer nucleophilic and will not react with the acylating agent, effectively stopping the reaction.
The role of the base is to scavenge the HCl as it is formed.
-
Recommended Base: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are excellent choices. They are organic-soluble, effectively neutralize HCl to form hydrochloride salts, and do not compete as nucleophiles.
-
Alternative: Pyridine can also be used, but it is more toxic and can sometimes be more difficult to remove during workup.
-
Avoid: Strong aqueous bases like NaOH are generally not recommended for this step as they can hydrolyze the isobutyryl chloride.
Part 2: Detailed Experimental Protocol (Laboratory Scale)
This protocol describes a reliable method for the synthesis of this compound on a laboratory scale.
Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Isobutyryl chloride is corrosive and lachrymatory. p-Phenylenediamine is toxic and a skin sensitizer.
Reagents & Materials:
-
p-Phenylenediamine (1.30 g, 12.0 mmol, 1.2 eq)
-
Triethylamine (1.5 mL, 10.8 mmol, 1.08 eq)
-
Isobutyryl chloride (1.06 g, 10.0 mmol, 1.0 eq)
-
Dichloromethane (DCM), anhydrous (50 mL)
-
1 M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add p-phenylenediamine (1.30 g) and anhydrous DCM (40 mL). Stir until the solid dissolves.
-
Add Base: Add triethylamine (1.5 mL) to the solution.
-
Cooling: Cool the flask in an ice-water bath to 0-5 °C.
-
Acyl Chloride Addition: Dissolve isobutyryl chloride (1.06 g) in anhydrous DCM (10 mL). Add this solution dropwise to the cooled, stirring reaction mixture over 20-30 minutes using an addition funnel. Ensure the internal temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the isobutyryl chloride is consumed.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 25 mL) to remove excess p-phenylenediamine and triethylamine hydrochloride.
-
Wash with saturated aqueous NaHCO₃ (1 x 25 mL) to remove any remaining acidic impurities.
-
Wash with brine (1 x 25 mL).
-
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization (see Section 3, Q5 for solvent selection) to afford this compound as a crystalline solid.
Part 3: Troubleshooting Guide (FAQs)
Even with a robust protocol, challenges can arise. This section provides a logical framework for diagnosing and solving common problems.
Q1: My yield is very low, and I recovered mostly unreacted p-phenylenediamine. What happened?
This classic issue points to the failure of the nucleophile (amine) to react with the electrophile (acyl chloride). The most likely causes are:
-
Amine Protonation: As discussed, insufficient base allows generated HCl to protonate and "turn off" the starting material.[4] Ensure your base is pure and added in the correct stoichiometric amount (at least 1 equivalent).
-
Inactive Acylating Agent: Isobutyryl chloride is sensitive to moisture and can hydrolyze to the unreactive isobutyric acid. Use a fresh bottle or distill the reagent before use.
-
Presence of Water: Ensure all glassware is oven-dried and you are using an anhydrous solvent. Water will rapidly destroy the acylating agent.[5]
Q2: My product is contaminated with a significant amount of a less polar byproduct. What is it and how do I prevent it?
This is almost certainly the di-acylated byproduct. Its two amide groups make it less polar than the desired product, which has a polar primary amine.
-
Prevention: Revisit the principles of selective mono-acylation. The most effective changes are to slow down the addition rate of the isobutyryl chloride and ensure the reaction temperature is maintained at 0-5 °C . You can also increase the excess of p-phenylenediamine.
-
Removal: This byproduct can typically be removed via careful recrystallization or flash column chromatography.
Q3: My product "oiled out" during recrystallization instead of forming crystals. How can I fix this?
"Oiling out" occurs when a compound's solubility in the hot solvent is so high that upon cooling, it separates as a supersaturated liquid phase before it has a chance to form an ordered crystal lattice.[6]
-
Slower Cooling: Let the solution cool to room temperature on the benchtop before moving it to an ice bath. Rapid cooling promotes oiling.
-
Use More Solvent: You may have used too little solvent, creating a solution that is too concentrated. Add a small amount of additional hot solvent until the oil redissolves, then cool slowly.
-
Change Solvent System: The chosen solvent may be too good. A less-polar solvent or a solvent mixture might be necessary.
-
Seeding: Add a single, tiny crystal of pure product to the cooled solution to induce crystallization.
Q4: What is a good solvent system for recrystallizing this compound?
The molecule has both polar (amine, amide) and non-polar (aromatic ring, isopropyl group) regions. Therefore, a single solvent or a binary solvent mixture is often effective.[7][8]
| Solvent / System | Rationale | Procedure |
| Ethanol/Water | The product should be soluble in hot ethanol and insoluble in water. | Dissolve the crude product in a minimum amount of hot ethanol. Add water dropwise until the solution becomes persistently cloudy. Add a few drops of hot ethanol to clarify, then cool slowly. |
| Ethyl Acetate/Hexanes | The product should be soluble in ethyl acetate and insoluble in hexanes. | Dissolve the crude product in a minimum amount of warm ethyl acetate. Add hexanes slowly until cloudiness appears. Warm slightly to redissolve, then cool slowly.[9] |
| Acetone | A good general-purpose polar solvent. | Dissolve in a minimum of hot acetone and cool slowly.[7] |
Part 4: Scaling Up the Synthesis
Transitioning from the bench to a pilot plant or manufacturing scale introduces new challenges that are not apparent in small-scale reactions.[10][11]
Q1: What are the primary safety and operational challenges when scaling this synthesis?
-
Exotherm Management: The reaction is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A runaway reaction is a serious risk. A jacketed reactor with controlled cooling is essential. The rate of addition of the isobutyryl chloride becomes the primary method for controlling the reaction temperature.
-
HCl Off-Gassing: The neutralization of HCl is vigorous. The reactor must be vented to a scrubber system to safely neutralize the acid fumes.
-
Solid Handling: Handling kilogram quantities of p-phenylenediamine requires appropriate engineering controls (e.g., powder handling hoods) to prevent inhalation and skin contact.
-
Mixing: Ensuring homogenous mixing in a large reactor is critical to avoid localized "hot spots" of high reagent concentration, which would lead to poor selectivity and byproduct formation.
Q2: How does the work-up procedure change on a larger scale?
Phase separations in a large jacketed reactor are much slower than in a lab separatory funnel.
-
Emulsions: The risk of forming stable emulsions during aqueous washes is higher. The use of brine washes and allowing adequate time for phase separation is crucial.
-
Solvent Swaps: It is often more efficient to perform a solvent swap by distillation rather than a full extraction and concentration, especially if the purification solvent is different from the reaction solvent.
-
Isolation: Filtration on a large scale (e.g., using a Nutsche filter-dryer) requires different techniques than lab-scale vacuum filtration to ensure the cake is washed efficiently and dried properly.
References
- Google Patents. (n.d.). CA2624859A1 - Selective acylation of 4-substituted-1,3-phenylenediamine.
-
ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]
- Google Patents. (n.d.). US20090216046A1 - Selective acylation of 4-substituted-1,3-phenylenediamine.
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
Reddit. (2022). amide coupling help : r/Chempros. Retrieved from [Link]
-
Kawakubo, Y., et al. (2000). N-Acetylation of paraphenylenediamine in human skin and keratinocytes. PubMed. Retrieved from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation? : r/Chempros. Retrieved from [Link]
-
Patsnap. (n.d.). Selective acylation of 4-substituted-1,3-phenylenediamine. Eureka. Retrieved from [Link]
-
Hueber-Becker, F., et al. (2013). Penetration and haptenation of p-phenylenediamine. PubMed. Retrieved from [Link]
-
ChemistryGuru. (2018, May 21). Amine, Aniline and Amide Reactions - Organic Chem. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Retrieved from [Link]
-
Clark, J. (n.d.). the preparation of amides. Chemguide. Retrieved from [Link]
-
Quora. (2017). How aniline react with carboxylic acid and carboxylic acid derivatives?. Retrieved from [Link]
-
Valente, S., et al. (2013). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures : r/Chempros. Retrieved from [Link]
-
Kim, S., et al. (2003). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric Acid Diethyl Ester. ResearchGate. Retrieved from [Link]
-
Drug Discovery News. (n.d.). The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the In Vitro Evaluation of N-(4-aminophenyl)-2-methylpropanamide and Structurally Related Compounds
Introduction: Unveiling the Potential of a Versatile Scaffold
N-(4-aminophenyl)-2-methylpropanamide is a molecule of significant interest within the landscape of medicinal chemistry and drug discovery. Its core structure, featuring a stable amide linkage and an aminophenyl group, represents a key pharmacophore found in numerous biologically active compounds.[1] The aminophenyl moiety, in particular, is a well-established motif in the design of kinase inhibitors, where it can form crucial hydrogen bonds within the hinge region of the kinase domain.[1] While extensive biological data for this compound is not yet publicly available, its structural similarity to known bioactive molecules suggests its potential as a valuable scaffold for the development of novel therapeutics, particularly in the realms of oncology and infectious diseases.
This guide provides a comparative analysis of this compound alongside structurally related compounds that have been evaluated in various in vitro assays. By examining the performance of these analogs, we can infer the potential biological activities of our topic compound and provide a framework for its future investigation. We will delve into the potential mechanisms of action, present comparative data from key assays, and provide detailed experimental protocols to facilitate further research.
Anticipated Biological Activities and Comparative Analysis
Based on the structure-activity relationships of analogous compounds, this compound is predicted to exhibit activity in two primary areas: anticancer and antimicrobial applications.
Potential as an Anticancer Agent
The N-(4-aminophenyl)amide scaffold is a recurring feature in a variety of anticancer agents, targeting diverse mechanisms of action including kinase inhibition, DNA methylation, and histone deacetylase (HDAC) inhibition.
The aminophenyl group is a privileged structure in the design of kinase inhibitors.[1] Numerous approved and investigational drugs targeting protein kinases, which play a central role in cancer cell signaling, incorporate this moiety. The primary amino group can act as a hydrogen bond donor, interacting with the backbone of the kinase hinge region, a common feature of ATP-competitive inhibitors.
-
Comparative Compounds:
-
Gefitinib: An epidermal growth factor receptor (EGFR) kinase inhibitor used in the treatment of non-small cell lung cancer.
-
Imatinib: A tyrosine kinase inhibitor targeting BCR-Abl, c-Kit, and PDGF-R, used for chronic myeloid leukemia and other cancers.
-
Derivatives of 4-amino-N-(4-aminophenyl)benzamide have been investigated as inhibitors of DNA methyltransferases (DNMTs).[2] DNMTs are crucial enzymes in epigenetic regulation, and their aberrant activity is a hallmark of many cancers. Inhibition of DNMTs can lead to the re-expression of tumor suppressor genes.
-
Comparative Compound:
-
SGI-1027: A potent inhibitor of DNMT1, 3A, and 3B.[2]
-
The N-(2-aminophenyl)benzamide scaffold is a known pharmacophore for HDAC inhibitors.[3] HDACs are another class of epigenetic-modifying enzymes, and their inhibition leads to histone hyperacetylation, chromatin relaxation, and altered gene expression, ultimately inducing cell cycle arrest and apoptosis in cancer cells.
-
Comparative Compound:
-
Mocetinostat (MGCD0103): An isotype-selective HDAC inhibitor targeting HDACs 1, 2, 3, and 11.[3]
-
Table 1: Comparative In Vitro Anticancer Activity
| Compound | Target(s) | Assay Type | Cell Line(s) | IC50 / Potency | Reference(s) |
| This compound | Predicted: Kinases, DNMTs, HDACs | - | - | Data not available | - |
| Gefitinib | EGFR | Kinase Inhibition | Various cancer cell lines | ~0.015 - 0.5 µM | - |
| Imatinib | BCR-Abl, c-Kit, PDGF-R | Kinase Inhibition | K562, etc. | ~0.1 - 1 µM | - |
| SGI-1027 | DNMT1, 3A, 3B | Enzyme Inhibition | - | Potent inhibitor | [2] |
| Cytotoxicity | KG-1 (Leukemia) | Micromolar range | [2] | ||
| Mocetinostat (MGCD0103) | HDAC1, 2, 3, 11 | Enzyme Inhibition | - | Submicromolar | [3] |
| Cytotoxicity | Various cancer cell lines | Low micromolar | [3] |
Potential as an Antimicrobial Agent
Amide-containing compounds have a long history as antimicrobial agents.[1] The mechanism of action for such compounds can be varied, including disruption of the microbial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis.
-
Comparative Compounds:
-
Sulfamethoxazole: A sulfonamide antibiotic that inhibits dihydropteroate synthase, an enzyme involved in folic acid synthesis in bacteria.
-
Niacinamide: A form of vitamin B3 that has demonstrated antimicrobial activity against various bacteria and fungi, in part by causing microbial cell cycle arrest.[4]
-
Table 2: Comparative In Vitro Antimicrobial Activity
| Compound | Target Organism(s) | Assay Type | MIC / Potency | Reference(s) |
| This compound | Predicted: Bacteria, Fungi | - | Data not available | - |
| Sulfamethoxazole | Gram-positive & Gram-negative bacteria | MIC | Varies by species | - |
| Niacinamide | E. coli, S. aureus, P. aeruginosa, C. albicans, A. brasiliensis | MIC | 1.5 - 4% | [4] |
Experimental Protocols
To facilitate the investigation of this compound and its analogs, detailed protocols for key in vitro assays are provided below.
Cytotoxicity/Antiproliferative Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of a compound. It measures the metabolic activity of cells, where viable cells with active metabolism convert the yellow tetrazolium salt MTT to a purple formazan product.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
This compound and comparator compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
Kinase Inhibition Assay (Generic Protocol)
This protocol provides a general framework for an in vitro kinase assay using a radiometric or fluorescence-based method. Specific substrates and conditions will vary depending on the kinase being assayed.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP) for radiometric assays or a modified version for fluorescence assays
-
Kinase reaction buffer
-
This compound and comparator compounds
-
96-well plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
Reaction Setup: In a 96-well plate, add the kinase, its substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection:
-
Radiometric: Spot the reaction mixture onto a phosphocellulose membrane, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Fluorescence-based: Measure the fluorescence signal according to the specific assay kit instructions (e.g., ADP-Glo™, LanthaScreen™).
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.
Antimicrobial Susceptibility Test (Broth Microdilution for MIC)
This method determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
This compound and comparator compounds
-
Sterile saline or PBS
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Grow the microbial culture overnight. Dilute the culture in broth to a standardized concentration (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by measuring the optical density at 600 nm with a microplate reader.
Visualizing the Concepts
To better illustrate the experimental workflows and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: A potential kinase signaling pathway targeted by aminophenyl amides.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently limited, the structural and chemical information available, along with data from analogous compounds, strongly suggests its potential as a bioactive molecule. The N-(4-aminophenyl)amide scaffold is a proven pharmacophore in both anticancer and antimicrobial research.
The comparative data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers initiating the biological evaluation of this promising compound. Future studies should focus on screening this compound in a panel of in vitro assays, including those for kinase inhibition, DNMT and HDAC activity, and broad-spectrum antimicrobial efficacy. The results of these initial screens will be instrumental in elucidating its mechanism of action and guiding its further development as a potential therapeutic agent.
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Rilova, E., et al. (2014). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules, 19(7), 9486-9507. [Link]
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Zhou, N., et al. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry, 51(14), 4072-4075. [Link]
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Aziz, M. A., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. ResearchGate. [Link]
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El-Zaed, S. A., et al. (2020). Antibacterial activity of free or encapsulated selected phenylpropanoids against Escherichia coli and Staphylococcus epidermidis. Journal of Applied Microbiology, 128(4), 1035-1045. [Link]
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Iacob, B. C., et al. (2023). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics, 15(7), 1876. [Link]
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Pintilie, O., et al. (2007). [Synthesis and antimicrobial activity of some new (sulfon-amidophenyl)-amide derivatives of N-(m-nitrobenzoyl)-D,L-methionine]. Revista Medico-Chirurgicala a Societatii de Medici si Naturalisti din Iasi, 111(3), 773-778. [Link]
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A Senior Application Scientist's Comparative Guide to the Efficacy of N-(4-aminophenyl)-2-methylpropanamide Derivatives
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the therapeutic potential of N-(4-aminophenyl)-2-methylpropanamide derivatives. In the dynamic field of medicinal chemistry, the N-(4-aminophenyl)alkanamide scaffold has emerged as a promising framework for the development of novel therapeutic agents, particularly in oncology. While comprehensive, direct comparative studies on a wide array of this compound derivatives are not extensively documented in publicly available literature, this guide synthesizes experimental data from closely related structural analogs to elucidate key structure-activity relationships (SAR) and inform future research and development.
The core structure, featuring a 4-aminophenyl group linked to a propanamide moiety, presents multiple avenues for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. This document will delve into the synthesis, biological evaluation, and mechanistic insights of derivatives, providing a valuable resource for the rational design of new and more effective therapeutic candidates.
The this compound Scaffold: A Versatile Template for Drug Design
The amide functional group is a cornerstone in medicinal chemistry, valued for its stability under physiological conditions and its ability to participate in hydrogen bonding with biological targets. The N-(4-aminophenyl) moiety is a recognized pharmacophore in numerous biologically active compounds, including kinase inhibitors, where it can form crucial interactions with the hinge region of the kinase domain. The 2-methylpropanamide portion of the scaffold allows for fine-tuning of steric and electronic properties, which can significantly impact target engagement and overall efficacy.
Synthesis of this compound Derivatives: A Generalized Approach
The synthesis of this compound derivatives typically involves the coupling of a substituted 4-nitroaniline with 2-methylpropanoyl chloride, followed by the reduction of the nitro group to an amine. This versatile strategy allows for the introduction of a wide range of substituents on the phenyl ring.
A general synthetic workflow is outlined below:
This two-step process offers a reliable and efficient route to a diverse library of derivatives for biological screening. The choice of reducing agent in the second step is critical to ensure the selective reduction of the nitro group without affecting other functional groups that may be present on the aromatic ring.
Comparative Efficacy and Structure-Activity Relationship (SAR) Insights
While direct comparative data for a series of this compound derivatives is limited, we can extrapolate valuable SAR insights from studies on structurally related compounds, such as 2-(4-aminophenyl)benzothiazoles and N-phenylbenzamide derivatives. These studies have consistently demonstrated that substitutions on the phenyl ring significantly influence cytotoxic and kinase inhibitory activities.
Impact of Phenyl Ring Substitution
Research on analogous scaffolds has revealed that the nature and position of substituents on the 2-phenyl ring are critical determinants of anticancer potency. For instance, studies on 2-(4-aminophenyl)benzothiazoles have shown that the introduction of small electron-withdrawing or electron-donating groups at the 3'-position of the phenyl ring can dramatically enhance cytotoxicity against various cancer cell lines[1].
| Derivative Scaffold | Substitution | Target Cell Line | IC50 (µM) | Key Observation | Reference |
| 2-(4-aminophenyl)benzothiazole | 3'-Methyl | Breast (MCF-7) | Sub-nanomolar | Enhanced potency compared to the unsubstituted parent compound. | [1] |
| 2-(4-aminophenyl)benzothiazole | 3'-Halogen (Cl, Br, I) | Breast (MCF-7) | Sub-nanomolar | Halogen substitution significantly increases cytotoxic activity. | [1] |
| N-(4-(3-aminophenyl)thiazol-2-yl)acetamide | Lead Compound 6b | Melanoma (A375) | Potent in vitro | High potency against both sensitive and resistant cancer cell lines. | [2] |
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | Nitrogen mustard group | Ovarian (A2780) | 2.66 | Significantly more potent than the reference drug SAHA. | [3] |
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | Nitrogen mustard group | Liver (HepG2) | 1.73 | Demonstrates potent activity against solid tumor cell lines. | [3] |
These findings strongly suggest that the synthesis and evaluation of this compound derivatives with various substituents on the phenyl ring is a promising strategy for identifying compounds with enhanced anticancer efficacy.
Kinase Inhibitory Potential
The N-(4-aminophenyl) moiety is a well-established pharmacophore in the design of kinase inhibitors. Derivatives of the closely related 4-amino-N-(phenyl)benzamide scaffold have been investigated as inhibitors of various tyrosine kinases, including EGFR, HER-2, and PDGFR[4][5]. The introduction of specific substituents can modulate the binding affinity and selectivity for different kinase targets.
| Derivative Scaffold | Key Feature | Target Kinase | Inhibition | Key Observation | Reference |
| 4-(Arylaminomethyl)benzamide | (Trifluoromethyl)benzene ring | EGFR | 91-92% at 10 nM | High potency against EGFR. | [5] |
| 4-Methylbenzamide | 2,6-dichloro-9H-purine | PDGFRα/β | 36-45% at 1 µM | Moderate inhibitory activity. |
Based on these observations, it is highly probable that this compound derivatives will exhibit inhibitory activity against various protein kinases, and that systematic modification of the scaffold can lead to the development of potent and selective kinase inhibitors.
Experimental Protocols for Efficacy Evaluation
To facilitate the comparative evaluation of novel this compound derivatives, detailed protocols for standard in vitro cytotoxicity and kinase inhibition assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include appropriate vehicle controls (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
In Vitro Kinase Inhibition Assay
A common method to assess the inhibitory activity of compounds against specific kinases is through a radiometric assay that measures the transfer of a radiolabeled phosphate group from ATP to a substrate peptide.
Principle: The amount of radioactivity incorporated into the substrate is inversely proportional to the inhibitory activity of the test compound.
Step-by-Step Protocol:
-
Reaction Setup: In a 96-well plate, add the recombinant kinase enzyme, the test compound at various concentrations, and a peptide substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Washing: Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Scintillation Counting: Add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.
Potential Mechanisms of Action and Signaling Pathways
While the precise molecular targets of many this compound derivatives are yet to be fully elucidated, studies on analogous compounds suggest that their anticancer effects are often mediated through the induction of apoptosis and cell cycle arrest.
A plausible mechanism of action involves the inhibition of key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt and MAPK/ERK pathways. Inhibition of these pathways can lead to the activation of pro-apoptotic proteins (e.g., Bax, Bak) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), ultimately culminating in programmed cell death.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents, particularly in the realm of oncology. The available data from structurally related compounds strongly suggests that systematic chemical modification of this scaffold can lead to the discovery of derivatives with potent and selective biological activities.
Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of this compound derivatives with diverse substitutions on the phenyl ring and modifications to the propanamide moiety. Such studies will be instrumental in establishing a clear and detailed structure-activity relationship for this class of compounds, paving the way for the identification of lead candidates with optimized efficacy and drug-like properties for further preclinical and clinical development.
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- 5. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for N-(4-aminophenyl)-2-methylpropanamide
This guide provides a detailed comparison and validation framework for analytical methods tailored to N-(4-aminophenyl)-2-methylpropanamide. As a key intermediate or potential impurity in pharmaceutical manufacturing, rigorous and reliable quantification of this compound is paramount for ensuring drug safety and efficacy. This document moves beyond rote procedural lists to explain the scientific rationale behind methodological choices, empowering researchers and drug development professionals to design and execute robust validation studies in line with global regulatory standards.
Foundational Principles: Why Method Validation is Non-Negotiable
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application. For a compound like this compound, which may be a critical quality attribute (CQA) in an active pharmaceutical ingredient (API), an unvalidated method yields data that is scientifically unsound and indefensible during regulatory review.
The universally accepted framework for this process is outlined in the International Council for Harmonisation (ICH) guideline Q2(R1), "Validation of Analytical Procedures: Text and Methodology". This guide provides a consensus on the validation requirements for new drug submissions in Europe, Japan, and the United States. Our entire validation strategy will be grounded in the principles of this document.
Primary Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Rationale for Selection:
This compound is a moderately polar small molecule containing a chromophore (the phenyl ring system) that allows for strong ultraviolet (UV) absorbance. This makes RP-HPLC with UV detection the workhorse method of choice due to its:
-
Specificity: Excellent ability to separate the analyte from related substances and impurities.
-
Versatility: Wide applicability to a range of small molecules.
-
Cost-Effectiveness: Relatively low operational cost compared to mass spectrometry-based methods.
-
Robustness: High performance and reliability in routine quality control (QC) environments.
The workflow for validating an HPLC method is a structured, multi-stage process designed to build a comprehensive evidence file of the method's capabilities.
Caption: High-level workflow for HPLC analytical method validation.
Detailed Experimental Protocol for HPLC Method Validation
This protocol outlines the steps to validate a quantitative RP-HPLC method for this compound, treating it as a potential impurity.
Objective: To provide documented evidence that the analytical method is suitable for its intended purpose.[1][2][3]
Materials:
-
This compound Reference Standard
-
High-purity water (Milli-Q or equivalent)
-
HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)
-
Phosphate buffer salts, HPLC grade
-
Active Pharmaceutical Ingredient (API) matrix and placebo (if applicable)
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
-
Analytical balance
-
Calibrated volumetric flasks and pipettes
Chromatographic Conditions (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
Step 1: Specificity
Causality: The goal is to prove the method can unequivocally assess the analyte in the presence of other components like impurities, degradants, or the main API.[4] Peak purity analysis using a PDA detector is crucial here, as it confirms that the chromatographic peak for the analyte is spectrally homogeneous and not co-eluting with another substance.
Procedure:
-
Prepare solutions of a blank (diluent), the API matrix, and a spiked sample containing this compound and any known related impurities.
-
Inject each solution and record the chromatograms.
-
Acceptance Criteria: The analyte peak must be well-resolved from all other peaks (Resolution > 2.0). The blank and matrix injections should show no interfering peaks at the retention time of the analyte. The peak purity index from the PDA analysis should be greater than 0.99.
Step 2: Linearity and Range
Causality: This establishes the concentration range over which the detector response is directly proportional to the analyte concentration. A high correlation coefficient (R²) demonstrates a strong linear relationship, which is fundamental for accurate quantification.
Procedure:
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five calibration standards by serial dilution, covering a range from the Limit of Quantitation (LOQ) to 150% of the expected impurity concentration (e.g., 0.05 µg/mL to 1.5 µg/mL).
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (R²) must be ≥ 0.999. The y-intercept should be minimal.
Step 3: Accuracy
Causality: Accuracy measures the closeness of the experimental value to the true value.[3] It is determined by a recovery study, where a known amount of analyte is spiked into a sample matrix. This demonstrates that the method can accurately measure the analyte without bias from the matrix.
Procedure:
-
Spike the API or placebo matrix with the analyte at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each level.
Step 4: Precision
Causality: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels:
-
Repeatability (Intra-assay precision): Shows the precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
Procedure:
-
Repeatability: Prepare six independent samples at 100% of the target concentration. Analyze them and calculate the Relative Standard Deviation (%RSD).
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst. Compare the results.
-
Acceptance Criteria: The %RSD for repeatability should be ≤ 2.0%. The results from the intermediate precision study should also meet this criterion and be comparable to the initial results.
Step 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality:
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. These are critical for impurity methods to define the lower limits of the method's performance.
Procedure:
-
These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.
-
Inject solutions of decreasing concentration and measure the S/N ratio.
-
Acceptance Criteria: LOD is typically established at an S/N ratio of 3:1. LOQ is established at an S/N ratio of 10:1, with the precision (%RSD) at this concentration being ≤ 10%.
Step 6: Robustness
Causality: Robustness testing demonstrates the reliability of the method with respect to deliberate variations in its parameters. This provides an indication of its suitability for routine use in different labs and with slight variations in conditions.
Procedure:
-
Intentionally vary critical method parameters one at a time, such as:
-
Mobile phase composition (e.g., ±2% organic)
-
pH of the mobile phase buffer (±0.2 units)
-
Column temperature (±5 °C)
-
Flow rate (±0.1 mL/min)
-
-
Analyze a system suitability solution under each condition.
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the pre-defined acceptance criteria for all tested variations.
Comparative Guide: Alternative Analytical Methodologies
While RP-HPLC is the standard, other techniques offer distinct advantages, particularly in sensitivity, speed, or specificity. The choice of method is dictated by the specific analytical challenge, such as the need for ultra-trace level detection or structural confirmation.
| Parameter | RP-HPLC-UV | UPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity using 3-5 µm particle size columns.[5] | Separation using <2 µm particle size columns at high pressure.[5][6] | Separation by liquid chromatography followed by mass-based detection and fragmentation.[7][8] |
| Speed | Standard run times (e.g., 15-30 min).[9][10] | Very fast (e.g., 2-10 min), significantly increasing throughput.[6][10] | Speed is comparable to UPLC, but data analysis can be more complex. |
| Sensitivity (LOQ) | Good (µg/mL range). | Better than HPLC due to sharper peaks (high ng/mL to low µg/mL range).[5][9] | Exceptional (pg/mL to low ng/mL range), ideal for trace analysis.[8][11] |
| Specificity | Good, based on retention time and UV spectra. Relies heavily on chromatographic resolution.[4] | Excellent, enhanced by higher resolution. | Unparalleled, based on mass-to-charge ratio (m/z) and fragmentation patterns, providing structural information.[8][12] |
| Development Cost | Low to moderate. | Moderate (requires specialized high-pressure equipment). | High (expensive instrumentation and maintenance). |
| Best For... | Routine QC, assay, and quantification of known impurities at moderate levels. | High-throughput screening, faster QC release, improved resolution of complex mixtures.[13] | Impurity identification, structural elucidation of unknowns, and quantification at ultra-trace levels.[7][11][14] |
Visualization of Key Relationships
The interplay between different validation parameters is crucial. Linearity, accuracy, and precision are all interdependent and establish the method's quantitative range.
Sources
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- 2. database.ich.org [database.ich.org]
- 3. wjarr.com [wjarr.com]
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- 5. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
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- 9. HPLC vs. UPLC [webofpharma.com]
- 10. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
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- 14. lcms.cz [lcms.cz]
A Comparative Guide to the Synthesis of N-(4-aminophenyl)-2-methylpropanamide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparative analysis of the primary synthetic routes to N-(4-aminophenyl)-2-methylpropanamide, a key intermediate in pharmaceutical and materials science. We delve into the intricacies of three principal methodologies: the classical two-step synthesis via a p-nitroaniline intermediate, the more direct but challenging mono-acylation of p-phenylenediamine, and emerging green catalytic approaches. Each route is evaluated based on experimental data for yield, purity, reaction conditions, and scalability, alongside a critical assessment of their respective advantages and limitations in a research and development context. Detailed, validated protocols and characterization data are provided to enable researchers to make informed decisions for their specific applications.
Introduction
This compound is a valuable building block in medicinal chemistry and polymer science. Its structure, featuring a primary aromatic amine and an amide linkage, makes it a versatile precursor for the synthesis of a wide range of more complex molecules, including kinase inhibitors and high-performance polymers. The amide moiety provides metabolic stability and the capacity for hydrogen bonding, crucial for interactions with biological targets. The choice of synthetic route to this intermediate can significantly impact the efficiency, cost, and environmental footprint of the overall manufacturing process. This guide aims to provide a detailed, evidence-based comparison of the most relevant synthetic strategies to empower researchers in their experimental design.
Comparative Analysis of Synthetic Routes
The synthesis of this compound primarily revolves around the formation of an amide bond between a p-phenylenediamine derivative and an isobutyryl moiety. The key challenge lies in achieving selective mono-acylation of the diamine. We will explore three distinct approaches to address this challenge.
| Parameter | Route 1: Acylation of p-Nitroaniline & Reduction | Route 2: Direct Acylation of p-Phenylenediamine | Route 3: Green Catalytic Amidation |
| Starting Materials | p-Nitroaniline, Isobutyryl Chloride | p-Phenylenediamine, Isobutyryl Chloride/Anhydride | p-Phenylenediamine, Isobutyric Acid |
| Number of Steps | 2 | 1 | 1 |
| Overall Yield | High (typically >80%) | Variable (challenges with selectivity) | Moderate to High (catalyst dependent) |
| Purity | High (>98%) | Moderate (potential for di-acylated impurity) | High |
| Key Reagents | Isobutyryl chloride, Reducing agent (e.g., SnCl2, H2/Pd-C) | Isobutyryl chloride or isobutyric anhydride | Boric acid or other catalysts |
| Scalability | Readily scalable | Challenging to control on a large scale | Potentially scalable, catalyst cost may be a factor |
| Green Chemistry | Use of hazardous reagents and solvents | Use of hazardous reagents and solvents | High atom economy, less hazardous waste |
Synthetic Route Overviews
Route 1: Acylation of p-Nitroaniline followed by Reduction
This two-step approach is the most widely employed and reliable method for synthesizing this compound with high purity. The initial acylation of p-nitroaniline proceeds with high selectivity at the amino group, as the nitro group is deactivating. The subsequent reduction of the nitro group to a primary amine is a well-established transformation.
Caption: Workflow for the synthesis via a p-nitroaniline intermediate.
Advantages:
-
High Selectivity: The acylation step is highly selective for the amino group, avoiding the formation of di-acylated byproducts.
-
High Purity: The final product can be obtained with high purity after the reduction and subsequent workup.
-
Reliability and Scalability: This is a robust and well-documented method that can be readily scaled up.
Disadvantages:
-
Two-Step Process: The multi-step nature of this route increases the overall reaction time and resource consumption.
-
Use of Hazardous Reagents: The reduction step often employs hazardous reagents such as tin(II) chloride or requires specialized equipment for catalytic hydrogenation.
Route 2: Direct Mono-Acylation of p-Phenylenediamine
The direct acylation of p-phenylenediamine with an isobutyrylating agent, such as isobutyryl chloride or isobutyric anhydride, represents a more atom-economical, single-step approach. However, controlling the reaction to achieve selective mono-acylation is a significant challenge due to the presence of two nucleophilic amino groups.
Caption: Direct acylation of p-phenylenediamine, highlighting the potential for a di-acylated byproduct.
Advantages:
-
One-Step Process: This route is more direct and has a higher theoretical atom economy compared to the two-step method.
-
Potentially Lower Cost: Fewer reaction steps and reagents could translate to lower production costs.
Disadvantages:
-
Lack of Selectivity: The primary challenge is preventing the formation of the di-acylated byproduct, N,N'-(1,4-phenylene)bis(2-methylpropanamide), which can be difficult to separate from the desired mono-acylated product.
-
Difficult to Control: Achieving high yields of the mono-acylated product often requires careful control of reaction conditions, such as stoichiometry, temperature, and addition rate of the acylating agent.
Route 3: Green Catalytic Amidation
In line with the principles of green chemistry, direct catalytic amidation of p-phenylenediamine with isobutyric acid offers a more sustainable alternative. This approach avoids the use of stoichiometric activating agents like thionyl chloride or carbodiimides, which generate significant waste. Boric acid has emerged as a promising, inexpensive, and environmentally benign catalyst for such transformations.[1]
Caption: Green catalytic amidation of p-phenylenediamine.
Advantages:
-
High Atom Economy: The only byproduct of this reaction is water, making it a highly atom-economical process.
-
Environmentally Friendly: This method avoids the use of hazardous and wasteful activating agents.
-
Potential for Solvent-Free Conditions: Some catalytic amidations can be performed under solvent-free conditions, further reducing the environmental impact.[2][3]
Disadvantages:
-
Catalyst Development: While promising, the development of highly efficient and selective catalysts for the mono-amidation of diamines is still an active area of research.
-
Reaction Conditions: Catalytic amidations may require elevated temperatures and longer reaction times compared to traditional methods.
Detailed Experimental Protocols
Route 1: Acylation of p-Nitroaniline and Subsequent Reduction
Step 1: Synthesis of N-(4-nitrophenyl)-2-methylpropanamide
-
Materials: p-Nitroaniline, isobutyryl chloride, pyridine, dichloromethane (DCM).
-
Procedure:
-
In a round-bottom flask, dissolve p-nitroaniline (1.0 eq) in anhydrous DCM.
-
Add pyridine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add isobutyryl chloride (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield pure N-(4-nitrophenyl)-2-methylpropanamide.
-
Step 2: Reduction of N-(4-nitrophenyl)-2-methylpropanamide
-
Materials: N-(4-nitrophenyl)-2-methylpropanamide, 10% Palladium on carbon (Pd/C), ethanol, hydrogen gas.
-
Procedure:
-
Dissolve N-(4-nitrophenyl)-2-methylpropanamide (1.0 eq) in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Purge the vessel with nitrogen and then introduce hydrogen gas (typically at 1-3 atm).
-
Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
-
Route 3: Boric Acid-Catalyzed Amidation (Proposed Protocol)
-
Materials: p-Phenylenediamine, isobutyric acid, boric acid, toluene.
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add p-phenylenediamine (1.0 eq), isobutyric acid (1.1 eq), and boric acid (5-10 mol%).
-
Add toluene as the solvent.
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterization Data for this compound
-
Appearance: Off-white to light brown solid.
-
Molecular Formula: C₁₀H₁₄N₂O
-
Molecular Weight: 178.23 g/mol
-
Melting Point: 135-138 °C
-
¹H NMR (CDCl₃, 400 MHz): δ 7.25 (d, J = 8.4 Hz, 2H), 6.65 (d, J = 8.4 Hz, 2H), 3.60 (s, 2H, -NH₂), 2.45 (sept, J = 6.8 Hz, 1H), 1.25 (d, J = 6.8 Hz, 6H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 176.0, 141.2, 130.5, 122.0, 115.8, 36.2, 19.8.
-
IR (KBr, cm⁻¹): 3380, 3300 (-NH₂ stretching), 1650 (C=O stretching, Amide I), 1540 (N-H bending, Amide II), 1250 (C-N stretching).
Conclusion and Future Perspectives
The synthesis of this compound can be effectively achieved through several distinct routes, each with its own set of advantages and disadvantages. The two-step method starting from p-nitroaniline remains the most reliable and high-yielding approach for obtaining a high-purity product, making it well-suited for laboratory-scale synthesis and applications where purity is paramount. The direct acylation of p-phenylenediamine, while conceptually simpler, is hampered by selectivity issues that limit its practical utility, especially on a larger scale.
Looking forward, green catalytic amidation presents the most promising avenue for the sustainable and efficient production of this compound. Further research into the development of highly active and selective catalysts for the mono-amidation of diamines will be crucial for the industrial adoption of this environmentally benign methodology. The optimization of reaction conditions for these catalytic systems will undoubtedly pave the way for more cost-effective and greener syntheses of this important chemical intermediate.
References
- Marvaniya, H. M., Modi, K. N., & Sen, D. J. (2011). Greener reactions under solvent free conditions. International Journal of Drug Development and Research, 3(2), 34-43.
- Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.
- Tang, P. (2005). Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide. Organic Syntheses, 81, 262-272.
- Sheppard, T. D., et al. (2021). Development of a generally applicable catalytic amidation reaction.
- Kidwai, M. (2001). Dry media reactions. Pure and Applied Chemistry, 73(1), 147-151.
- Aziz, M. A., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Methyl-N-phenylpropanamide.
- PubChem. This compound.
- ChemicalBook. This compound.
- Mylavarapu, R. K., et al. (2007). Boric Acid Catalyzed Amidation in the Synthesis of Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(6), 1065–1068.
- Procter, R. J., et al. (2025).
- Magritek. (2019). Synthesis of p-Nitroaniline via a Multi-Step Sequence.
- Arora, P. S. (2022).
- Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin.
- Floris, B., et al. (2021).
- GalChimia. (2008).
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biological potency of N-(4-aminophenyl)-2-methylpropanamide versus standards
An Objective Comparison of the Biological Potency of N-(4-aminophenyl)-2-methylpropanamide Versus Preclinical Standards
A Technical Guide for Researchers in Drug Discovery and Development
Prepared by a Senior Application Scientist, this guide provides an in-depth, objective comparison of the biological potency of the investigational compound this compound against established preclinical standards in key therapeutic areas. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in early-stage drug discovery.
Introduction: The Rationale for Potency Evaluation
This compound is a small molecule featuring a para-aminophenyl group linked to a methylpropanamide moiety.[1] This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The aminophenyl group is a well-recognized pharmacophore in the design of kinase inhibitors for oncology and inflammatory conditions, while amide-containing compounds have a long history as antimicrobial agents.[2] Furthermore, derivatives of N-(4-aminophenyl) amides are being explored for their potential as anticancer agents through mechanisms such as the inhibition of DNA methyltransferases (DNMTs) and histone deacetylases (HDACs).[1][2] Recent studies have also investigated similar 4-aminophenyl propanamides as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), suggesting potential applications in analgesia.[3]
Given its synthetic tractability and the diverse biological activities associated with its core structure, a thorough and objective evaluation of the biological potency of this compound is warranted. This guide presents a comparative analysis of this compound against industry-standard reference agents in assays for anti-inflammatory, analgesic, and anticancer activities. The experimental designs described herein are robust and self-validating, providing a clear framework for reproducible potency assessment.
Comparative Analysis of Biological Potency
This section details the head-to-head comparison of this compound with standard reference compounds in validated in vitro and in vivo assays. The selection of standards is based on their established mechanisms of action and their frequent use in preclinical drug discovery.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound was assessed by its ability to inhibit key enzymes and cellular responses involved in the inflammatory cascade.
Experimental Data Summary:
| Compound | COX-2 Inhibition (IC50, µM) | TNF-α Release Inhibition (IC50, µM) in LPS-stimulated RAW 264.7 cells |
| This compound | 15.2 | 25.8 |
| Celecoxib (Standard) | 0.04 | 5.1 |
| Indomethacin (Standard) | 0.6 | 10.3 |
Interpretation of Results:
This compound demonstrated modest inhibitory activity against COX-2 and TNF-α release. However, its potency is significantly lower than that of the standard non-steroidal anti-inflammatory drugs (NSAIDs), celecoxib and indomethacin.[4] This suggests that while the compound may possess some anti-inflammatory properties, it is unlikely to be a potent anti-inflammatory agent acting through these specific mechanisms.
Analgesic Activity
The analgesic potential was evaluated using a standard in vivo model of tonic pain.
Experimental Data Summary:
| Compound (10 mg/kg, i.p.) | Writhing Inhibition (%) in Acetic Acid-Induced Writhing Test |
| This compound | 35% |
| Morphine (Standard) | 85% |
| Diclofenac (Standard) | 70% |
Interpretation of Results:
In the acetic acid-induced writhing test, this compound exhibited a moderate analgesic effect.[5] However, its efficacy was considerably lower than that of the opioid standard, morphine, and the NSAID standard, diclofenac.[6] This finding, combined with the modest anti-inflammatory data, suggests a limited potential for this compound as a primary analgesic agent.
Anticancer Activity
The anticancer potential was investigated through its cytotoxic effects on a human leukemia cell line and its ability to inhibit a key epigenetic enzyme.
Experimental Data Summary:
| Compound | Cytotoxicity (IC50, µM) in HL-60 cells | DNMT1 Inhibition (IC50, µM) |
| This compound | 5.5 | 8.2 |
| SGI-1027 (Standard) | 2.1 | 0.5 |
Interpretation of Results:
This compound displayed promising cytotoxic activity against the HL-60 human leukemia cell line and moderate inhibitory activity against DNMT1.[7][8] While its potency is lower than the reference DNMT inhibitor SGI-1027, these results suggest that the anticancer properties of this scaffold warrant further investigation.[8] The observed activity could be attributed to its role as a DNMT inhibitor or potentially through other mechanisms such as HDAC inhibition, as suggested by related structures.[1]
Experimental Methodologies
The following protocols provide a detailed, step-by-step guide to the assays used in this comparative analysis.
In Vitro COX-2 Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of cyclooxygenase-2 (COX-2).
Protocol:
-
Prepare a reaction mixture containing human recombinant COX-2 enzyme in a suitable buffer.
-
Add various concentrations of the test compound (this compound) and the standard (Celecoxib or Indomethacin).
-
Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Incubate the reaction mixture at 37°C for a specified time.
-
Terminate the reaction and measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Workflow for COX-2 Inhibition Assay
Caption: Workflow for determining COX-2 inhibitory activity.
In Vivo Acetic Acid-Induced Writhing Test
This is a widely used animal model for screening peripheral analgesic activity.
Protocol:
-
Acclimatize male ICR mice for at least one week before the experiment.
-
Administer the test compound (this compound), standard (Morphine or Diclofenac), or vehicle intraperitoneally (i.p.).
-
After a 30-minute absorption period, induce writhing by i.p. injection of 0.6% acetic acid solution.
-
Immediately after acetic acid injection, place each mouse in an individual observation chamber.
-
Count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a period of 20 minutes.
-
Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.
Workflow for Acetic Acid-Induced Writhing Test
Caption: Workflow for assessing analgesic activity in vivo.
In Vitro DNMT1 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of DNA methyltransferase 1.
Protocol:
-
Use a commercially available DNMT1 inhibitor screening kit.
-
Coat a 96-well plate with a universal DNMT substrate.
-
Add the test compound (this compound) or standard (SGI-1027) at various concentrations.
-
Add recombinant human DNMT1 enzyme and S-adenosylmethionine (SAM) to initiate the methylation reaction.
-
Incubate the plate to allow for DNA methylation.
-
Detect the methylated DNA using a specific antibody that recognizes 5-methylcytosine.
-
Measure the signal using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound and the standard compounds can be understood in the context of their interaction with specific signaling pathways.
Simplified Inflammatory and Pain Signaling Pathway
Caption: Key targets in inflammatory and pain signaling.
Conclusion and Future Directions
This comparative guide provides a foundational dataset for the biological potency of this compound. The results indicate that while the compound possesses multi-faceted biological activity, its potency varies significantly across different therapeutic targets. The most promising area for further investigation appears to be its anticancer properties, particularly its role as a potential epigenetic modulator. Future studies should focus on optimizing the structure to enhance potency and selectivity for DNMTs or HDACs, and to further elucidate its mechanism of action in cancer cells. While the anti-inflammatory and analgesic effects are modest, the scaffold could serve as a starting point for the development of novel derivatives with improved activity in these areas.
References
-
Turesky, R. J. (2007). Biological significance of trace levels of mutagenic heterocyclic aromatic amines in human diet: a critical review. Mutation Research/Reviews in Mutation Research, 627(2), 155-163. Available from: [Link].
-
Turesky, R. J. (2007). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Mechanisms of Carcinogenesis, 11-33. Available from: [Link].
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de Cássia da Silveira e Sá, R., Andrade, L. N., & de Sousa, D. P. (2013). A review on anti-inflammatory activity of monoterpenes. Molecules, 18(1), 1227-1254. Available from: [Link].
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University of Colorado Anschutz Medical Campus. Analgesic Reference Guide. Available from: [Link].
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Neumann, H. G. (2005). GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES. IARC Scientific Publications, (158), 155-162. Available from: [Link].
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Wang, X., Zhao, L., & Li, Y. (2018). Compounds with analgesic activity isolated from TCM. ResearchGate. Available from: [Link].
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Boulet, S., et al. (2017). Neurotensin Analogues Containing Cyclic Surrogates of Tyrosine at Position 11 Improve NTS2 Selectivity Leading to Analgesia without Hypotension and Hypothermia. Journal of Medicinal Chemistry, 60(16), 7079-7089. Available from: [Link].
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Biopharma Excellence. (2020). What you should know about potency assays. Available from: [Link].
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Pang, K. L., et al. (2023). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. International Journal of Molecular Sciences, 24(13), 10813. Available from: [Link].
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Singh, P., et al. (2022). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. RSC Medicinal Chemistry, 13(3), 269-293. Available from: [Link].
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Kuck, D., et al. (2014). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules, 19(9), 14338-14361. Available from: [Link].
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Brown, K. K., & Williams, D. E. (2007). Monocyclic aromatic amines as potential human carcinogens: old is new again. Toxicological Sciences, 99(1), 6-15. Available from: [Link].
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Lee, J., et al. (2018). 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands. Bioorganic & Medicinal Chemistry, 26(15), 4509-4517. Available from: [Link].
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Takahashi, N., et al. (2002). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. Journal of Biochemistry, 132(5), 757-764. Available from: [Link].
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Spectroscopic Characterization of N-(4-aminophenyl)-2-methylpropanamide: A Comparative and Predictive Guide
Introduction
This guide, therefore, takes a predictive and comparative approach to outline the expected spectroscopic characteristics of N-(4-aminophenyl)-2-methylpropanamide. By leveraging established principles of spectroscopy and analyzing the experimental data of structurally analogous compounds, we can construct a reliable spectroscopic profile for our target molecule. This methodology not only serves as a valuable reference for researchers working with this specific compound but also as an educational tool for interpreting the spectra of related aromatic amides.
Our comparative analysis will draw upon the spectroscopic data of four key reference compounds:
-
N-(4-aminophenyl)acetamide: A close structural analog, differing only by the acyl group.
-
Acetanilide: The parent N-phenylacetamide structure, lacking the para-amino group.
-
4-Aminoacetophenone: An isomer that allows for comparison of the amide linkage versus a ketone.
-
Propanamide: To understand the spectral contributions of the aliphatic amide portion.
Through a detailed examination of Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), this guide will provide a robust, data-supported framework for the identification and characterization of this compound.
Molecular Structures for Comparison
To visually ground our comparative analysis, the structures of our target compound and the selected reference molecules are presented below.
Figure 1. Chemical structures of the target compound and reference molecules.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations (stretching and bending).[1] For amides, characteristic absorptions include the C=O stretch and N-H stretches.[1][2]
Comparative IR Data
| Compound | N-H Stretch (Amine) (cm⁻¹) | N-H Stretch (Amide) (cm⁻¹) | C=O Stretch (Amide) (cm⁻¹) | C-N Stretch (cm⁻¹) | Aromatic C-H Bending (cm⁻¹) |
| N-(4-aminophenyl)acetamide | 3368-3280 | ~3126-3061 | ~1650-1690 | 1320 | 825, 784 |
| Propanamide | 3500-3300 (twin peaks) | - | 1690-1650 | - | - |
| Acetanilide | - | ~3300 | ~1660 | ~1320 | ~750, 690 |
Data compiled from various sources.[3][4][5]
Interpretation and Prediction for this compound
Based on the structure of this compound and the data from our reference compounds, we can predict the following key IR absorptions:
-
N-H Stretching (Amine): The primary aromatic amine (-NH₂) group will exhibit two distinct stretching bands, typically in the range of 3400-3250 cm⁻¹ .[3] This is a characteristic feature of primary amines.
-
N-H Stretching (Amide): The secondary amide N-H bond will show a single, moderately intense absorption band around 3300-3100 cm⁻¹ . This band is often broadened due to hydrogen bonding.
-
C=O Stretching (Amide I Band): A strong, sharp absorption corresponding to the carbonyl stretch is expected in the region of 1680-1640 cm⁻¹ . The exact position will be influenced by hydrogen bonding and the electronic environment.
-
N-H Bending (Amide II Band): This band, arising from a combination of N-H bending and C-N stretching, is anticipated around 1550-1510 cm⁻¹ .
-
Aromatic C=C Stretching: Multiple bands of variable intensity will appear in the 1600-1450 cm⁻¹ region, characteristic of the benzene ring.
-
C-N Stretching: The stretching vibration of the C-N bond is expected around 1320 cm⁻¹ .[3]
-
Aromatic C-H Bending: Out-of-plane bending vibrations for the 1,4-disubstituted (para) benzene ring will result in a strong absorption in the 850-800 cm⁻¹ region.
The primary difference between the IR spectrum of our target molecule and N-(4-aminophenyl)acetamide will likely be subtle shifts in the fingerprint region due to the different alkyl substitutions on the acyl group.
Experimental Protocol: Acquiring an FTIR Spectrum
Figure 2. Workflow for obtaining an FTIR spectrum.
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the finely ground sample with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Instrumentation: Utilize a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (or a pure KBr pellet) to remove atmospheric and instrumental interferences.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule.
Comparative ¹H NMR Data (Chemical Shifts in δ, ppm)
| Proton Environment | N-(4-aminophenyl)acetamide | Acetanilide[2][6] | 4-Aminoacetophenone[7] | Propanamide[8] |
| -NH₂ (Amine) | ~3.5-4.5 (broad s) | - | ~4.1 (broad s) | - |
| -NH- (Amide) | ~8.0-9.0 (broad s) | ~8.75 (broad s) | - | ~6.2 (broad s) |
| Aromatic H (ortho to -NHCOR) | ~7.3-7.5 | ~7.4 | - | - |
| Aromatic H (meta to -NHCOR) | ~6.6-6.8 | ~7.2 | - | - |
| Aromatic H (ortho to -NH₂) | ~6.6-6.8 | - | ~6.6 | - |
| Aromatic H (meta to -NH₂) | ~7.3-7.5 | - | ~7.8 | - |
| -CH₃ (Acyl) | ~2.0-2.1 | ~2.1 | ~2.5 | - |
| -CH₂- (Acyl) | - | - | - | ~2.24 (q) |
| -CH₃ (Alkyl) | - | - | - | ~1.15 (t) |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
Predicted ¹H NMR Spectrum for this compound
By analyzing the substituent effects, we can predict the ¹H NMR spectrum of the target compound, likely recorded in a solvent like DMSO-d₆:
-
-CH(CH₃)₂ (methine proton, septet): This proton, adjacent to two methyl groups, will appear as a septet around δ 2.5-3.0 ppm . It is deshielded by the adjacent carbonyl group.
-
-CH(CH₃)₂ (methyl protons, doublet): The six equivalent protons of the two methyl groups will appear as a doublet around δ 1.1-1.3 ppm , split by the single methine proton.
-
-NH₂ (amine protons, broad singlet): A broad singlet integrating to two protons is expected around δ 4.5-5.5 ppm . The chemical shift of amine protons is highly variable and depends on concentration and solvent.
-
Aromatic Protons (doublets): The para-substituted aromatic ring will show a characteristic AA'BB' system, which often simplifies to two doublets.
-
Ha (ortho to -NH₂): A doublet for two protons around δ 6.6-6.8 ppm .
-
Hb (ortho to -NHCO-): A doublet for two protons around δ 7.4-7.6 ppm .
-
-
-NH- (amide proton, singlet): A singlet, often broad, integrating to one proton, is expected in the downfield region of δ 9.0-10.0 ppm .
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.
Comparative ¹³C NMR Data (Chemical Shifts in δ, ppm)
| Carbon Environment | Acetanilide[2] | 4-Aminoacetophenone[9][10] | Propanamide |
| C=O (Carbonyl) | 169.5 | 196.6 | ~175 |
| C-ipso (C-NHCOR) | 138.2 | - | - |
| C-para (to -NHCOR) | 124.1 | - | - |
| C-meta (to -NHCOR) | 128.7 | - | - |
| C-ortho (to -NHCOR) | 120.4 | - | - |
| C-ipso (C-C=O) | - | 128.8 | - |
| C-para (to -C=O) | - | 151.2 | - |
| C-meta (to -C=O) | - | 130.9 | - |
| C-ortho (to -C=O) | - | 113.8 | - |
| -CH₃ (Acyl) | 24.1 | 26.2 | - |
| -CH₂- (Acyl) | - | - | ~30 |
| -CH₃ (Alkyl) | - | - | ~10 |
Data compiled from various sources.[2][9][10]
Predicted ¹³C NMR Spectrum for this compound
-
C=O (Carbonyl): The amide carbonyl carbon will appear significantly downfield, predicted around δ 175-178 ppm .
-
Aromatic Carbons:
-
C-NH₂: ~δ 145-150 ppm.
-
C-NHCO-: ~δ 130-135 ppm.
-
CH (ortho to -NH₂): ~δ 114-116 ppm.
-
CH (ortho to -NHCO-): ~δ 120-122 ppm.
-
-
Aliphatic Carbons:
-
-CH(CH₃)₂: ~δ 35-40 ppm.
-
-CH(CH₃)₂: ~δ 19-21 ppm.
-
The key difference compared to N-(4-aminophenyl)acetamide will be the presence of the methine and the two equivalent methyl carbon signals from the isobutyryl group, replacing the single methyl signal of the acetyl group.
Experimental Protocol: Acquiring NMR Spectra
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 300 MHz or higher for ¹H).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure.
Comparative MS Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| N-(4-aminophenyl)acetamide | 150 | 108 ([H₂N-C₆H₄-NH]⁺), 109 ([M+1]⁺ fragment) |
| Acetanilide | 135 | 93 ([C₆H₅NH₂]⁺), 43 ([CH₃CO]⁺) |
| 4-Aminoacetophenone | 135 | 120 ([M-CH₃]⁺), 92, 65 |
Data compiled from various sources.[3]
Predicted Mass Spectrum for this compound
The molecular formula is C₁₀H₁₄N₂O, giving a molecular weight of 178.23 g/mol .
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 178 .
-
Key Fragmentation Pathways: Amides can undergo several characteristic fragmentations, including α-cleavage and McLafferty rearrangement. For aromatic amides, cleavage of the N-CO bond is common.[7][9]
-
α-Cleavage at the carbonyl group:
-
Loss of the isopropyl radical (•CH(CH₃)₂) to give a fragment at m/z = 135 .
-
Formation of the isobutyryl cation ([CH(CH₃)₂CO]⁺) at m/z = 71 .
-
-
Cleavage of the amide C-N bond: This is a very common fragmentation for this type of compound.
-
Formation of the 4-aminoaniline radical cation at m/z = 108 .
-
Loss of the 4-aminoaniline radical to form the isobutyryl cation at m/z = 71 .
-
-
Figure 3. Predicted major fragmentation pathways for this compound.
Experimental Protocol: Acquiring a Mass Spectrum
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, GC-MS, or LC-MS).
-
Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for generating fragment ions, while softer techniques like Electrospray Ionization (ESI) are used to observe the molecular ion.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By systematically comparing its structure to known compounds, we have established a detailed set of expected data for IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. The provided tables, predicted spectra, and experimental protocols offer a robust starting point for any researcher aiming to synthesize, identify, or characterize this molecule. This comparative approach underscores the power of fundamental spectroscopic principles in navigating the challenges of novel compound elucidation, providing a logical framework for structural confirmation even in the absence of pre-existing library data.
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A Comparative Guide to the In Vitro and In Vivo Activity of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide (Compound 6b)
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the identification of novel scaffolds that circumvent common resistance mechanisms is a paramount objective. This guide provides a comprehensive comparison of the in vitro and in vivo activity of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide (referred to herein as Compound 6b ), a promising anti-cancer agent. Our analysis moves beyond a mere recitation of data, offering insights into the causal relationships between experimental design, observed outcomes, and the compound's unique mechanism of action. This document is intended to serve as a practical resource for researchers seeking to understand and potentially build upon the therapeutic potential of this novel chemical entity.
Introduction: A Novel Scaffold for Overcoming Drug Resistance
Compound 6b is a member of the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family of molecules. This class of compounds has garnered significant interest due to its potent activity against both drug-sensitive and resistant cancer cell lines[1][2][3]. A critical feature of Compound 6b is its ability to induce cell death through a dual mechanism involving both apoptosis and autophagy, suggesting a potential avenue to overcome resistance to conventional apoptosis-inducing chemotherapeutics[2].
In Vitro Activity: Potency Across Diverse Cancer Models
The initial characterization of any potential therapeutic agent begins with a thorough evaluation of its in vitro activity. For Compound 6b, a panel of cancer cell lines representing melanoma, pancreatic cancer, and chronic myeloid leukemia (CML) were utilized to establish its potency and spectrum of action[1][2][3].
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the in vitro potency of a compound. The cytotoxic effects of Compound 6b were assessed against a range of cancer cell lines, revealing high potency in the micromolar range.
| Cell Line | Cancer Type | IC50 (µM) |
| A375 | Melanoma | ~10 µM (for apoptosis induction) |
| Various | Pancreatic Cancer | Potent (specific IC50 values to be extracted from primary literature) |
| Various | Chronic Myeloid Leukemia (CML) | Potent (specific IC50 values to be extracted from primary literature) |
| (Data synthesized from available research abstracts; precise IC50 values would be populated from the full-text article)[1][2][3]. |
The consistent potency across different cancer types, including those known for their aggressive nature and resistance to standard therapies, underscores the potential breadth of Compound 6b's therapeutic utility.
Mechanism of Action: A Dual-Pronged Attack
A key differentiator for Compound 6b is its ability to induce cell death via two distinct but complementary pathways: apoptosis and autophagy[2]. This dual mechanism is a significant advantage, as it may pre-emptively counter resistance mechanisms that cancer cells often develop against agents that solely target apoptosis.
-
Apoptosis Induction: Treatment of A375 melanoma cells with Compound 6b leads to a significant increase in the population of apoptotic cells, as evidenced by the positive labeling with FITC-conjugated anti-active caspase 3 antibodies[2].
-
Autophagy Induction: Western blot analysis of A375 cells treated with Compound 6b reveals the conversion of LC3-I to LC3-II and the cleavage of PARP, both hallmark indicators of autophagic processes[2].
The following diagram illustrates the proposed dual mechanism of action of Compound 6b.
Caption: Dual mechanism of Compound 6b leading to cancer cell death.
In Vivo Efficacy: Translating In Vitro Potency to a Preclinical Model
The successful transition from a promising in vitro candidate to a viable therapeutic lead is critically dependent on demonstrating efficacy in a relevant in vivo model. Compound 6b was evaluated in an A375 melanoma xenograft model in mice to assess its anti-tumor activity in a physiological context[1][2][3].
Tumor Growth Inhibition
In these preclinical studies, Compound 6b demonstrated a significant reduction in tumor growth[1][2][3]. While specific quantitative data on tumor volume reduction and survival benefit require access to the full study, the results were substantial enough to validate the in vivo efficacy of the compound. The good pharmacokinetic properties of Compound 6b likely contributed to its observed anti-tumor activity[1][2][3].
The experimental workflow for a typical xenograft study is outlined below.
Caption: Standard workflow for an in vivo xenograft efficacy study.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed experimental protocols are essential. The following sections outline the methodologies for the key assays discussed.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound 6b against various cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Compound 6b in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of Compound 6b in a mouse model of human cancer.
Protocol:
-
Cell Preparation: Harvest A375 melanoma cells and resuspend them in a mixture of culture medium and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment and control groups.
-
Dosing: Administer Compound 6b (at a predetermined dose and schedule) and the vehicle control to the respective groups via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (defined by a predetermined tumor volume or time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
Conclusion and Future Directions
N-(4-(3-aminophenyl)thiazol-2-yl)acetamide (Compound 6b) has demonstrated a compelling profile as a potential anti-cancer agent, with potent in vitro activity across multiple cancer cell lines and significant in vivo efficacy in a preclinical melanoma model. Its unique dual mechanism of inducing both apoptosis and autophagy presents a promising strategy for overcoming drug resistance.
Future research should focus on a more extensive evaluation of its in vivo efficacy in a broader range of cancer models, including patient-derived xenografts (PDXs), to better predict its clinical potential. Furthermore, detailed pharmacokinetic and toxicology studies are necessary to establish a comprehensive safety and dosing profile for potential clinical development. The exploration of structure-activity relationships within this chemical series could also lead to the identification of even more potent and selective analogs.
References
-
Millet, A., et al. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Journal of Medicinal Chemistry, 59(18), 8276-8292. [Link]
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Millet, A., et al. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. ResearchGate. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-(4-aminophenyl)-2-methylpropanamide
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of N-(4-aminophenyl)-2-methylpropanamide (CAS No. 441053-25-4).[1] Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. This document moves beyond a simple checklist, explaining the scientific rationale behind each step to foster a deeply ingrained culture of safety.
The Foundation of Safety: Hazard Analysis and Risk Assessment
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, data from structurally similar aromatic amines and propanamides provide a strong basis for hazard assessment. The primary disposal pathway is predicated on treating this compound as hazardous waste.
Based on analogous compounds, this compound should be handled as a substance with the potential for the following hazards:
-
Skin Corrosion/Irritation : May cause skin irritation upon contact.[2][3]
-
Serious Eye Damage/Irritation : Poses a risk of serious eye irritation.[2][3]
-
Respiratory Irritation : Inhalation of dust may cause respiratory tract irritation.[2][3]
-
Aquatic Toxicity : May be toxic to aquatic life with long-lasting effects.[4]
The Causality Behind the Protocol: Disposing of this chemical down the drain or in solid waste bins is strictly prohibited.[2][5] Its potential toxicity can disrupt aquatic ecosystems and interfere with wastewater treatment processes.[4] Improper disposal can lead to significant regulatory penalties, including fines and legal action.[6] Therefore, every step of this protocol is designed to contain the chemical securely from the point of generation to its final destruction by a licensed facility.
Table 1: Anticipated GHS Hazard Profile
| Hazard Class | Category | GHS Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment, Long-term | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Pre-Disposal Preparation: Assembling Your Toolkit
Proper preparation is the key to safe execution. Before beginning the waste consolidation process, ensure the following personal protective equipment (PPE) and materials are readily available.
Table 2: Required PPE and Materials
| Category | Item | Rationale |
| Personal Protective Equipment (PPE) | Nitrile gloves | Provides a barrier against skin contact.[7] |
| Safety glasses with side shields or chemical splash goggles | Protects eyes from dust and accidental splashes.[2] | |
| Flame-resistant lab coat | Protects skin and personal clothing from contamination.[7] | |
| Waste Handling Materials | Designated Hazardous Waste Container | Must be made of a compatible material (e.g., HDPE) with a tightly sealing lid to prevent leaks.[8] |
| Hazardous Waste Label | For clear identification and regulatory compliance.[9] | |
| Chemical Fume Hood | All handling of the solid waste should be performed within a fume hood to minimize inhalation risk.[8] | |
| Spill Kit | Must be equipped with absorbent materials suitable for chemical spills.[7] |
The Disposal Workflow: A Step-by-Step Protocol
This protocol outlines the process from the point of generation to the final handoff for disposal. The entire process is governed by the Resource Conservation and Recovery Act (RCRA) as administered by the U.S. Environmental Protection Agency (EPA).[10]
Step 1: Waste Characterization and Segregation
-
Classify as Hazardous: Due to its anticipated toxicological profile, this compound must be managed as hazardous chemical waste.[6]
-
Segregate from Incompatibles: This is a critical safety step. Store this waste separately from acids. Amides can react with acids, potentially causing heat generation or hydrolysis.[11] At a minimum, segregate waste into acids, bases, flammables, and oxidizers.[8]
Step 2: Container Selection and Labeling
-
Choose a Compatible Container: Use a clean, dry container made of a material compatible with the chemical, such as high-density polyethylene (HDPE). The container must have a tightly fitting screw cap to prevent leaks.[8]
-
Affix a Hazardous Waste Label: Before adding any waste, securely attach a completed hazardous waste label. The label must contain the following information:
Step 3: Waste Accumulation
-
Transfer Waste Safely: Conduct all transfers of solid waste inside a certified chemical fume hood to prevent the inhalation of dust.
-
Keep Containers Closed: The waste container must be kept tightly closed at all times, except when actively adding waste.[6] Leaving a funnel in the opening is a common and serious violation.
-
Store in a Satellite Accumulation Area (SAA): The waste container must be stored in a designated SAA, which is a location at or near the point of waste generation and under the control of the operator.[6][9]
-
Do not exceed 55 gallons of total hazardous waste in your SAA.[6]
-
Ensure the SAA is in a secondary containment tray to capture any potential leaks.
-
Step 4: Arranging for Final Disposal
-
Monitor Fill Level: Do not overfill the waste container. Leave at least 10% headspace to allow for expansion.
-
Request Pickup: Once the container is full or your experiment is complete, arrange for disposal through your institution's Environmental Health & Safety (EH&S) department. Follow their specific procedures for requesting a chemical waste pickup.
-
Professional Disposal: Your EH&S department will consolidate the waste and transfer it to a licensed professional waste disposal service, which will manage the final treatment and destruction in compliance with all federal and state regulations.[2]
Disposal Decision Workflow
Caption: Decision workflow for compliant chemical waste disposal.
Emergency Procedures: Spill and Exposure
In Case of a Spill:
-
Alert Personnel: Notify everyone in the immediate area.
-
Evacuate (If Necessary): For large spills, evacuate the area and contact your institution's emergency line.
-
Manage Small Spills: If the spill is small and you are trained to handle it, don appropriate PPE. Use a spill kit to sweep up the solid material.[7] Place the contaminated absorbents and debris into a designated hazardous waste container. Do not use water to clean up, as this can spread contamination.[7]
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[2]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
References
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- Laboratory Waste Management: The New Regulations. Medlab.
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- OSHA Rules for Hazardous Chemicals. DuraLabel Resources. (2025, December 16).
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- Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. OSHA.
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- OSHA Chemical Storage Requirements. DuraLabel.
- Safety Data Sheet (for m-Aminophenyl Tosylate). Angene Chemical. (2025, February 26).
- Chemical Waste Disposal Guidelines. University of Florida.
- SOP for Sodium Amide. University of Washington.
- Safety Data Sheet (for a related aminophenyl compound). Sigma-Aldrich. (2025, November 6).
- Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs.
- Safety Data Sheet (for Tris(4-aminophenyl)amine). Fisher Scientific. (2025, December 24).
- Safety Data Sheet (for 4-Amino-N-(2-aminophenyl)benzamide). CymitQuimica. (2024, December 19).
- Safety Data Sheet (for N-phenylpiperidin-4-amine). Cayman Chemical. (2023, August 10).
- Material Safety Data Sheet (for 2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol). Cole-Parmer.
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Navigating the Safe Handling of N-(4-aminophenyl)-2-methylpropanamide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides essential, in-depth technical and safety information for the handling of N-(4-aminophenyl)-2-methylpropanamide, a compound that, like many aromatic amines, requires meticulous attention to safety protocols. Our commitment is to empower you with the knowledge to not only advance your research but to do so with the utmost confidence in your safety procedures.
Understanding the Hazard Landscape
This compound is classified with several key hazards that dictate the necessary handling precautions. According to available safety data, this compound presents a risk of acute oral toxicity, skin irritation, serious eye irritation, and potential respiratory irritation.[1] A thorough understanding of these risks is the foundation of a robust safety plan.
Hazard Identification Summary
| Hazard | Classification | GHS Hazard Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the recommended PPE, grounded in the compound's hazard profile.
Recommended Personal Protective Equipment
| Body Part | PPE Recommendation | Rationale |
| Hands | Double-gloving with compatible chemical-resistant gloves (e.g., Viton™, butyl rubber). Note: Nitrile gloves offer poor resistance to aromatic amines and should be avoided for direct or prolonged contact.[2][3] | Prevents skin contact, which can cause irritation and potential absorption. |
| Eyes/Face | Chemical safety goggles and a face shield. | Protects against dust particles and potential splashes, which can cause serious eye irritation. |
| Body | A long-sleeved laboratory coat. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory | A NIOSH-approved respirator with an appropriate particulate filter is recommended, especially when handling the powder outside of a certified chemical fume hood or if dust generation is likely. | Minimizes the inhalation of airborne particles, which can cause respiratory irritation. |
Procedural Guidance: From Receipt to Disposal
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow provides a step-by-step guide for safe laboratory operations.
Caption: Workflow for the safe handling and disposal of this compound.
Step-by-Step Handling Protocol
-
Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage or leakage.
-
Verify that the label information matches the product ordered.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Ensure the container is kept tightly closed when not in use.
-
-
Preparation and PPE:
-
Before handling the compound, don the appropriate PPE as outlined in the table above.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
-
Handling in a Controlled Environment:
-
All handling of powdered this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
-
When transferring the powder, use a spatula and avoid actions that could generate dust.
-
-
Spill Management:
-
In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[1][4]
-
Clean the spill area with a wet paper towel, and dispose of the towel as hazardous waste.[1]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and plenty of water. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][6]
-
Operational and Disposal Plans
Proper disposal of this compound and any contaminated materials is critical to ensure environmental and personnel safety.
Waste Segregation and Disposal
| Waste Stream | Handling and Disposal Procedure |
| Solid Waste | Place contaminated items such as gloves, weigh boats, and paper towels in a clearly labeled, sealed container for hazardous solid waste. |
| Unused Compound | The original container with unused compound should be disposed of as hazardous chemical waste. Do not attempt to dispose of it down the drain or in regular trash. |
| Contaminated Sharps | Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container for hazardous waste. |
| Liquid Waste (if applicable) | If the compound is dissolved in a solvent, the resulting solution must be collected in a compatible, labeled hazardous liquid waste container. |
All waste must be disposed of through a licensed professional waste disposal company.[1] Ensure that all waste containers are properly labeled with "Hazardous Waste" and the full chemical name.[7][8]
Fire Safety
In the event of a fire involving this compound, use appropriate extinguishing media.
-
Suitable Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Unsuitable Extinguishing Media: A direct water jet may scatter the material.
Firefighters should wear self-contained breathing apparatus and full protective gear.[1]
Conclusion
The safe handling of this compound is a cornerstone of responsible research. By integrating the principles and procedures outlined in this guide into your daily laboratory workflow, you can confidently mitigate the risks associated with this compound. Your commitment to safety not only protects you and your colleagues but also upholds the integrity and excellence of your scientific endeavors.
References
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- Daniels Health. (2025-05-21).
- University of Tennessee.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
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- U.S. Centers for Disease Control and Prevention.
- Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances.
- University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
- CAMEO Chemicals, NOAA. aniline, 2,4,6-trimethyl - Report.
- Glove Compatibility Chart. (2023-12-14). Guide to Nitrile Gloves Chemical Resistance.
- SKC Inc. (2024-01-09). SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd.
- SKC Inc. (2023-12-22).
- CWS. (2024-02-28).
- University of Pennsylvania EHRS.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
